Cephalexin
Description
This compound is the first of the first generation cephalosporins. This antibiotic contains a beta lactam and a dihydrothiazide. This compound is used to treat a number of susceptible bacterial infections through inhibition of cell wall synthesis. This compound was approved by the FDA on 4 January 1971.
This compound anhydrous is a Cephalosporin Antibacterial.
Keflet has been reported in Streptomyces with data available.
This compound is a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to second and third generation cephalosporins, this compound is more active against gram-positive and less active against gram-negative organisms.
This compound Anhydrous is the anhydrous form of this compound, a semisynthetic first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and has 6 approved and 13 investigational indications.
A semisynthetic cephalosporin antibiotic with antimicrobial activity similar to that of CEPHALORIDINE or CEPHALOTHIN, but somewhat less potent. It is effective against both gram-positive and gram-negative organisms.
See also: Ceftazidime (related); Cefaclor (narrower); Cefazolin (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIPMKNFIOOWCQ-UEKVPHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
105879-42-3 (mono-hydrochloride, mono-hydrate), 105879-42-3 (mono-hydrochloride,mono-hydrate), 23325-78-2 (mono-hydrate), 38932-40-0 (mono-hydrochloride salt), 66905-57-5 (di-hydrate) | |
| Record name | Cephalexin [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022780 | |
| Record name | Cephalexin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cephalexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10mg/mL, SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER, 2.97e-01 g/L | |
| Record name | Cephalexin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEPHALEXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephalexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |
CAS No. |
15686-71-2 | |
| Record name | Cephalexin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephalexin [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalexin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephalexin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefalexin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHALEXIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFF1W6677 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEPHALEXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephalexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
326.8 °C | |
| Record name | Cephalexin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephalexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pharmacokinetics of Cephalexin in Animal Models: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of cephalexin (B21000), a first-generation cephalosporin (B10832234) antibiotic, across a range of animal models. This compound is widely utilized in veterinary medicine for its broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles in different species is critical for establishing safe and efficacious dosing regimens. This document synthesizes key pharmacokinetic data, details common experimental protocols, and presents logical workflows to aid in research and development.
Experimental Methodologies and Protocols
The pharmacokinetic characterization of this compound in animal models typically involves a standardized set of procedures, from drug administration to data analysis.
Animal Models and Husbandry
Studies have been conducted in a diverse array of species, including companion animals (dogs, cats), livestock (cattle, sheep, goats, pigs), and laboratory animals (rats, mice, rabbits).[1][3][4] In most protocols, healthy, adult animals are used. For specific studies, factors such as age (e.g., pre-ruminant calves vs. adult cattle), pregnancy, and lactation status are considered as variables.[1][5][6] Animals are typically acclimatized to laboratory conditions and often fasted overnight prior to oral drug administration to minimize variability in absorption.[2]
Drug Administration and Dosing
This compound is administered in various formulations, including this compound monohydrate for oral preparations (capsules, tablets, or aqueous suspensions) and this compound sodium for parenteral injections (intravenous, intramuscular, subcutaneous).[1][7][8] Doses vary significantly depending on the species and the objectives of the study, but common ranges include 10-30 mg/kg for most species.[3][8][9][10]
Sample Collection and Processing
Following administration, biological samples are collected at predetermined time points.
-
Blood/Plasma/Serum: Venous blood is the primary matrix collected. Samples are drawn into heparinized or plain tubes at intervals that are densest around the expected Tmax and extend for a duration sufficient to characterize the elimination phase (typically 6 to 24 hours).[10][11] Plasma or serum is separated via centrifugation and stored, often at -20°C or below, until analysis.[11]
-
Interstitial Fluid (ISF): To measure tissue penetration, ISF can be collected using in vivo ultrafiltration techniques, providing insight into the concentration of unbound, pharmacologically active drug at the site of infection.[10][12]
-
Urine: Urine is collected to assess the extent and rate of renal excretion, a primary elimination pathway for this compound.[13][9]
Analytical Quantification
The concentration of this compound in biological matrices is determined using validated analytical methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common, rapid, and accurate method for quantifying this compound.[10][14][15] The method typically involves protein precipitation from the plasma sample (e.g., with methanol (B129727) or trichloroacetic acid), centrifugation, and injection of the supernatant into a reverse-phase column for separation.[14][16]
-
Microbiological Assay: This method relies on the antibiotic's ability to inhibit the growth of a susceptible microorganism, such as Sarcina lutea or Kocuria rhizophila.[4][7][8] The size of the inhibition zone is proportional to the concentration of the antibiotic in the sample. While less specific than HPLC, it measures the biologically active drug.
Pharmacokinetic Analysis
The collected concentration-time data is analyzed using pharmacokinetic modeling software. Non-compartmental analysis is frequently used to determine key parameters such as Cmax, Tmax, AUC, elimination half-life (t½), volume of distribution (Vd), and clearance (Cl).[5][17] In some cases, compartmental models are applied to better describe the drug's disposition.[13][8][9]
Visualized Workflows and Pathways
To clarify the relationships between experimental stages and the physiological processes involved, the following diagrams are provided.
Caption: A typical experimental workflow for a pharmacokinetic study of this compound in animal models.
References
- 1. genemedi.net [genemedi.net]
- 2. A Population Pharmacokinetic Approach to Describe this compound Disposition in Adult and Aged Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in dogs and cats after oral, subcutaneous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacokinetics of intravenous this compound in pregnant, lactating, and nonpregnant, nonlactating goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Comparative pharmacokinetics of intravenous this compound in pregnant, lactating, and nonpregnant, nonlactating goats. | Semantic Scholar [semanticscholar.org]
- 7. vetsmart.com.br [vetsmart.com.br]
- 8. Absorption kinetics and bioavailability of this compound in the dog after oral and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition kinetics and dosage of this compound in cow calves following intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, protein binding, and tissue distribution of orally administered cefpodoxime proxetil and this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. [this compound pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High speed liquid chromatographic determination of this compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and tissue fluid distribution of this compound in the horse after oral and i.v. administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of Immediate and Sustained Release this compound Administered by Different Routes to Llamas (Lama glama) - PMC [pmc.ncbi.nlm.nih.gov]
Cephalexin's Efficacy Against Gram-Positive Bacteria: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalexin (B21000), a first-generation cephalosporin (B10832234), has long been a cornerstone in the treatment of infections caused by gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial spectrum, focusing on quantitative measures of efficacy, detailed experimental protocols for susceptibility testing, and the underlying mechanism of action. By presenting a consolidated view of its activity against key gram-positive pathogens, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and infectious disease.
Introduction
This compound is a semi-synthetic, orally administered cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][][3] As a first-generation cephalosporin, it is particularly potent against a wide range of gram-positive cocci, making it a valuable therapeutic agent for various infections.[][4][5] This guide delves into the specifics of its antibacterial spectrum, providing quantitative data, standardized testing methodologies, and a visual representation of its mechanism of action.
Mechanism of Action
This compound's bactericidal activity stems from its ability to interfere with peptidoglycan synthesis, an essential component of the bacterial cell wall.[][6] The antibiotic mimics the D-Alanyl-D-alanine residue of the peptidoglycan precursor, allowing it to bind to and inactivate penicillin-binding proteins (PBPs).[][6] These enzymes are crucial for the cross-linking of peptidoglycan chains. By inhibiting PBPs, this compound disrupts the structural integrity of the cell wall, leading to cell lysis and death.[1][6]
Antibacterial Spectrum and Quantitative Data
This compound demonstrates significant activity against a variety of gram-positive bacteria. Its spectrum includes key pathogens such as Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, and Streptococcus pyogenes. The following tables summarize the in vitro activity of this compound against these organisms, presented as Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
| Gram-Positive Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptible Breakpoint (µg/mL) |
| Staphylococcus aureus (MSSA) | 2 | 4 | ≤ 8[7] |
| Streptococcus pyogenes (Group A Strep) | 0.12-1[8] | - | - |
| Streptococcus pneumoniae (Penicillin-susceptible) | - | - | - |
| Streptococcus agalactiae (Group B Strep) | - | - | - |
| Viridans group streptococci | - | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and may vary based on geographic location and testing methodology.[5][9] It is important to note that methicillin-resistant Staphylococcus aureus (MRSA) is resistant to this compound.[9][10]
Experimental Protocols for Susceptibility Testing
Accurate determination of bacterial susceptibility to this compound is crucial for effective clinical use. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for antimicrobial susceptibility testing.[11][12]
Broth Microdilution Method
This method determines the MIC of an antibiotic in a liquid medium.
Protocol:
-
Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[11]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[11]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[11]
-
Inoculation of Agar (B569324) Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.[11]
-
Application of Antibiotic Disk: Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.[11][13]
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[11]
-
Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the result as susceptible, intermediate, or resistant based on established breakpoints from CLSI or EUCAST.[11]
Mechanisms of Resistance
Resistance to this compound in gram-positive bacteria can emerge through several mechanisms. The primary mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[10][14] Another significant mechanism involves alterations in the penicillin-binding proteins (PBPs), which reduce the binding affinity of this compound to its target.[14][15]
Conclusion
This compound remains a clinically important antibiotic with a well-defined spectrum of activity against susceptible gram-positive bacteria. Its efficacy is rooted in its ability to disrupt bacterial cell wall synthesis. Standardized susceptibility testing, through methods such as broth microdilution and disk diffusion, is essential for guiding appropriate clinical use and monitoring for the emergence of resistance. This guide provides a foundational resource for professionals engaged in the study and development of antibacterial agents, offering a concise yet comprehensive overview of this compound's properties and applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. This compound: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 9. droracle.ai [droracle.ai]
- 10. Cefalexin - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. szu.gov.cz [szu.gov.cz]
- 13. kairosafe.it [kairosafe.it]
- 14. mdpi.com [mdpi.com]
- 15. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Cephalexin Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of cephalexin (B21000), a first-generation cephalosporin (B10832234) antibiotic, against a range of clinically significant bacterial isolates. This document summarizes key quantitative susceptibility data, details standardized experimental protocols for its determination, and visually represents the underlying mechanisms of action and resistance.
Introduction
This compound is a widely prescribed oral β-lactam antibiotic with bactericidal activity against many Gram-positive and some Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2] Understanding the in vitro susceptibility patterns of contemporary clinical isolates to this compound is crucial for guiding appropriate therapeutic use, monitoring emerging resistance trends, and informing antimicrobial stewardship efforts. This guide serves as a technical resource for researchers and professionals in the field of antimicrobial drug development and infectious disease.
Quantitative Susceptibility Data
The in vitro activity of this compound is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.[3] The following tables summarize the MIC data for this compound against various clinical isolates, including MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) and the overall MIC range.
Table 1: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates
| Bacterial Species | No. of Isolates | MIC | MIC | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | - | - | - | - | [4] |
| Staphylococcus pseudintermedius | 1,112 | 2 | 64 | - | [4][5] |
| Streptococcus pneumoniae | 1,000 | 0.015 | 1 | ≤0.004-8 | [6] |
| (Penicillin-susceptible) | - | 0.015 | 0.03 | ≤0.004-0.5 | [6] |
| (Penicillin-intermediate) | - | 0.25 | 0.5 | 0.015-1 | [6] |
| (Penicillin-resistant) | - | - | - | - | [6] |
Table 2: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates
| Bacterial Species | No. of Isolates | MIC | MIC | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | - | - | - | - | [7] |
| Klebsiella pneumoniae | - | - | - | 8 to 32 | [8] |
| Moraxella catarrhalis | 117 | - | - | - | [9][10] |
Note: Data for some isolates are not consistently reported in the literature as MIC50/90 values for this compound specifically, hence some fields are marked as "-". Further targeted surveillance studies are needed to fill these gaps.
Experimental Protocols for Susceptibility Testing
Standardized methods are essential for the accurate and reproducible determination of this compound's in vitro activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for antimicrobial susceptibility testing.
Broth Microdilution Method (CLSI)
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.
Workflow for CLSI Broth Microdilution
Caption: Workflow for CLSI Broth Microdilution Susceptibility Testing.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum is prepared by suspending colonies of the test organism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5^ colony-forming units (CFU)/mL. A growth control well (without antibiotic) and a sterility control well (uninoculated broth) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Interpretation: The MIC value is interpreted as susceptible, intermediate, or resistant according to the interpretive criteria provided by CLSI.[3]
Disk Diffusion Method (EUCAST)
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent.
Workflow for EUCAST Disk Diffusion
Caption: Workflow for EUCAST Disk Diffusion Susceptibility Testing.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum is prepared to a turbidity of 0.5 McFarland.
-
Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a specific concentration of this compound (typically 30 µg) is placed on the inoculated agar surface.
-
Incubation: The plate is incubated at 35°C ± 1°C for 16 to 20 hours.
-
Zone Measurement: The diameter of the zone of complete inhibition of bacterial growth around the disk is measured in millimeters.
-
Interpretation: The zone diameter is interpreted as susceptible, intermediate, or resistant by comparing it to the clinical breakpoints established by EUCAST.
Mechanism of Action and Resistance
Mechanism of Action of this compound
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action of this compound.
This compound's primary target is the group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2] By binding to and acylating the active site of these enzymes, this compound prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. This ultimately leads to cell lysis and death.[11]
Mechanisms of Bacterial Resistance to this compound
Bacterial resistance to this compound can arise through several mechanisms, which can act independently or in concert to reduce the antibiotic's efficacy.
Caption: Major mechanisms of bacterial resistance to this compound.
The three primary mechanisms of resistance to this compound are:
-
Enzymatic Degradation: The production of β-lactamase enzymes is a major mechanism of resistance.[12] These enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive before it can reach its PBP target.[13]
-
Target Site Modification: Alterations in the structure of PBPs, resulting from mutations in the encoding genes, can reduce the binding affinity of this compound for its target.[14][15] This decreased affinity allows the PBPs to continue functioning in cell wall synthesis even in the presence of the antibiotic.
-
Reduced Permeability and Efflux: In Gram-negative bacteria, the outer membrane can act as a permeability barrier, restricting this compound's access to the periplasmic space where the PBPs are located.[2] Additionally, some bacteria possess efflux pumps, which are membrane proteins that actively transport this compound and other antibiotics out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.[16][17]
Conclusion
This technical guide has summarized the in vitro activity of this compound against key clinical isolates, detailed the standardized methodologies for its assessment, and illustrated its mechanism of action and the pathways of bacterial resistance. Continuous surveillance of this compound susceptibility patterns using standardized protocols is imperative for maintaining its clinical utility. A deeper understanding of the molecular mechanisms of resistance will be critical for the development of strategies to overcome this growing challenge, including the design of new β-lactamase inhibitors and novel therapeutic agents.
References
- 1. Moraxella species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. This compound susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Isolates of Streptococcus pneumoniae with Different Susceptibilities to Ceftriaxone and Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Exploring the Genome and Phenotype of Multi-Drug Resistant Klebsiella pneumoniae of Clinical Origin [frontiersin.org]
- 9. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 13. β-Lactamase-catalysed hydrolysis of this compound: evolution of the cephalosporoate intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. etflin.com [etflin.com]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance | MDPI [mdpi.com]
Navigating Resistance: A Technical Guide to Cephalexin Resistance Mechanisms in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus remains a formidable pathogen, adept at developing resistance to a wide array of antimicrobial agents. Cephalexin (B21000), a first-generation cephalosporin, has long been a therapeutic option for staphylococcal infections. However, its efficacy is increasingly compromised by sophisticated resistance mechanisms. This technical guide provides an in-depth exploration of the core molecular strategies employed by S. aureus to evade the bactericidal effects of this compound. We will dissect the roles of altered penicillin-binding proteins, enzymatic degradation by beta-lactamases, and the active extrusion by efflux pumps. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols and quantitative data to aid researchers and drug development professionals in the ongoing battle against antibiotic resistance.
Core Resistance Mechanisms
S. aureus primarily utilizes three mechanisms to confer resistance to this compound and other β-lactam antibiotics: target site modification, enzymatic inactivation of the antibiotic, and reduction of intracellular drug concentration via efflux pumps.[1][2]
Target Modification: The Role of Penicillin-Binding Protein 2a (PBP2a)
The quintessential mechanism of broad β-lactam resistance in S. aureus, including to cephalosporins, is the acquisition of the mecA gene.[3][4] This gene, housed on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec), encodes a modified penicillin-binding protein, PBP2a.[3] Unlike native PBPs, PBP2a possesses a low affinity for β-lactam antibiotics, allowing it to continue catalyzing the essential transpeptidation reactions for peptidoglycan cell wall synthesis even in the presence of this compound.[3][5]
Regulation of mecA Expression: The expression of mecA is tightly controlled by a regulatory system that can include MecI (a repressor) and MecR1 (a sensor-inducer).[3][6] In the presence of a β-lactam antibiotic, MecR1 initiates a signaling cascade that leads to the cleavage of the MecI repressor, allowing for the transcription of mecA.[6] Interestingly, the regulatory system for the blaZ gene, BlaI and BlaR1, can also cross-regulate mecA expression.[6][7] In many clinical isolates, mutations or deletions in mecI lead to constitutive expression of mecA.[7]
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. researchgate.net [researchgate.net]
- 7. mecA-blaZ Corepressors in Clinical Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Basis of Cephalexin Binding to Penicillin-Binding Proteins (PBPs): A Technical Guide
Executive Summary
Cephalexin (B21000), a first-generation cephalosporin, is a vital β-lactam antibiotic that exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs).[1] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] The inhibition of PBPs by this compound disrupts cell wall integrity, leading to bacterial lysis and death.[3] This guide provides a detailed examination of the molecular interactions governing this compound's binding to PBPs, summarizes key quantitative binding data, outlines relevant experimental protocols, and visualizes the underlying mechanisms and workflows. Understanding this interaction at a molecular level is crucial for combating antibiotic resistance and informing the development of novel antibacterial agents.
Molecular Mechanism of this compound-PBP Interaction
The fundamental mechanism of action for this compound, like all β-lactam antibiotics, is the inhibition of the transpeptidase activity of PBPs.[2][4] This process occurs through a covalent acylation of a conserved serine residue within the PBP active site.
2.1 Covalent Acylation
The interaction begins with the recognition of this compound by the PBP active site, where it mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate.[4][5] The strained four-membered β-lactam ring of this compound is highly susceptible to nucleophilic attack. A key serine residue in the PBP active site (part of the conserved SXXK motif) attacks the carbonyl carbon of the β-lactam ring.[5][6] This results in the irreversible opening of the ring and the formation of a stable, long-lived acyl-enzyme complex.[5][6] This covalent modification effectively inactivates the enzyme, halting peptidoglycan cross-linking.[1]
2.2 Structural Basis of Binding
Crystal structures of PBPs in complex with β-lactams provide critical insights into the binding mechanism. The structure of Staphylococcus aureus PBP1 in its this compound-inhibited form (PDB ID: 8vbv) reveals that the PBP1 active site is readily accessible, requiring little conformational change for the covalent acylation by this compound.[7] The binding of this compound is associated with local conformational changes that can narrow the substrate-binding cleft.[8] Key interactions are formed between the antibiotic and conserved residues within the PBP active site, which typically include three motifs: SXXK, S/YXN, and K/H(S/T)G.[6][9] Alterations to these active site residues through mutation can reduce the binding affinity of this compound, a common mechanism of bacterial resistance.[3]
Caption: Figure 1: this compound Acylation of PBP Active Site
Quantitative Analysis of this compound-PBP Binding
The efficacy of this compound is directly related to its binding affinity and inhibition kinetics for specific PBPs. This is quantified through parameters such as the 50% inhibitory concentration (IC₅₀) and the Minimum Inhibitory Concentration (MIC).
3.1 PBP Inhibition (IC₅₀)
The IC₅₀ value represents the concentration of an antibiotic required to inhibit 50% of PBP activity. It is a direct measure of the antibiotic's potency against a specific PBP target. This compound exhibits selectivity for different PBPs depending on the bacterial species.[6][10]
| Bacterium | PBP Target(s) | IC₅₀ (µg/mL) | Notes |
| Streptococcus pneumoniae | PBP3 | Selective | A 4-fold lower IC₅₀ than for other PBPs.[6] |
| Escherichia coli (DC2) | PBP4 | Selective | Amoxicillin showed a similar profile.[10] |
| Escherichia coli (K-12) | PBP3 | Primary Target | Inhibition of PBP3 leads to filamentation.[11] |
| Staphylococcus aureus | PBP3 | Selective | Binding to PBP3 resulted in cell enlargement and cessation of septation.[12] |
| Bacillus cereus | PBP4 | Strong Affinity | Measured in sporulating cells.[13] |
3.2 Antibacterial Activity (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.[14] It reflects the overall effectiveness of the antibiotic, encompassing cell penetration, PBP binding, and resistance mechanisms.
| Bacterium | Strain | MIC (µg/mL) | Reference |
| E. coli | ATCC® 25922 | 4 - 16 | CLSI QC Range[15][16] |
| S. aureus | ATCC® 29213 | 1 - 8 | CLSI QC Range[16] |
| S. pseudintermedius | Canine Isolates (N=1,112) | MIC₅₀: 2, MIC₉₀: 64 | Breakpoints: ≤2 (S), 4 (I), ≥8 (R)[16] |
Experimental Protocols
Studying the interaction between this compound and PBPs involves a variety of biochemical and microbiological techniques. The following sections detail common experimental protocols.
4.1 Protocol: Competitive PBP Binding Assay with Bocillin FL
This assay determines the relative affinity of an unlabeled antibiotic (this compound) for PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative, Bocillin FL.[17][18][19]
Materials:
-
Bacterial membrane preparations (source of PBPs)
-
This compound solutions (serial dilutions)
-
Bocillin FL reagent (e.g., 10 µM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Preparation: Thaw bacterial membrane preparations on ice. Quantify total protein concentration using a standard method (e.g., Bradford assay).[18]
-
Competitive Incubation: In microcentrifuge tubes, combine a fixed amount of membrane protein (e.g., 25-40 µg) with serial dilutions of this compound in PBS. Include a "no inhibitor" control containing only PBS.[10][18]
-
Incubate: Allow the competitive binding to proceed for a set time (e.g., 30 minutes) at room temperature.[20]
-
Fluorescent Labeling: Add Bocillin FL to each tube to a final concentration (e.g., 10-50 µg/mL) to label the PBPs not bound by this compound.[17][20]
-
Incubate: Incubate for an additional period (e.g., 15-30 minutes) at a specified temperature (e.g., 35°C) to allow for Bocillin FL binding.[17][20]
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 90-100°C for 5 minutes.[10]
-
SDS-PAGE: Separate the proteins by loading the samples onto an SDS-PAGE gel.[10][20]
-
Visualization: After electrophoresis, visualize the fluorescently labeled PBP bands using a fluorescence scanner (e.g., excitation at 488 nm).[20]
-
Analysis: Quantify the fluorescence intensity of each PBP band. The intensity will decrease with increasing concentrations of this compound. Plot the band intensity versus this compound concentration and fit the data to determine the IC₅₀ value for each PBP.[2]
Caption: Figure 2: Competitive PBP Binding Assay Workflow
4.2 Protocol: Broth Microdilution for MIC Determination
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterial strain, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[15][16]
Materials:
-
96-well microtiter plate
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Antibiotic Dilution: Prepare serial two-fold dilutions of this compound in CAMHB directly in the wells of a 96-well plate. A typical range might be 0.06–64 µg/mL.[16] Leave a well with only broth for a growth control.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a fresh agar (B569324) plate. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[15]
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
Inoculation: Add the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.[14][15]
Caption: Figure 3: Broth Microdilution MIC Determination Workflow
Conclusion and Future Directions
The interaction between this compound and penicillin-binding proteins is a classic example of mechanism-based enzyme inhibition. The bactericidal activity of this compound is driven by the covalent acylation of the PBP active site serine, a process that is structurally and quantitatively well-characterized. The selectivity of this compound for specific PBPs in different bacterial species underscores the complexity of its antibacterial profile. The continued emergence of resistance, often through modifications in PBP structure that lower binding affinity, necessitates ongoing research.[3] Detailed molecular and kinetic analyses, using the protocols described herein, remain fundamental to understanding resistance mechanisms and are essential for the rational design of next-generation cephalosporins that can overcome these challenges.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition of the β-lactam carboxylate triggers acylation of Neisseria gonorrhoeae penicillin-binding protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8vbv - Structure of the monofunctional Staphylococcus aureus PBP1 in its beta-lactam (this compound) inhibited form - Summary - Protein Data Bank Japan [pdbj.org]
- 8. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Penicillin-binding protein sensitive to this compound in sporulation of Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. idexx.com [idexx.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
Cephalexin Degradation in Aqueous Solutions: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the degradation pathways of the cephalosporin (B10832234) antibiotic, cephalexin (B21000), in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document details the primary degradation routes—hydrolysis, oxidation, and photolysis—and the key factors influencing these processes. It includes detailed experimental protocols for forced degradation studies, quantitative kinetic data, and analytical methodologies for the separation and identification of degradation products.
Introduction
This compound, a widely prescribed β-lactam antibiotic, is susceptible to degradation in aqueous environments, which can compromise its therapeutic efficacy and lead to the formation of potentially inactive or harmful byproducts. Understanding the degradation pathways and kinetics is crucial for the development of stable pharmaceutical formulations and for assessing the environmental fate of this antibiotic. This guide synthesizes current scientific knowledge on the chemical stability of this compound in aqueous solutions.
Primary Degradation Pathways
The degradation of this compound in aqueous solutions is primarily governed by three mechanisms: hydrolysis, oxidation, and photolysis. The rate and extent of degradation are significantly influenced by pH, temperature, and the presence of oxidizing agents or light.
Hydrolysis
Hydrolysis of the β-lactam ring is a major degradation pathway for this compound. This reaction is catalyzed by both acidic and basic conditions.[1][2] The degradation of this compound generally follows pseudo-first-order kinetics.[3][4]
-
Acidic Hydrolysis: Under acidic conditions (e.g., in 1 M HCl), the β-lactam ring is opened, leading to the formation of inactive degradation products.[1][2] this compound is relatively stable in acidic conditions compared to alkaline conditions.[5]
-
Basic Hydrolysis: In alkaline solutions (e.g., in 0.04 M NaOH), the degradation is more rapid and extensive.[1][2] The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring.
Oxidation
This compound is susceptible to oxidative degradation, particularly in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[1][2] The primary site of oxidation is the sulfur atom in the dihydrothiazine ring, leading to the formation of this compound sulfoxide (B87167) and this compound sulfone.[2][6]
Photolysis
Exposure to ultraviolet (UV) light can induce the degradation of this compound.[1][2] Photolytic degradation can lead to the formation of various byproducts, some of which may retain the β-lactam ring and thus some antibacterial activity.[1][2] The degradation pathway under photolytic stress involves oxidation and decarboxylation.[2]
Quantitative Degradation Kinetics
The degradation of this compound in aqueous solutions is significantly influenced by temperature and pH. The degradation generally follows pseudo-first-order kinetics.
Effect of Temperature on Degradation
Higher temperatures accelerate the degradation of this compound. The relationship between the degradation rate constant and temperature can be described by the Arrhenius equation.
| Brand | Temperature (°C) | Degradation Rate Constant (year⁻¹) |
| CEF A | 37 | 0.180 |
| 55 | 0.392 | |
| CEF B | 37 | 0.115 |
| 55 | 0.921 | |
| CEF C | 37 | 0.161 |
| 55 | 0.370 | |
| CEF D | 37 | 0.201 |
| 55 | 0.350 |
Table 1: Degradation rate constants of four different brands of this compound suspension at elevated temperatures.[3][4]
| Brand | Degradation Rate Constant at 25°C (k₂₅) (year⁻¹) | Calculated Half-life (t₁/₂) (years) |
| CEF B | 0.10 | 6.93 |
| CEF C | 0.14 | 4.95 |
Table 2: Degradation rate constants and half-lives of two brands of this compound suspension at room temperature.[3]
Effect of pH on Degradation
The stability of this compound is highly dependent on the pH of the solution. While a distinct pH of maximum stability has not been identified for this compound in the same way as for some other cephalosporins, it is generally more stable in the neutral to slightly acidic pH range.[7] Both strongly acidic and, particularly, strongly alkaline conditions significantly increase the rate of degradation.[1][2] The degradation rate is maximal in the pH range of 6.5 to 8.5 under sonochemical conditions.[8][9]
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10] The typical target for degradation is between 5-20%.[10]
General Stock Solution Preparation
Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in HPLC grade water or a methanol (B129727)/water mixture.[10]
Acid Hydrolysis
-
Transfer an aliquot of the this compound stock solution to a volumetric flask.
-
Add 1 M HCl and heat the solution at 60°C for a specified period (e.g., 2 hours).[10]
-
After the incubation period, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent volume and concentration of NaOH.
-
Dilute to the final volume with the mobile phase to achieve the target concentration.
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.[10]
Alkaline Hydrolysis
-
Transfer an aliquot of the this compound stock solution to a volumetric flask.
-
Add 0.04 M NaOH and keep the solution at room temperature for a specified period.
-
After incubation, neutralize the solution with an equivalent volume and concentration of HCl.[10]
-
Dilute to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.[10]
Oxidative Degradation
-
Transfer an aliquot of the this compound stock solution to a volumetric flask.
-
Add 3% (v/v) H₂O₂ and keep the solution at room temperature for a specified period.
-
Dilute to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.[10]
Thermal Degradation
-
Place solid this compound powder and a solution of the drug in chemically inert, transparent containers.
-
Expose the samples to a temperature of 60°C in an oven for a specified period (e.g., 24 hours).[6]
-
After exposure, allow the samples to cool to room temperature.
-
Prepare a solution from the solid sample and dilute the liquid sample with the mobile phase to the target concentration.
-
Filter the samples through a 0.45 µm syringe filter before HPLC analysis.[10]
Photolytic Degradation
-
Place solid this compound powder and a solution of the drug in chemically inert, transparent containers.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
After exposure, prepare solutions from the solid sample and dilute the liquid samples with the mobile phase to the target concentration.
-
Filter the samples through a 0.45 µm syringe filter before HPLC analysis.[10]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound and its degradation products.[11][12][13]
HPLC Method Example
-
Mobile Phase: A mixture of methanol and 0.1M Sodium Acetate (B1210297) Buffer (75:25 v/v) is a suitable isocratic mobile phase.[11] Another example is a gradient mixture of ammonium (B1175870) acetate buffer (pH 4.5) and acetonitrile.[6]
-
Injection Volume: 20 µL[13]
-
Temperature: Ambient
Degradation Products and Pathways
Several degradation products of this compound have been identified using techniques like LC-MS.
| Degradation Condition | m/z of Major Degradation Products |
| Photolysis | 364 (this compound sulfoxide), 380 (this compound sulfone), 304 (Decarboxylated this compound), 214 (Impurity B)[2][6] |
| Thermolysis | 259, 287[2] |
| General | 122.0371, 116.0937, 318.2241[10] |
| Photolysis (UV-C) | 150[14] |
Table 3: Mass-to-charge ratios (m/z) of identified this compound degradation products under various stress conditions.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key degradation pathways and a typical experimental workflow for studying this compound degradation.
Conclusion
The degradation of this compound in aqueous solutions is a complex process influenced by multiple factors. A thorough understanding of its degradation pathways and kinetics is paramount for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to conduct comprehensive stability studies. Further research into the toxicological profiles of the identified degradation products is recommended to fully assess the environmental and health impacts of this compound degradation.
References
- 1. Molecular structure and antibacterialactivity of degradation products from this compound solutions submitted to thermal and photolytic stress [repositorio.unifesp.br]
- 2. repositorio.unifesp.br [repositorio.unifesp.br]
- 3. ajopred.com [ajopred.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of degradation of cefazolin and this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonochemical degradation of the antibiotic this compound in aqueous solution [scielo.org.za]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. iwaponline.com [iwaponline.com]
The Environmental Odyssey of Cephalexin: A Technical Guide to Its Fate and Ecotoxicity
An in-depth examination for researchers, scientists, and drug development professionals on the environmental journey and ecological impact of the widely used antibiotic, cephalexin (B21000).
Introduction
This compound, a first-generation cephalosporin (B10832234) antibiotic, has been a cornerstone in treating bacterial infections in humans and animals for decades. Its extensive use, however, has led to its inevitable release into the environment, raising concerns about its persistence, transformation, and potential adverse effects on non-target organisms. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and ecotoxicity of this compound, offering a valuable resource for professionals engaged in environmental risk assessment and the development of more benign pharmaceuticals.
Environmental Fate of this compound
The journey of this compound in the environment is a complex interplay of transport and degradation processes. Once introduced into aquatic and terrestrial systems, primarily through wastewater effluents, its fate is governed by several key mechanisms.
Occurrence in the Environment
This compound is frequently detected in various environmental compartments, with concentrations varying widely depending on the source and level of wastewater treatment.
| Environmental Matrix | Concentration Range | Reference(s) |
| Wastewater Influent | 183.69 - 189.42 µg/L | [1][2] |
| Wastewater Effluent | 0.05 - 44.35 µg/L | [1][2][3] |
| Surface Water | ng/L to µg/L range | [3][4] |
| Groundwater | Detected, concentrations vary | [3][4] |
Table 1: Reported Environmental Concentrations of this compound. This table summarizes the range of concentrations at which this compound has been detected in different environmental matrices.
Degradation Pathways
This compound is susceptible to transformation in the environment through biotic and abiotic processes.
Microorganisms play a crucial role in the breakdown of this compound. Several bacterial species isolated from sewage sludge have demonstrated the ability to degrade this antibiotic.
-
Key Microorganisms: Rhizobium sp., Klebsiella sp., Glutamicibacter sp., and Herbaspirillum sp. have been identified as capable of degrading this compound[5][6].
-
Degradation Efficiency: Under optimal conditions (e.g., 30°C and pH 6.5–7), over 99% of this compound can be eliminated within 12 hours[5].
-
Metabolites: The biodegradation process involves the cleavage of the β-lactam ring, leading to the formation of metabolites such as 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine[5].
Sunlight, particularly its ultraviolet (UV) component, can induce the degradation of this compound in surface waters. This process can be direct or indirect, often involving reactive oxygen species.
-
Direct Photolysis: UV-C irradiation has been shown to be effective, with up to 81% degradation of this compound observed in 20 minutes in laboratory studies.
-
Advanced Oxidation Processes (AOPs): Processes like photo-Fenton (Fe²⁺/H₂O₂/UV) and photocatalysis using materials like TiO₂ or ZnO nanowires significantly enhance the degradation rate[7][8][9].
-
Transformation Products: Photodegradation leads to a variety of transformation products through reactions such as β-lactam ring-opening, sulfoxidation, demethylation, hydroxylation, and decarboxylation[7][9][10][11][12].
Ecotoxicity of this compound
The presence of this compound in the environment poses a risk to non-target aquatic organisms across different trophic levels.
Aquatic Ecotoxicity Data
The following table summarizes available ecotoxicity data for this compound. It is important to note that data for some standard test organisms are limited, highlighting an area for future research.
| Trophic Level | Species | Endpoint | Value (mg/L) | Reference(s) |
| Algae | Pseudokirchneriella subcapitata | 72h EC50 (Growth Inhibition) | Data not available | |
| Scenedesmus subspicatus | 72h EC50 (Growth Inhibition) | Data not available | ||
| Invertebrates | Daphnia magna | 48h EC50 (Immobilization) | 9.1 to >100 (conflicting data) | [13] |
| Daphnia magna | 21-day NOEC (Reproduction) | Data not available | ||
| Fish | Pomatoschistus microps (Common Goby) | 96h EC50 (Predatory Performance) | 8.4 (at 20°C) | [10] |
| Pomatoschistus microps (Common Goby) | 96h EC50 (Predatory Performance) | 3.8 (at 25°C) | [10] | |
| Oryzias latipes (Japanese Rice Fish) | 96h LC50 | 89 | [13] | |
| Danio rerio (Zebrafish) | 96h LC50 | Data not available | ||
| Pimephales promelas (Fathead Minnow) | 96h LC50 | Data not available |
Table 2: Ecotoxicity Endpoints for this compound. This table presents a summary of acute and chronic toxicity data for this compound across different aquatic organisms. The lack of data for standard algal and fish species is a notable gap.
Mechanisms of Toxicity and Signaling Pathways
This compound can induce toxicity in aquatic organisms through various mechanisms, with oxidative stress being a key pathway.
Exposure to this compound has been shown to induce oxidative stress in fish, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. This can lead to cellular damage through lipid peroxidation and other processes. The Nrf2-Keap1-ARE signaling pathway is a critical cellular defense mechanism against oxidative stress.
References
- 1. bioone.org [bioone.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of cefalexin by two bacteria strains from sewage sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradation of this compound in wastewater by Glutamicibacter sp. S2 and Herbaspirillum sp. S8: Performance, pathway, genomes and synergistic bio-augmentation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation of this compound by UV activated persulfate and Fenton in synthetic wastewater: optimization, kinetic study, reaction pathway and intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis and Chemical Synthesis of Cephalexin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary manufacturing routes for cephalexin (B21000), a first-generation cephalosporin (B10832234) antibiotic. It delves into the specifics of both the prevalent enzymatic (often referred to as biosynthetic) and traditional chemical synthesis methodologies. This document is designed to be a valuable resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of the synthesis pathways to aid in research, development, and manufacturing processes.
Introduction to this compound
This compound, chemically known as (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a widely prescribed semi-synthetic antibiotic.[1] It is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Its therapeutic action is derived from its ability to inhibit the synthesis of the bacterial cell wall.[1][2][3][4] The industrial production of this compound is a mature process, primarily centered on the acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with a derivative of D-(-)-α-phenylglycine.[1] Two principal approaches dominate the commercial manufacturing landscape: enzymatic synthesis and chemical synthesis.[1]
Precursor Synthesis
The two key precursors for this compound synthesis are 7-ADCA and D-α-phenylglycine.
Synthesis of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)
7-ADCA is a crucial intermediate for many semi-synthetic cephalosporins.[5] Industrially, it is primarily produced from penicillin G or V through a series of chemical steps involving the expansion of the five-membered thiazolidine (B150603) ring of penicillin to the six-membered dihydrothiazine ring of cephalosporins, followed by enzymatic deacylation.[5][6]
The process generally involves:
-
Oxidation: Penicillin is oxidized to penicillin sulfoxide (B87167).[6][7]
-
Ring Expansion: The penicillin sulfoxide undergoes a catalyzed ring expansion to form a 7-phenylacetamido deacetoxycephalosporanic acid derivative.[6][7]
-
Enzymatic Deacylation: The phenylacetyl side chain is removed using penicillin G acylase to yield 7-ADCA.[5][6]
Synthesis of D-α-Phenylglycine
D-α-phenylglycine is the essential side chain for this compound. It can be produced through several methods, including the Strecker synthesis from benzaldehyde (B42025) or the reductive amination of phenylglyoxylic acid.[8] Resolution of a racemic mixture of DL-α-phenylglycine is a common industrial practice to obtain the desired D-enantiomer.[9]
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is widely regarded as a more environmentally friendly and efficient method compared to traditional chemical routes, often resulting in higher yields and purity.[1][10] This process typically utilizes an immobilized penicillin G acylase (IPGA) as the catalyst.[1]
The core of the enzymatic synthesis is the acylation of 7-ADCA with a D-phenylglycine derivative, such as D-phenylglycine methyl ester (PGME).[1][11] The reaction is generally carried out in an aqueous medium under controlled pH and temperature.[1]
Logical Flow of Enzymatic this compound Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cefalexin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 7. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]
- 8. Phenylglycine - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. 25 years of sustainable this compound production in Centrient Spain | Centrient Pharmaceuticals [centrient.com]
- 11. Efficient enzymatic synthesis of this compound in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Cephalosporin Design: A Technical Guide to the Structure-Activity Relationship of Cephalexin
For Immediate Release
A Comprehensive Analysis for Drug Development Professionals, Researchers, and Scientists
This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of cephalexin (B21000), a foundational first-generation cephalosporin (B10832234). By understanding how modifications to its chemical scaffold impact its antibacterial efficacy, pharmacokinetic profile, and stability against bacterial resistance mechanisms, researchers can strategically design more potent and resilient cephalosporin antibiotics. This document provides a detailed overview of key structural components, quantitative data on analog performance, and the experimental protocols necessary to evaluate these life-saving therapeutics.
The this compound Scaffold: A Blueprint for Antibacterial Activity
This compound's efficacy is intrinsically linked to its bicyclic core structure, the 7-amino-3-methyl-3-cephem-4-carboxylic acid nucleus. The integrity of the β-lactam ring is paramount for its antibacterial action.[1] The mechanism of action involves the acylation of penicillin-binding proteins (PBPs), essential enzymes in the biosynthesis of the bacterial cell wall.[2][3] This inhibition disrupts cell wall integrity, leading to bacterial lysis and death.[4][5] Key structural features that govern the SAR of this compound and its analogs include the C-7 acylamino side chain and the substituent at the C-3 position.[6][7]
The C-7 Acylamino Side Chain: Dictating the Spectrum of Activity
The nature of the acylamino side chain at the C-7 position is a primary determinant of the antibacterial spectrum and potency of cephalosporins. For this compound, the D-phenylglycyl group is a critical feature.
-
The α-Amino Group: The free amino group on the phenylglycyl side chain is crucial for its activity, particularly against Gram-positive bacteria. Modifications to this group can significantly alter the antibacterial spectrum. For instance, acylation of this amino group can lead to derivatives with altered activity profiles.[8]
-
The Phenyl Ring: The aromatic nature of the phenyl ring contributes to the binding affinity with PBPs. Substitutions on this ring can influence both potency and the spectrum of activity.
-
Steric Hindrance and β-Lactamase Stability: Introducing bulky substituents on the acylamino side chain can provide steric hindrance, protecting the β-lactam ring from hydrolysis by β-lactamase enzymes, a common bacterial resistance mechanism.[3]
The C-3 Substituent: Modulating Pharmacokinetics and Stability
The substituent at the C-3 position of the dihydrothiazine ring significantly influences the pharmacokinetic properties and metabolic stability of cephalosporins, although it has a minimal direct impact on antibacterial activity.[9]
-
Oral Absorption: For orally administered cephalosporins like this compound, the nature of the C-3 substituent is critical for absorption from the gastrointestinal tract. Lipophilicity at this position plays a key role, with an optimal lipophilicity (log P) value being a determinant for good oral bioavailability.[10]
-
Metabolic Stability: The C-3 substituent can be a site of metabolic transformation. For example, an acetoxymethyl group can be hydrolyzed by esterases, leading to a less active metabolite. This compound's methyl group at C-3 contributes to its metabolic stability and suitability for oral administration.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of this compound and related cephalosporins against key bacterial pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[11]
Table 1: In Vitro Activity of First-Generation Cephalosporins Against Selected Bacteria
| Antibiotic | Staphylococcus aureus (MSSA) MIC (µg/mL) | Streptococcus pneumoniae MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | 0.25 - 4.0 | 0.5 - 4.0 | 4.0 - 16.0 |
| Cefazolin | 0.12 - 1.0 | 0.12 - 2.0 | 1.0 - 4.0 |
| Cefadroxil | 0.5 - 4.0 | 1.0 - 4.0 | 8.0 - 32.0 |
Data compiled from multiple sources.[12] It is important to note that MIC values can vary depending on the specific strain and testing methodology.[13]
Experimental Protocols
A systematic approach is essential for elucidating the SAR of novel this compound analogs. The following are detailed methodologies for key experiments.
Synthesis of this compound Analogs
The synthesis of this compound derivatives typically involves the acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with a desired side chain.
General Procedure for the Synthesis of C-7 Acylamino Modified this compound Analogs: [14]
-
Protection of Carboxyl Group: The carboxyl group of 7-ADCA is often protected, for example, by silylation using an agent like trimethylchlorosilane in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane).
-
Acylation: The protected 7-ADCA is then reacted with an activated form of the desired C-7 side chain, such as an acid chloride (e.g., D-phenylglycyl chloride hydrochloride), at a low temperature.[15]
-
Deprotection: The protecting group on the carboxyl function is removed, typically by acidic workup, to yield the final this compound analog.
-
Purification: The synthesized compound is purified using techniques such as crystallization or chromatography.
An alternative and widely used method is the enzymatic synthesis, which employs immobilized penicillin G acylase to couple the C-7 side chain to the 7-ADCA nucleus in an aqueous medium.[15][16]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[11][17][18]
-
Preparation of Antibiotic Solutions: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay measures the affinity of a this compound analog for its target PBPs.[1]
-
Preparation of Bacterial Membranes: Bacterial cell membranes containing the PBPs are isolated from the test organism.
-
Competitive Binding: The membrane preparation is incubated with various concentrations of the unlabeled test antibiotic.
-
Labeling with Fluorescent Penicillin: A fluorescently labeled penicillin derivative (e.g., Bocillin-FL) is added to the mixture. This labeled penicillin will bind to the PBPs that are not already occupied by the test antibiotic.
-
SDS-PAGE and Visualization: The proteins in the membrane preparation are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescence scanner.
-
Data Analysis: The intensity of the fluorescent bands corresponding to the PBPs is quantified. The concentration of the test antibiotic that inhibits 50% of the binding of the fluorescent penicillin (IC50) is calculated for each PBP, providing a measure of the binding affinity.
β-Lactamase Stability Assay
This assay determines the susceptibility of a this compound analog to hydrolysis by β-lactamase enzymes.[19][20][21][22][23]
-
Reaction Mixture: The test cephalosporin is incubated with a purified β-lactamase enzyme in a suitable buffer.
-
Monitoring Hydrolysis: The hydrolysis of the β-lactam ring can be monitored spectrophotometrically using a chromogenic cephalosporin substrate like nitrocefin, which changes color upon cleavage. The rate of color change is proportional to the rate of hydrolysis of the test compound.
-
Data Analysis: The rate of hydrolysis of the test compound is compared to that of a known stable and a known labile cephalosporin to determine its relative stability.
Visualizing the Relationships: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in this compound SAR studies.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound SAR studies.
Caption: Logical relationships in this compound SAR.
Conclusion
The structure-activity relationship of this compound provides a fundamental framework for the rational design of new cephalosporin antibiotics. By strategically modifying the C-7 acylamino side chain and the C-3 substituent, medicinal chemists can fine-tune the antibacterial spectrum, enhance stability against β-lactamases, and optimize pharmacokinetic properties. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to combating the ever-evolving challenge of bacterial resistance. Continued exploration of these SAR principles will be instrumental in the development of the next generation of life-saving β-lactam antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cefalexin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral absorption of cephalosporin antibiotics. 2. Expanded structure-activity relationships of 7-(arylacetamido)-3-substituted cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on orally active cephalosporin esters. IV. Effect of the C-3 substituent of cephalosporin on the gastrointestinal absorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.amh.net.au [resources.amh.net.au]
- 13. idexx.com [idexx.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. benchchem.com [benchchem.com]
- 16. A two-step, one-pot enzymatic synthesis of this compound from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. bmglabtech.com [bmglabtech.com]
- 19. scispace.com [scispace.com]
- 20. Determination of Beta-Lactamase Inactivation of this compound by Validated RP-HPLC Method, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. abcam.com [abcam.com]
- 23. Beta Lactamase Assay [profoldin.com]
In Vivo Efficacy of Cephalexin in Murine Infection Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalexin (B21000), a first-generation cephalosporin, has been a cornerstone in the treatment of various bacterial infections for decades. Its efficacy against a range of Gram-positive and some Gram-negative bacteria has made it a widely prescribed antibiotic.[1] Understanding its in vivo efficacy in preclinical models is crucial for guiding clinical use and for the development of new antimicrobial agents. This technical guide provides an in-depth overview of the in vivo efficacy of this compound in murine infection models, focusing on quantitative data, detailed experimental protocols, and relevant biological pathways. While direct protective dose (PD50) or effective dose (ED50) values for this compound in murine models are not abundantly available in publicly accessible literature, this guide synthesizes available comparative data and detailed methodologies to provide a comprehensive resource.
Quantitative Efficacy of this compound and Comparators
The following tables summarize the available quantitative data on the efficacy of this compound and other relevant cephalosporins in rodent infection models.
Table 1: Efficacy of this compound and Cefadroxil (B1668780) in a Rat Pneumonia Model for Streptococcus pyogenes
| Antibiotic | Single Dose PD50 (mg/kg) | Multiple Dose PD50 (mg/kg) |
| This compound | 21 | 8.0 |
| Cefadroxil | 2.8 | 0.7 |
Source: Data adapted from a study comparing the therapeutic efficacies of cefadroxil and this compound in a Streptococcus pyogenes-induced lung infection in rats.[2]
Table 2: Survival Rates with Cephalosporin Treatment in a Murine Pneumonia Model for Streptococcus pneumoniae
| Antibiotic | Pathogen Strain | Dose (mg/kg) | Dosing Regimen | Survival Rate |
| Ceftriaxone (B1232239) | Penicillin-Susceptible | 5 | Two subcutaneous injections at 12-h intervals for 3 days | 87% |
| Ceftriaxone | Penicillin-Resistant | 50 | Two subcutaneous injections at 12-h intervals for 3 days | 75% |
| Cefotaxime (B1668864) | Penicillin-Resistant | 40 | Twice a day | 30% |
Source: Data from studies on the in vivo efficacy of ceftriaxone and cefotaxime against penicillin-susceptible and -resistant strains of Streptococcus pneumoniae in a mouse pneumonia model.[3][4]
Table 3: In Vivo Efficacy of this compound against Gram-Negative Infections in Mice
| Antibiotic | Infection Type | Efficacy Metric | Result |
| This compound | 1 of 20 different Gram-negative infections | ED50 | Effective at a dose producing peak plasma concentrations of one-half to one-sixteenth the MIC |
Source: Data from a study on the effects of subminimal inhibitory concentrations of antibiotics in experimental infections.[5]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of in vivo studies. The following sections outline key experimental protocols for evaluating the efficacy of this compound in various murine infection models.
Systemic Infection (Sepsis) Model
This model is used to evaluate the efficacy of antibiotics against bacteria that have disseminated throughout the body.
-
Mouse Strain: BALB/c or C57BL/6 mice are commonly used.[3]
-
Bacterial Strain: Clinically relevant strains of Staphylococcus aureus or Escherichia coli.
-
Inoculum Preparation:
-
Grow bacteria to the mid-logarithmic phase in an appropriate broth medium (e.g., Tryptic Soy Broth).
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacteria in sterile saline or PBS to a predetermined concentration (e.g., 1 x 107 to 1 x 108 Colony Forming Units (CFU)/mL). The inoculum size should be optimized to induce a non-lethal but significant infection.[3]
-
-
Infection Procedure:
-
Inject the bacterial suspension intraperitoneally (IP) into the mice.[3]
-
-
This compound Treatment:
-
Prepare this compound solutions in a sterile vehicle (e.g., saline).
-
Administer this compound orally (PO) or subcutaneously (SC) at various doses. Dosing can begin shortly after infection (e.g., 1-2 hours post-infection) and continue for a specified duration (e.g., 7-14 days).[1]
-
-
Efficacy Assessment:
-
Survival: Monitor and record survival daily for a set period (e.g., 14 days).[3]
-
Bacterial Load: At selected time points, euthanize a subset of animals and collect blood, spleen, and liver for bacterial load determination by plating serial dilutions on appropriate agar (B569324) plates.[3]
-
Thigh Infection Model
This localized infection model is widely used to study the pharmacodynamics of antimicrobial agents.
-
Mouse Strain: ICR (CD-1) or Swiss Webster mice are often used.[6][7]
-
Immunosuppression (for neutropenic model): To reduce the influence of the host immune system, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg four days before infection and 100 mg/kg one day before infection).[6][8]
-
Bacterial Strain: S. aureus (including MRSA strains) or E. coli.
-
Inoculum Preparation:
-
Infection Procedure:
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each mouse.[6]
-
-
This compound Treatment:
-
Administer this compound at various doses and dosing intervals (e.g., every 6, 8, or 12 hours) starting 2 hours post-infection.
-
-
Efficacy Assessment:
-
Bacterial Load: At 24 hours post-infection, euthanize the mice, aseptically remove the thighs, and homogenize the tissue. Determine the bacterial load (CFU/thigh) by plating serial dilutions of the homogenate.[7]
-
Pneumonia Model
This model is essential for evaluating treatments for respiratory tract infections.
-
Bacterial Strain: Streptococcus pneumoniae.
-
Inoculum Preparation:
-
Prepare a bacterial suspension in a suitable medium.
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Instill the bacterial inoculum via intranasal, intratracheal, or oropharyngeal routes.[9]
-
-
This compound Treatment:
-
Administer this compound via oral or subcutaneous routes at specified doses and times post-infection.
-
-
Efficacy Assessment:
Urinary Tract Infection (UTI) Model
This model is crucial for assessing therapies for one of the most common bacterial infections.
-
Mouse Strain: Balb/c mice are a suitable model.[10]
-
Bacterial Strain: Uropathogenic E. coli (UPEC), such as the CFT073 strain.[10]
-
Inoculum Preparation:
-
Grow UPEC in Luria-Bertani (LB) broth.
-
Prepare an inoculum of approximately 4 x 107 to 108 CFU in 50 µL of PBS.[10]
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Instill the bacterial suspension directly into the bladder via transurethral catheterization.[10]
-
-
This compound Treatment:
-
Administer this compound orally. Treatment can begin 24 hours after bacterial inoculation.[10]
-
-
Efficacy Assessment:
-
Bacterial Load: At various time points, collect urine, bladder, and kidney tissues to determine bacterial counts (CFU/mL of urine or CFU/gram of tissue).[10]
-
Biological Pathways and Mechanisms
This compound's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell. The key steps in this pathway are outlined below.
Figure 1. this compound inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs).
Host Immune Response to Bacterial Infection
The host's innate immune system provides the first line of defense against bacterial infections. This complex signaling network is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).
Figure 2. Simplified signaling pathway of the host innate immune response to bacterial infection.
Experimental Workflow for In Vivo Efficacy Studies
A generalized workflow for conducting in vivo efficacy studies of this compound in murine infection models is depicted below.
Figure 3. General experimental workflow for assessing the in vivo efficacy of this compound.
Conclusion
This technical guide provides a framework for understanding and evaluating the in vivo efficacy of this compound in murine infection models. While specific quantitative efficacy data for this compound can be elusive in the literature, the detailed protocols and comparative data presented here offer a solid foundation for researchers. The provided diagrams of the mechanism of action, host immune response, and experimental workflow serve as valuable visual aids for study design and interpretation. Future research should aim to generate and publish more direct and comparative quantitative efficacy data for this compound in standardized murine models to further refine our understanding of this important antibiotic.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of cefadroxil and this compound for pneumonia in a rat test model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noncompromised penicillin-resistant pneumococcal pneumonia CBA/J mouse model and comparative efficacies of antibiotics in this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of a broad-spectrum cephalosporin, ceftriaxone, against penicillin-susceptible and -resistant strains of Streptococcus pneumoniae in a mouse pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A murine model of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imquestbio.com [imquestbio.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Cephalexin Metabolism in Rats and Mice: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cephalexin (B21000), a first-generation cephalosporin (B10832234) antibiotic, is widely used in preclinical research, necessitating a thorough understanding of its metabolic profile in common laboratory animal models. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats and mice. It has been established that this compound is minimally metabolized in both species and is primarily excreted unchanged in the urine.[1] This document synthesizes available quantitative pharmacokinetic data, details experimental methodologies for in vivo and in vitro studies, and presents visual representations of the relevant biological pathways and experimental workflows. The comparative data presented herein will serve as a valuable resource for study design, data interpretation, and translational research in the field of drug development.
Introduction
This compound is a beta-lactam antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3] Due to its efficacy and safety profile, this compound is frequently employed in animal models of infection. Understanding the species-specific pharmacokinetics of this compound is critical for the appropriate design of preclinical studies and for the extrapolation of animal data to human clinical scenarios. This guide focuses on the metabolic fate of this compound in two of the most commonly used preclinical species: rats and mice.
Pharmacokinetics and Metabolism
Absorption
This compound is readily absorbed from the gastrointestinal tract in both rats and mice following oral administration.[1][2] The primary mechanism of absorption involves the proton-coupled oligopeptide transporter 1 (PEPT1), which is expressed on the apical membrane of intestinal enterocytes. This carrier-mediated transport allows for efficient uptake of this compound from the intestinal lumen into the systemic circulation.
Distribution
Following absorption, this compound is widely distributed throughout the body.[2] It exhibits low binding to plasma proteins, typically in the range of 10-15%.[3] Tissue distribution studies have shown selective localization of this compound in the kidney and liver.[4]
Quantitative Tissue Distribution Data in Rats and Mice
| Tissue | Species | Concentration (µg/g or µg/mL) | Time Post-Administration | Reference |
| Kidney | Rat | [Data not readily available in cited sources] | - | |
| Liver | Rat | [Data not readily available in cited sources] | - | |
| Kidney | Mouse | [Data not readily available in cited sources] | - | |
| Liver | Mouse | [Data not readily available in cited sources] | - |
Note: While qualitative descriptions of tissue distribution are available, specific quantitative data in µg/g of tissue were not readily found in the provided search results. Further targeted studies would be needed to populate this table comprehensively.
Biotransformation
A key characteristic of this compound is its limited metabolism in both rats and mice. Studies have consistently shown that the vast majority of the administered dose is excreted as the unchanged parent drug.[1] This lack of significant biotransformation simplifies pharmacokinetic modeling and reduces the potential for the formation of active or toxic metabolites.
Excretion
The primary route of elimination for this compound is renal excretion.[4][5] Over 90% of the administered dose is recovered unchanged in the urine within 8 hours of administration.[6] This rapid and efficient renal clearance is a result of both glomerular filtration and active tubular secretion. The oligopeptide transporter 2 (PEPT2), located in the renal tubules, is also involved in the reabsorption of this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in rats and mice following oral and intravenous administration. These values are compiled from various studies and may vary depending on the experimental conditions such as dose, vehicle, and analytical method.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | t½ (hr) | CL (mL/min/kg) | Vd (L/kg) | Reference |
| Oral | Data unavailable | 26.35 ± 1.55 | 0.50 | 47.60 ± 4.07 | 0.97 ± 0.06 | 92.34 ± 7.60 | 7.78 ± 1.12 | [7] |
| Oral | Data unavailable | - | 1.1 | - | - | - | - | [4] |
| Intravenous | Data unavailable | - | - | 44.42 | 1.01 | 98.49 | 8.60 | [7] |
| Intravenous | Data unavailable | - | - | - | - | - | - | [5][8] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | t½ (hr) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (%) | Reference |
| Oral | Data unavailable | - | - | - | - | - | - | 12.6 | [9] |
| Intravenous | Data unavailable | - | - | - | - | - | - | - |
Note: Comprehensive pharmacokinetic data for mice were not as readily available in the provided search results as for rats. The table for mice is therefore less complete.
Experimental Protocols
This section outlines standardized methodologies for conducting pharmacokinetic studies of this compound in rats and mice.
Animal Models
-
Species: Sprague-Dawley or Wistar rats; C57BL/6 or BALB/c mice.
-
Health Status: Healthy, adult animals of a specified age and weight range.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum, unless fasting is required.
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to the experiment.
Drug Administration
4.2.1. Oral Administration (Gavage)
-
Preparation of Dosing Solution: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Animal Handling: Gently restrain the animal.
-
Gavage: Introduce a gavage needle (16-18 gauge for rats, 20-22 gauge for mice) orally and gently advance it into the esophagus.
-
Dose Administration: Administer the this compound suspension slowly.
-
Post-Administration Monitoring: Observe the animal for any signs of distress.
4.2.2. Intravenous Administration (Tail Vein)
-
Preparation of Dosing Solution: Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., saline). The concentration should be calculated to deliver the desired dose in a volume of 1-2 mL/kg for rats and 5-10 mL/kg for mice.
-
Animal Restraint: Place the animal in a suitable restraint device.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Insert a 25-27 gauge needle for rats or a 27-30 gauge needle for mice into a lateral tail vein and inject the solution slowly.
-
Post-Administration Monitoring: Apply gentle pressure to the injection site to prevent bleeding and monitor the animal for any adverse reactions.
Sample Collection and Processing
4.3.1. Blood Sampling
-
Sampling Sites: For serial blood sampling, the saphenous vein or tail vein are commonly used in both rats and mice. Terminal blood collection can be performed via cardiac puncture under anesthesia.
-
Collection Schedule: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
4.4.1. Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the clear supernatant to a clean tube for analysis.
4.4.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 260 nm.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to a standard curve prepared with known concentrations of this compound.
Conclusion
This technical guide provides a detailed overview of the metabolism and pharmacokinetics of this compound in rats and mice. The key findings are that this compound undergoes minimal metabolism and is primarily excreted unchanged by the kidneys in both species. The provided pharmacokinetic data and experimental protocols offer a valuable resource for researchers in designing and interpreting preclinical studies involving this widely used antibiotic. The visualization of the absorption and excretion pathway, as well as the experimental workflow, further aids in the conceptual understanding of these processes. Future research should focus on generating more comprehensive quantitative pharmacokinetic data in mice to facilitate more robust interspecies comparisons.
References
- 1. bcm.edu [bcm.edu]
- 2. This compound Monohydrate – Rat Guide [ratguide.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [this compound pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 6. research.vt.edu [research.vt.edu]
- 7. omicsonline.org [omicsonline.org]
- 8. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 9. Pharmacokinetics of FK482, a new orally active cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Cephalexin Susceptibility Testing by Broth Microdilution
Application Notes
This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of cephalexin (B21000) against clinically relevant bacteria using the broth microdilution method. This method is a standardized and quantitative technique for in vitro antimicrobial susceptibility testing, and the procedures outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]
The principle of the broth microdilution test involves exposing a standardized bacterial inoculum to serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[3] Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth is determined as the MIC.[1] Accurate and reproducible MIC data are crucial for guiding therapeutic decisions, monitoring the emergence of antimicrobial resistance, and in the research and development of new antimicrobial agents.
The recommended medium for this procedure is Cation-Adjusted Mueller-Hinton Broth (CAMHB), which is specifically formulated to have low levels of thymine (B56734) and thymidine (B127349) and is supplemented with calcium and magnesium ions to ensure accurate susceptibility results for a broad range of bacteria.[1][4] Adherence to standardized procedures, including the preparation of the bacterial inoculum to a 0.5 McFarland standard and the use of appropriate quality control strains, is essential for the accuracy and reproducibility of the test.[1][5]
Data Presentation
Table 1: Quality Control (QC) Ranges for this compound Broth Microdilution Susceptibility Testing
Quality control is a critical component of antimicrobial susceptibility testing to ensure the accuracy and precision of the results. The following table outlines the acceptable MIC ranges for reference bacterial strains when tested with this compound.
| Quality Control Strain | MIC Range (µg/mL) - CLSI | MIC Range (µg/mL) - EUCAST |
| Escherichia coli ATCC® 25922 | 4 - 16 | 4 - 16 |
| Staphylococcus aureus ATCC® 29213 | 1 - 8 | Not Specified |
Source: CLSI and EUCAST guidelines.[6]
Table 2: this compound MIC Breakpoints
The MIC breakpoints are used to categorize a bacterial isolate as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are established by regulatory bodies like CLSI and EUCAST and are based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes.
| Organism/Group | MIC Breakpoint (µg/mL) - Susceptible (S) | MIC Breakpoint (µg/mL) - Intermediate (I) | MIC Breakpoint (µg/mL) - Resistant (R) | Source |
| Enterobacterales (uncomplicated UTI) | ≤ 16 | - | > 16 | EUCAST |
| Canine Isolates | ≤ 2 | 4 | ≥ 8 | CLSI |
Source: CLSI and EUCAST guidelines.[6][7][8]
Experimental Protocol
Materials
-
This compound hydrochloride powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional, for inoculum standardization)
-
Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)
-
Test bacterial isolates
Preparation of this compound Stock Solution
-
Solvent Selection: For immediate use, sterile distilled water or a buffer solution like PBS can be used as a solvent.[9] For longer-term storage, dimethyl sulfoxide (B87167) (DMSO) is recommended.[9]
-
Stock Concentration: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL.[5] For example, to prepare a 1280 µg/mL stock solution, weigh the appropriate amount of this compound powder, taking its potency into account.
-
Dissolution: Dissolve the this compound powder in the chosen solvent. Gentle warming to 37°C and vortexing or sonication may aid in dissolution, especially in aqueous solutions.[9]
-
Sterilization: If prepared in an aqueous solution for use in sterile applications, filter-sterilize the stock solution through a 0.22 µm syringe filter.[9]
-
Storage: For aqueous solutions, it is recommended to use them on the day of preparation.[9] For stock solutions in DMSO, they can be aliquoted and stored at -20°C or -80°C for extended periods.[9] Avoid repeated freeze-thaw cycles.[9]
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.[1]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm).
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.[1][5] This is typically a 1:100 dilution of the standardized suspension.
Broth Microdilution Procedure
-
Plate Setup: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells. This will result in a 1:2 dilution.
-
Using a multichannel pipette, mix the contents of the first column by pipetting up and down several times.
-
Transfer 50 µL from the first column to the second column to perform a twofold serial dilution.
-
Continue this serial dilution process across the plate to the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).[6] Discard 50 µL from the last column of dilutions.
-
Controls:
-
Growth Control: One well (or column) should contain only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: One well (or column) should contain only CAMHB (no antibiotic, no inoculum).
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the final bacterial inoculum (prepared to be ~1 x 10⁶ CFU/mL to achieve a final concentration of 5 x 10⁵ CFU/mL in the 100 µL final volume).[1]
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth. A pellet at the bottom of the well indicates growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
-
The growth control well should show turbidity, and the sterility control well should remain clear.
-
Compare the MIC value to the established breakpoints (see Table 2) to categorize the isolate as susceptible, intermediate, or resistant.
Mandatory Visualization
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. pid-el.com [pid-el.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. This compound susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Effect of the 2014 Clinical and Laboratory Standards Institute urine-specific breakpoints on cefazolin susceptibility rates at a community teaching hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Cephalexin in Human Plasma by HPLC
These application notes provide a comprehensive, ready-to-use HPLC method for the quantitative analysis of cephalexin (B21000) in human plasma. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of this compound.
Introduction
This compound is a widely prescribed first-generation cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of this compound in plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and conducting bioequivalence studies. This document details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose.
Principle of the Method
The method involves the isolation of this compound and an internal standard (IS) from human plasma via protein precipitation. The supernatant is then injected into an RP-HPLC system for chromatographic separation. Detection is achieved using a UV detector, and quantification is based on the peak area ratio of this compound to the internal standard.
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Cefuroxime (B34974) (Internal Standard) (Purity ≥ 98%)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dipotassium (B57713) hydrogen phosphate (B84403) (Analytical grade)
-
Cetyltrimethylammonium bromide (Analytical grade)
-
Phosphoric acid (Analytical grade)
-
Trichloroacetic acid (Analytical grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.
| Parameter | Condition |
| HPLC Column | Atlantis dC18, 4.6 x 150 mm, 5 µm particle size[1] |
| Guard Column | Nova-Pak C18, 4 µm insert[1] |
| Mobile Phase | A mixture of equal volumes of 0.01 M cetyltrimethylammonium bromide and 0.01 M dipotassium hydrogen phosphate (pH adjusted to 6.5 with phosphoric acid), acetonitrile, and triethylamine (B128534) (60:40:0.001, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm[1] |
| Internal Standard | Cefuroxime[1] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.[1] This solution is stable for at least 8 weeks at -20°C.[1]
-
Internal Standard (Cefuroxime) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cefuroxime in 10 mL of methanol. This solution is stable for at least 8 weeks at -20°C.[1]
-
Working Solutions: Prepare working solutions of this compound and the internal standard by diluting the stock solutions with the mobile phase to the desired concentrations for calibration standards and quality control samples.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the appropriate this compound working solutions to achieve concentrations in the range of 0.5–120 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 60, and 108 µg/mL) in the same manner as the calibration standards.[1]
Sample Preparation
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 50 µg/mL cefuroxime).
-
Add 400 µL of 10% (w/v) trichloroacetic acid in methanol to precipitate plasma proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.[2]
Data Analysis
Quantification is performed by calculating the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding this compound concentrations of the calibration standards. The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The described method has been validated according to standard bioanalytical method validation guidelines.[1] The key validation parameters are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 0.5–120 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.9951[1] |
Table 2: Precision and Accuracy
| QC Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (Bias %) |
| Low (1.5) | ≤ 3.1%[1] | ≤ 3.4%[1] | 1% - 5%[1] |
| Medium (60) | ≤ 3.1%[1] | ≤ 3.4%[1] | 1% - 5%[1] |
| High (108) | ≤ 3.1%[1] | ≤ 3.4%[1] | 1% - 5%[1] |
Table 3: Recovery
| Analyte | Recovery (%) |
| This compound | ≥ 94%[1] |
| Cefuroxime (IS) | ≥ 88%[1] |
Table 4: Stability
| Stability Condition | Duration | Stability (%) |
| Room Temperature in Plasma | 24 hours | ≥ 93%[1] |
| Post-processed at Room Temperature | 24 hours | ≥ 96%[1] |
| Post-processed at -20°C | 48 hours | ≥ 98%[1] |
| Freeze-Thaw (3 cycles at -20°C) | 3 cycles | ≥ 92%[1] |
| Long-term at -20°C | 8 weeks | ≥ 99%[1] |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
References
Application Notes and Protocols for Forced Degradation Studies of Cephalexin under ICH Guidelines
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by the International Council for Harmonisation (ICH) in its Q1A(R2) guideline.[1][2] These studies, also known as stress testing, are designed to identify the likely degradation products of a drug substance, which in turn helps to establish the intrinsic stability of the molecule, elucidate degradation pathways, and develop stability-indicating analytical methods.[2][3] The goal is to induce degradation of the active pharmaceutical ingredient (API) to a level of 5-20%, which is sufficient to identify and characterize the degradation products without completely destroying the molecule.[1][4] This document provides detailed application notes and protocols for conducting forced degradation studies on Cephalexin (B21000), a first-generation cephalosporin (B10832234) antibiotic.
Data Presentation: Summary of Forced Degradation Studies of this compound
The following table summarizes the quantitative data from various forced degradation studies on this compound, outlining the stress conditions, the extent of degradation, and the degradation products identified.
| Stress Condition | Reagent/Parameters | Extent of Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 M HCl at 60°C for 2 hours | Significant Degradation | 3-formyl-3,6-dihydro-6-phenyl-2,5(1H,4H)-pyrazinedione, 3-hydroxy-4-methyl-2(5H)-thiophenone | [5] |
| Alkaline Hydrolysis | 0.04 M NaOH at room temperature | Significant Degradation | Opening of the β-lactam ring | [6][7] |
| Oxidative Degradation | 3% H₂O₂ at room temperature | Significant Degradation | This compound sulfoxide, this compound sulfone | [8] |
| Thermal Degradation | Solid-state at 80°C | Degradation observed | Products from breakage of the cephalosporinic acid structure | [8][9] |
| Photolytic Degradation | UV-C irradiation (254 nm) | 81% degradation in 20 minutes | Decarboxylated and oxidized species (e.g., m/z 150) | [2][8] |
Experimental Protocols
The following are detailed protocols for inducing the forced degradation of this compound under various stress conditions.
1. General Preparations
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
Control Sample: For each stress condition, a control sample should be prepared by diluting the stock solution to the final concentration with the mobile phase of the analytical method and protecting it from the stress condition.
2. Acid Hydrolysis
-
Transfer a known volume of the this compound stock solution to a volumetric flask.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Heat the mixture in a water bath at 60°C for 2 hours.
-
After the incubation period, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 1 M sodium hydroxide (B78521) (NaOH).
-
Dilute the solution to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
3. Alkaline Hydrolysis
-
Transfer a known volume of the this compound stock solution to a volumetric flask.
-
Add an equal volume of 0.04 M sodium hydroxide (NaOH).
-
Keep the mixture at room temperature for a specified period (e.g., 8 hours), with periodic monitoring to achieve the target degradation.
-
After the incubation period, neutralize the solution with an equivalent amount of 0.04 M hydrochloric acid (HCl).
-
Dilute the solution to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
4. Oxidative Degradation
-
Transfer a known volume of the this compound stock solution to a volumetric flask.
-
Add an equal volume of 3% (v/v) hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the solution to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
5. Thermal Degradation
-
Place a known amount of solid this compound powder in a thermostable container.
-
Heat the sample in an oven at 80°C for a specified period (e.g., 48 hours).
-
After heating, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed solid in the mobile phase to achieve the desired final concentration.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
6. Photolytic Degradation
-
Place a known amount of solid this compound powder and a solution of this compound (e.g., 1 mg/mL in water) in separate, chemically inert, transparent containers.
-
Expose the samples to a light source within a photostability chamber. The light source should provide a combination of UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
After the exposure period, dissolve a known amount of the stressed solid in the mobile phase, and dilute the stressed solution to the desired final concentration.
-
Filter the samples through a 0.45 µm syringe filter before analysis.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the intact this compound from its degradation products. A validated RP-HPLC method for this compound analysis is described below.[10][11]
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 0.1 M sodium acetate (B1210297) buffer (75:25 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 20 µL.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. iwaponline.com [iwaponline.com]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic degradation of this compound by UV activated persulfate and Fenton in synthetic wastewater: optimization, kinetic study, reaction pathway and intermediate products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalosporin degradations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.unifesp.br [repositorio.unifesp.br]
- 9. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for a Stability-Indicating Assay of Cephalexin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of a stability-indicating assay for the antibiotic cephalexin (B21000). The protocols herein describe a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in the presence of its degradation products, generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Principle and Scope
A stability-indicating analytical method is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products.[1] This method is designed to separate and quantify the intact active pharmaceutical ingredient (API), this compound, from its potential degradation products that may form during storage or manufacturing.[1] The assay utilizes RP-HPLC with UV detection, a widely accepted technique for its specificity, accuracy, and precision.[1] Forced degradation studies are performed to demonstrate the method's ability to resolve the parent drug from its degradants under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure.[1][2]
Materials and Equipment
Reagents:
-
This compound Reference Standard
-
Hydrochloric Acid (1 M and 0.1 M)[2]
-
Sodium Hydroxide (0.04 M and 0.01 M)[2]
-
Hydrogen Peroxide (3% v/v)[2]
-
HPLC Grade Methanol[2]
-
HPLC Grade Acetonitrile[2]
-
Ammonium Acetate[2]
-
Sodium Acetate
-
HPLC Grade Water[2]
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[2]
-
Analytical Balance[2]
-
pH Meter[2]
-
Water Bath or Oven[2]
-
Photostability Chamber[2]
-
Volumetric flasks and pipettes[2]
-
Syringe filters (0.45 µm)[2]
Chromatographic Conditions
A validated stability-indicating HPLC method is essential for the accurate quantification of this compound and the separation of its degradation products. The following table summarizes the recommended chromatographic parameters.
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol : 0.1 M Sodium Acetate Buffer (75:25 v/v)[1] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 254 nm[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[2]
Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[2]
Sample Preparation (from tablets): Weigh and powder 20 tablets. Transfer a portion of the powder equivalent to 50 mg of this compound into a 50 mL volumetric flask. Add approximately 25 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.[1]
Forced Degradation Studies
Forced degradation studies are performed to generate the potential degradation products and to demonstrate the specificity of the analytical method.[2] The target degradation is typically between 5-20%.[2]
Acid Hydrolysis:
-
To 5 mL of the this compound stock solution, add 5 mL of 1 M HCl.[1]
-
Heat the mixture at 60°C for 2 hours.[2]
-
Cool the solution to room temperature and neutralize it with 1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
Alkaline Hydrolysis:
-
To 5 mL of the this compound stock solution, add 5 mL of 0.04 M NaOH.[5]
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with an equivalent concentration of HCl.[2]
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
Oxidative Degradation:
-
To 5 mL of the this compound stock solution, add 5 mL of 3% H₂O₂.[3]
-
Keep the solution at room temperature, protected from light, for a specified period.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
Thermal Degradation:
-
Place the solid this compound powder and a solution of the drug in an oven at 60°C.[5]
-
After a specified period, cool the samples to room temperature.
-
Prepare a 100 µg/mL solution of the stressed solid sample in the mobile phase.
-
Dilute the stressed solution sample to a final concentration of 100 µg/mL with the mobile phase.
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of the drug to light in a photostability chamber.[2]
-
After a specified duration, prepare a 100 µg/mL solution of the stressed solid sample in the mobile phase.
-
Dilute the stressed solution sample to a final concentration of 100 µg/mL with the mobile phase.
Data Presentation
The results of the forced degradation studies should be summarized to show the extent of degradation under each stress condition. The percentage of degradation is calculated by comparing the peak area of the intact this compound in the stressed sample to that of an unstressed control sample.[2]
| Stress Condition | % Degradation of this compound | Retention Time of this compound (min) | Retention Times of Major Degradation Peaks (min) |
| Unstressed | 0 | ~3.3 | - |
| Acid Hydrolysis (1M HCl, 60°C) | ~15 | ~3.3 | ~2.1, ~4.5 |
| Alkaline Hydrolysis (0.04M NaOH) | ~12 | ~3.3 | ~2.5, ~5.2 |
| Oxidative (3% H₂O₂) | ~18 | ~3.3 | ~2.8, ~6.1 |
| Thermal (60°C) | ~8 | ~3.3 | ~3.9 |
| Photolytic | ~10 | ~3.3 | ~4.8 |
Note: The % degradation and retention times are representative and may vary depending on the exact experimental conditions.
Visualizations
Caption: Experimental workflow for the stability-indicating assay of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion
The described RP-HPLC method is rapid, simple, and reliable for the determination of this compound in the presence of its degradation products.[1] The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for routine quality control analysis and for monitoring the stability of this compound formulations.[1] The clear separation of the parent drug from its degradants ensures accurate quantification, which is essential for maintaining the safety and efficacy of this important antibiotic.[1] Further characterization of the degradation products can be performed using techniques such as mass spectrometry (MS) to elucidate their structures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Preparation of Cephalexin Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalexin (B21000) is a first-generation cephalosporin (B10832234) antibiotic widely employed in a variety of in vitro studies to investigate its antibacterial properties and cellular effects. It functions by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[1][2] Accurate and reproducible experimental results are critically dependent on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for use in diverse in vitro assays.
Quantitative Data Summary
The solubility and stability of this compound are crucial factors in the preparation of stock solutions. The following table summarizes key quantitative data for this compound.
| Parameter | Solvent | Concentration/Condition | Stability/Notes | Source(s) |
| Solubility | Water (monohydrate) | 5.6 mg/mL | Aqueous solutions are not recommended for storage for more than one day at room temperature. | [3][4] |
| Water | ≥8.7 mg/mL | Warming to 37°C and/or ultrasonication can aid dissolution. | ||
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2.0 mg/mL | Aqueous solutions should be freshly prepared. | [5] | |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL to 45 mg/mL | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. Insoluble according to some sources. | [1][6] | |
| Ethanol | Insoluble | [3][7] | ||
| Storage of Stock Solutions | -20°C | Aliquots | Stable for up to one year. Avoid repeated freeze-thaw cycles. | |
| -80°C | Aliquots | Stable for up to two years. | ||
| Working Concentrations | Minimum Inhibitory Concentration (MIC) Assays | Varies by bacterial strain | Serial twofold dilutions are performed to determine the MIC. | [8] |
| Cell Culture (HEK293 cells) | 1 mM | Used to study cellular uptake kinetics. | [7] |
Experimental Protocols
Materials and Equipment
-
This compound monohydrate powder
-
Sterile, distilled, deionized water
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mg/mL this compound Stock Solution in Water
This protocol is suitable for experiments where an aqueous solution is required and will be used shortly after preparation.
-
Calculation: Determine the required mass of this compound monohydrate. For a 10 mg/mL solution, weigh 10 mg of this compound powder.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder and transfer it to the tube.
-
Dissolution: Add a small volume of sterile, distilled water to the tube (e.g., 500 µL for a final volume of 1 mL). Vortex thoroughly.
-
Volume Adjustment: Add sterile, distilled water to reach the final desired volume of 1 mL.
-
Aid Dissolution (if necessary): If the powder does not fully dissolve, gently warm the solution to 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[7] Vortex again to ensure complete dissolution.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube. This is particularly critical for cell culture applications.
-
Use: Use the freshly prepared solution immediately for your in vitro assay. Aqueous solutions of this compound are not recommended for storage for more than one day at room temperature.
Preparation of a 20 mg/mL this compound Stock Solution in DMSO
This protocol is recommended for preparing a more concentrated stock solution for long-term storage.
-
Calculation: Determine the required mass of this compound monohydrate. For a 20 mg/mL solution, weigh 20 mg of this compound powder.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder and transfer it to the tube.
-
Dissolution: Add a small volume of high-quality, anhydrous DMSO (e.g., 500 µL for a final volume of 1 mL).
-
Volume Adjustment: Add DMSO to reach the final desired volume of 1 mL.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Diagrams
Caption: Experimental workflow for this compound stock solution preparation.
Mechanism of Action Signaling Pathway
This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final step of peptidoglycan synthesis.
Caption: this compound's mechanism of action on bacterial cell wall synthesis.
References
- 1. This compound hydrate first-generation cephalosporin antibiotic | 1820673-23-1 [sigmaaldrich.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel pharmaceutical salts of this compound with organic counterions: structural analysis and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05565A [pubs.rsc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Kirby-Bauer Disk Diffusion Method for Cephalexin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalexin (B21000) is a first-generation cephalosporin (B10832234) antibiotic widely used to treat bacterial infections.[1][2] It functions by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall, a critical component for bacterial survival, ultimately leading to cell lysis and death.[2][3] The Kirby-Bauer disk diffusion method is a standardized, qualitative technique used to determine the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.[4] This method is crucial for guiding therapeutic decisions, monitoring antimicrobial resistance trends, and in the drug development process for evaluating the efficacy of new cephalosporin derivatives.
This document provides a detailed protocol for performing the Kirby-Bauer disk diffusion susceptibility test for this compound, in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Method
The Kirby-Bauer test is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar (B569324) medium.[5] A standardized inoculum of the test bacterium is swabbed uniformly across the surface of a Mueller-Hinton agar plate.[5][6] A paper disk containing a defined concentration of this compound (typically 30 µg) is then placed on the agar surface.[7] As the plate incubates, the this compound diffuses outward from the disk, creating a concentration gradient in the agar.[5] If the bacterium is susceptible to this compound, a clear circular area of no growth, known as the zone of inhibition, will form around the disk.[5][6] The diameter of this zone is proportional to the susceptibility of the organism to the antibiotic.[5] This diameter is measured in millimeters and compared to standardized interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[8]
Mechanism of Action of this compound
This compound, a beta-lactam antibiotic, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs).[3][7] PBPs are enzymes essential for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall.[3] By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened and defective cell wall.[3] This ultimately results in bacterial cell lysis and death.[3][7]
Materials and Reagents
-
This compound (CN) antimicrobial susceptibility test disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[8]
-
Test organism (pure culture, 18-24 hours growth)
-
Quality control (QC) strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
-
Sterile 0.85% saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)[9]
-
Metric ruler or calipers
-
Sterile forceps or disk dispenser
-
Vortex mixer
-
Biohazard disposal containers
Experimental Protocol
The following protocol is based on the CLSI M02 guidelines for antimicrobial disk susceptibility testing.[9]
Inoculum Preparation
-
Using a sterile loop, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.[9]
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.
-
Vortex the tube to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/broth to decrease it. Visually compare the suspension to the 0.5 McFarland standard against a white background with contrasting black lines. This standard corresponds to a bacterial density of approximately 1.5 x 10⁸ CFU/mL.
Inoculation of the Agar Plate
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[9]
-
Rotate the swab firmly against the inside wall of the tube above the fluid level to remove excess liquid.[10]
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees after each application.[6][10]
-
Finally, run the swab around the rim of the agar.[10]
-
Allow the plate to sit with the lid slightly ajar for 3-5 minutes to allow any excess surface moisture to be absorbed.[6]
Application of Antimicrobial Disks
-
Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.[9]
-
If placing multiple disks on a 150 mm plate, ensure they are at least 24 mm apart from center to center.[10]
-
Gently press each disk down to ensure complete and firm contact with the agar surface.[9][10]
Incubation
-
Invert the plates to prevent condensation from dripping onto the agar surface.
-
Incubate the plates at 35°C ± 2°C for 16-18 hours in ambient air.[9]
Measurement and Interpretation
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disk diameter) to the nearest millimeter using a ruler or calipers.[8][9]
-
View the plate from the back against a dark, non-reflective background, illuminated with reflected light.
-
Compare the measured zone diameter to the interpretive standards provided by the most recent version of the CLSI M100 document to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R) to this compound.
References
- 1. nih.org.pk [nih.org.pk]
- 2. Identification of Cephalosporin-Resistant Staphylococcus aureus with the Disc Diffusion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary interpretive susceptibility testing criteria for FK-037 with 30-microgram disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. micromasterlab.com [micromasterlab.com]
- 5. goums.ac.ir [goums.ac.ir]
- 6. biotrading.com [biotrading.com]
- 7. microxpress.in [microxpress.in]
- 8. darvashco.com [darvashco.com]
- 9. clsi.org [clsi.org]
- 10. jmilabs.com [jmilabs.com]
Application Note: Spectrophotometric Determination of Cephalexin in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalexin (B21000) is a first-generation cephalosporin (B10832234) antibiotic widely used to treat bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note details validated spectrophotometric methods for the quantitative determination of this compound, offering simple, cost-effective, and rapid alternatives to chromatographic techniques.[1][3] The methods described herein are applicable for the analysis of bulk drug and various pharmaceutical dosage forms such as tablets and syrups.[1][2][3]
Principle of Spectrophotometric Analysis
Spectrophotometry is an analytical technique that measures the amount of light absorbed by a substance as a function of wavelength. For quantitative analysis, the concentration of an analyte in a solution is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law. This compound can be quantified directly by measuring its intrinsic ultraviolet (UV) absorbance or indirectly in the visible region after a chemical reaction that produces a colored chromogen.
Experimental Protocols
Instrumentation
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1-2 nm and 10 mm matched quartz cuvettes is recommended for all absorbance measurements.[1][3]
Reagent and Standard Preparation
-
Solvents: Distilled water, 0.1 M Hydrochloric Acid (HCl), Phosphate Buffer (pH 5.5 and 6.8), and Methanol (AR Grade) are commonly used solvents.[2][4]
-
Standard this compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (e.g., distilled water).[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the same solvent to cover the desired concentration range.
Sample Preparation (Tablets)
-
Weigh and finely powder twenty tablets to ensure homogeneity.[1]
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the chosen solvent and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Dilute to the mark with the solvent, mix well, and filter through a Whatman No. 41 filter paper.[3]
-
Further dilute the filtrate with the solvent to obtain a final concentration within the Beer's law range of the chosen method.
Spectrophotometric Methods
Method A: Direct UV Spectrophotometry
This method involves the direct measurement of the absorbance of this compound in a suitable solvent.
Protocol:
-
Prepare standard and sample solutions in the desired solvent (e.g., distilled water or 0.1 M HCl).
-
Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is typically observed around 262 nm.[4][5][6]
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
-
Calculate the concentration of this compound in the sample by comparing its absorbance with that of the standard solution.
Method B: Visible Spectrophotometry (Folin-Ciocalteu Reagent)
This method is based on the reaction of this compound with Folin-Ciocalteu (F-C) reagent in an alkaline medium to form a blue-colored chromogen.[3]
Protocol:
-
Pipette aliquots of standard or sample solutions into a series of 10 mL volumetric flasks.
-
To each flask, add 2.5 mL of 20% sodium carbonate solution followed by 3.5 mL of F-C reagent.[3]
-
Allow the reaction to proceed for 10 minutes at room temperature.[3]
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the resulting blue-colored solution at 753 nm against a reagent blank.[3]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions and determine the concentration of this compound in the sample.
Method C: Visible Spectrophotometry (1-Fluoro-2,4-dinitrobenzene)
This method involves the formation of a colored complex between this compound and 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB).[1]
Protocol:
-
Pipette aliquots of standard or sample solutions into a series of 25 mL volumetric flasks.
-
Add 1 mL of FDNB solution and 1 mL of 1 M HCl to each flask.[1]
-
Make up the volume with methanol.[1]
-
Heat the mixture at 40°C for 25 minutes and then cool to room temperature.[1]
-
Measure the absorbance of the solution at 441.2 nm against a reagent blank.[1]
-
Quantify the this compound concentration in the sample using a calibration curve prepared from the standard solutions.
Data Presentation
Table 1: Summary of Spectrophotometric Methods and their Validation Parameters
| Method | Reagent/Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Direct UV | Distilled Water | 262 | 15 - 75 | 0.9998 | 2.60 | 7.89 | [6] |
| Direct UV | Phosphate Buffer (pH 5.5) | 261 | 1.0 - 120 | 0.999 | - | - | [2] |
| Direct UV | - | 262 | 1.5 - 100 | 0.9993 | - | - | [5] |
| Direct UV | Distilled Water | 263 | 5 - 50 | - | - | - | [3] |
| Visible | Folin-Ciocalteu | 753 | 10 - 160 | - | - | - | [3] |
| Visible | 1-Fluoro-2,4-dinitrobenzene | 441.2 | - | - | - | - | [1] |
| Visible | Ammonium Reineckate | 525 | 100 - 1200 | ≥ 0.9965 | - | - | [7] |
| Indirect Visible | Ce(IV) + Methyl Orange | 510 | 0.6 - 20 | 0.992 | 0.221 | 0.736 | [8][9] |
| Visible | Ninhydrin | - | 40 - 200 | 0.9995 | - | - | [10] |
| Visible | Variamine Blue | 556 | 0.5 - 8.5 | - | - | - | [11] |
LOD: Limit of Detection, LOQ: Limit of Quantification. '-' indicates data not available in the cited reference.
Table 2: Accuracy and Precision Data from a Selected Study
| Method | Parameter | Concentration (µg/mL) | Result | Reference |
| Direct UV | Accuracy (% Recovery) | - | > 99% | [2] |
| Intraday Precision (%RSD) | - | < 2% | [2] | |
| Interday Precision (%RSD) | - | < 2% | [2] |
%RSD: Percent Relative Standard Deviation
Visualization of Experimental Workflow
Caption: Workflow for the spectrophotometric determination of this compound.
Conclusion
The described spectrophotometric methods are simple, rapid, accurate, and precise for the determination of this compound in pharmaceutical formulations. The choice of method can be based on the available instrumentation and the specific requirements of the analysis. The direct UV method is the simplest and fastest, while the visible methods offer alternatives that can be useful in case of interfering excipients that absorb in the UV region. These methods are well-suited for routine quality control analysis.
References
- 1. Development and Validation of Spectrophotometric Method for Estimation of this compound in Bulk and Tablet Dosage Forms – Oriental Journal of Chemistry [orientjchem.org]
- 2. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 6. ijsr.net [ijsr.net]
- 7. jfda-online.com [jfda-online.com]
- 8. scielo.br [scielo.br]
- 9. Development and Validation of a New Spectrophotometric Method for the Determination of this compound Monohydrate in Pure Form and Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. scielo.br [scielo.br]
Application Note: Identification of Cephalexin Degradation Products Using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and characterization of cephalexin (B21000) degradation products. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to generate potential degradation products. The developed method is crucial for stability testing, impurity profiling, and ensuring the quality and safety of this compound in pharmaceutical formulations.
Introduction
This compound is a widely used first-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of bacterial infections.[1] Like many β-lactam antibiotics, this compound is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The resulting degradation products can be inactive, less active, or even toxic. Therefore, a reliable analytical method to identify and characterize these degradation products is essential for regulatory compliance and to ensure drug product quality and patient safety. This document provides a detailed protocol for a stability-indicating LC-MS/MS method capable of separating and identifying this compound and its degradation products.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies were performed on a stock solution of this compound (1 mg/mL in a suitable solvent like methanol (B129727) or water) to intentionally degrade the drug and generate its degradation products.[2][3]
a. Acidic Hydrolysis:
-
Mix equal volumes of this compound stock solution and 1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M sodium hydroxide.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
b. Basic Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.04 M sodium hydroxide.
-
Incubate the mixture at room temperature for 1 hour.
-
Cool the solution and neutralize with 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
c. Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% hydrogen peroxide.
-
Store the mixture at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
d. Photolytic Degradation:
-
Expose the this compound stock solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Dilute the exposed and control samples with the mobile phase to a final concentration of 100 µg/mL.
e. Thermal Degradation:
-
Place the solid this compound powder in a thermostatically controlled oven at 60°C for 48 hours.
-
After exposure, dissolve the powder in the mobile phase to achieve a final concentration of 100 µg/mL.
LC-MS/MS Method
a. Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
b. Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Full Scan (for identification) and Product Ion Scan (for fragmentation) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) to obtain fragment ions |
Data Presentation
The following table summarizes the major degradation products of this compound observed under different stress conditions, along with their corresponding mass-to-charge ratios (m/z).[4][5]
| Stress Condition | Degradation Product (DP) | Proposed Structure | Observed m/z ([M+H]⁺) |
| Acid Hydrolysis | DP-1 | 2-hydroxy-2-(phenylacetamido)acetic acid | 210.07 |
| DP-2 | 7-aminodesacetoxycephalosporanic acid (7-ADCA) | 215.06 | |
| Basic Hydrolysis | DP-3 | This compound Penicilloic Acid | 366.11 |
| Oxidative | DP-4 | This compound Sulfoxide | 364.09 |
| DP-5 | This compound Sulfone | 380.09 | |
| Photolytic | DP-4 | This compound Sulfoxide | 364.09 |
| DP-6 | Decarboxylated this compound | 304.11 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the identification of this compound degradation products.
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound under various stress conditions.
Conclusion
The LC-MS/MS method described in this application note is a powerful tool for the identification and characterization of this compound degradation products. The detailed protocol for forced degradation studies and the optimized LC-MS/MS parameters provide a solid foundation for researchers, scientists, and drug development professionals to perform stability testing and impurity profiling of this compound. The presented data and visualizations offer a clear understanding of the degradation behavior of this compound, which is critical for ensuring the quality, efficacy, and safety of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress Studies and Identification of Degradation Products of this compound Using LC–PDA and LC–MS/MS | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.unifesp.br [repositorio.unifesp.br]
Application Notes and Protocols for Animal Models in Cephalexin Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and associated protocols for investigating the pharmacodynamics (PD) of cephalexin (B21000), a first-generation cephalosporin (B10832234) antibiotic. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and optimize dosing regimens of this important therapeutic agent.
Introduction to this compound Pharmacodynamics
This compound is a widely used antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] Its bactericidal activity is primarily dependent on the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT>MIC). Animal models are indispensable tools for studying this relationship in vivo, providing crucial data for predicting clinical efficacy and establishing appropriate dosing schedules.
Key Animal Models for this compound Pharmacodynamic Studies
Several animal models have been utilized to study the pharmacokinetics (PK) and pharmacodynamics of this compound. The choice of model depends on the specific research question, such as the target infection type and the pathogen of interest.
Neutropenic Mouse Thigh Infection Model
The neutropenic mouse thigh infection model is the most extensively used and well-standardized model for evaluating the in vivo efficacy of antimicrobial agents, including this compound.[3][4][5][6] This model is particularly valuable because it minimizes the influence of the host immune system, allowing for a direct assessment of the antibiotic's activity against the pathogen.[3][4][5] It is commonly used to study infections caused by Staphylococcus aureus and other relevant bacteria.[3][5]
Urinary Tract Infection (UTI) Models
Given that this compound is frequently used to treat UTIs, animal models of this infection are highly relevant.[1][7] Canine models of UTI have been successfully used to evaluate the efficacy of this compound.[7][8] These models are useful for studying drug distribution into the urinary tract and correlating urine drug concentrations with bacteriological outcomes.
Soft Tissue Infection Models
This compound is also indicated for the treatment of skin and soft tissue infections.[1][9] While the neutropenic thigh model can be considered a type of soft tissue infection model, other models that do not require immunosuppression can also be employed to study the interaction between the antibiotic, the pathogen, and a competent immune system.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
Quantitative data from various studies are summarized below to facilitate comparison across different animal models and dosing regimens.
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models
| Animal Species | Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | Half-life (hr) | Bioavailability (%) | Reference(s) |
| Rat | Oral | Single Dose | - | 1.1 | - | - | [10] |
| Dog | Oral | Single Dose | - | 1.9 | - | - | [10] |
| Dog | Oral | 22 (twice daily) | - | - | - | 57 ± 5 | [11][12] |
| Rabbit | Intramuscular | 10 (single) | 9.22 | - | - | 47 | [13] |
| Rabbit | Intramuscular | 2.5 (multiple) | 2.77 (Css,max) | - | - | 97.5 | [13] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; Css,max: Maximum steady-state plasma concentration. Note: Dashes indicate data not specified in the cited sources.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Common Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | 2 | 4 | [14] |
| Streptococcus pneumoniae | - | >32 (for some resistant strains) | [15][16] |
| Klebsiella pneumoniae | ≤64 (all isolates susceptible) | - | [7] |
MIC50/MIC90: The concentration of drug required to inhibit the growth of 50% and 90% of isolates, respectively. Note: this compound is not effective against Methicillin-resistant Staphylococcus aureus (MRSA).[17]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol: Neutropenic Mouse Thigh Infection Model
This protocol is adapted from established methodologies.[3][5][18][19]
Objective: To evaluate the in vivo efficacy of this compound against a specific bacterial strain in an immunocompromised mouse model.
Materials:
-
6-week-old female ICR (CD-1) mice (or similar strain)[18][19]
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
This compound for administration
-
Sterile 0.9% saline
-
Anesthetic agent (e.g., isoflurane)
-
Tissue homogenizer
-
Trypticase soy agar (B569324) (TSA) plates with 5% sheep's blood[3][5]
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) intraperitoneally to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[3][5][19] This renders the mice neutropenic (<100 neutrophils/mm³).[19]
-
-
Infection:
-
Treatment:
-
Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours).
-
Administer this compound via the desired route (e.g., subcutaneous or oral) at various dosing regimens. Include a vehicle control group.[18]
-
-
Endpoint Measurement:
-
At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice.[3][18]
-
Aseptically dissect the thigh muscle.[18]
-
Homogenize the thigh tissue in a known volume of sterile saline.[3]
-
Perform serial dilutions of the homogenate and plate onto TSA plates.[3][5]
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFUs) to determine the bacterial load per gram of tissue.[3]
-
Protocol: Determination of this compound Concentration in Plasma
This protocol outlines a general method for quantifying this compound in plasma using High-Performance Liquid Chromatography (HPLC), a commonly used technique.[20][21][22]
Objective: To measure the concentration of this compound in animal plasma samples.
Materials:
-
Animal plasma samples
-
This compound standard
-
Protein precipitation agent (e.g., trichloroacetic acid in methanol (B129727) or methanol alone)[20][21][22]
-
Mobile phase (e.g., a mixture of a buffer, acetonitrile, and other modifiers)[20][22]
Procedure:
-
Sample Preparation:
-
HPLC Analysis:
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the animal studies described.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the neutropenic mouse thigh infection model.
Caption: Logical relationship for pharmacokinetic/pharmacodynamic (PK/PD) analysis.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. imquestbio.com [imquestbio.com]
- 6. criver.com [criver.com]
- 7. This compound for oral treatment of canine urinary tract infection caused by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound Tablets in the Treatment of Lower Urinary Tract Infections in Dogs - WSAVA2006 - VIN [vin.com]
- 9. The role of this compound in the treatment of skin and soft-tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [this compound pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Population Pharmacokinetic Approach to Describe this compound Disposition in Adult and Aged Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cefadroxil Comparable to this compound: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. In vitro activity of oral cephalosporins against pediatric isolates of Streptococcus pneumoniae non-susceptible to penicillin, amoxicillin or erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Neutropenic mouse thigh infection model. [bio-protocol.org]
- 19. journals.asm.org [journals.asm.org]
- 20. DETERMINATION OF this compound LEVEL AND STABILITY IN HUMAN PLASMA BY FULLY VALIDATED RAPAID HPLC ANALYSIS | Semantic Scholar [semanticscholar.org]
- 21. High speed liquid chromatographic determination of this compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]
Application Notes and Protocols for Cephalexin Administration in Rabbit Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of cephalexin (B21000) in rabbits and detailed protocols for conducting such studies. The information is intended to guide researchers in designing and executing robust pharmacokinetic evaluations of this first-generation cephalosporin (B10832234) in a rabbit model.
Introduction
This compound is a widely used beta-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1][2][3] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for establishing safe and effective dosing regimens. Rabbits are frequently used as a model organism in preclinical drug development. These notes summarize key pharmacokinetic parameters of this compound in rabbits and provide detailed experimental protocols. While intravenous (IV) and intramuscular (IM) routes are well-documented, oral administration in rabbits is generally not recommended due to the high risk of disrupting the normal enteric flora, which can lead to severe gastrointestinal disturbances.[1]
Pharmacokinetic Data of this compound in Rabbits
The following tables summarize the key pharmacokinetic parameters of this compound in rabbits following intravenous and intramuscular administration, as reported in scientific literature.
Table 1: Pharmacokinetic Parameters of this compound after a Single Intravenous (IV) and Intramuscular (IM) Administration in Rabbits
| Parameter | Single IV Administration (10 mg/kg) | Single IM Administration (10 mg/kg) |
| Elimination Half-Life (t½) | 1.45 h | 1.09 h |
| Maximum Plasma Concentration (Cmax) | - | 9.22 µg/mL |
| Bioavailability (F) | 100% (Reference) | 47% |
| Data sourced from Meneses et al. (2013).[2] |
Table 2: Pharmacokinetic Parameters of this compound after Multiple Intramuscular (IM) Administrations in Rabbits
| Parameter | Multiple IM Administration (2.5 mg/kg every 6 hours) |
| Elimination Half-Life (t½) | 1.91 h |
| Maximum Plasma Concentration at Steady State (Cmax,ss) | 2.77 µg/mL |
| Minimum Plasma Concentration at Steady State (Cmin,ss) | 0.34 µg/mL |
| Bioavailability (F) | 97.5% |
| Data sourced from Meneses et al. (2013).[2] |
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic studies of this compound in rabbits. These protocols are based on established methodologies and best practices.
Animal Handling and Preparation
-
Species: New Zealand White rabbits are commonly used.
-
Health Status: Animals should be healthy and acclimatized to the laboratory environment before the study.
-
Housing: Rabbits should be housed individually in cages with free access to food and water, except when fasting is required for the experiment.
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Drug Preparation and Administration
3.2.1. Intravenous (IV) Administration
-
Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile water for injection or saline). The concentration should be calculated to deliver the desired dose in a small volume (typically not exceeding 1-5 ml for a rabbit).[4]
-
Restraint: Place the rabbit in a suitable restraint device.[4][5]
-
Site Preparation: Shave the hair over the marginal ear vein.[4][5] Clean the site with an antiseptic solution. A local anesthetic cream can be applied 10-30 minutes prior to injection to minimize discomfort.[6]
-
Vessel Dilation: To dilate the vein, a warm compress can be applied to the ear, or the ear can be gently massaged.[6]
-
Injection: Using a 22-30 gauge needle, insert it into the marginal ear vein at a shallow angle (<30°), with the bevel facing up.[4][7] Confirm proper placement by observing a "flash" of blood in the needle hub.[5]
-
Administration: Slowly inject the this compound solution.
-
Post-injection Care: After injection, withdraw the needle and apply firm pressure to the site with sterile gauze for at least one minute to prevent hematoma formation.[4]
3.2.2. Intramuscular (IM) Administration
-
Preparation: Prepare a sterile solution or suspension of this compound suitable for intramuscular injection.
-
Restraint: Securely restrain the rabbit on a flat surface.[8]
-
Site Selection: The quadriceps muscles of the hind limb or the perilumbar muscles are common sites for IM injections in rabbits.[7][8] Care must be taken to avoid the sciatic nerve when injecting into the hind limb.[8]
-
Site Preparation: Swab the injection site with an antiseptic.[8]
-
Injection: Insert a 23-25 gauge needle at a 90° angle into the muscle mass.[8][9]
-
Aspiration: Aspirate by pulling back the syringe plunger to ensure a blood vessel has not been entered. If blood appears, reposition the needle.[8]
-
Administration: Inject the drug at a steady rate.
-
Post-injection Care: Withdraw the needle and gently massage the area. Monitor the animal for any signs of discomfort or lameness.
3.2.3. Oral Administration (Oral Gavage)
Note: As previously mentioned, oral administration of many antibiotics, including this compound, is often avoided in rabbits due to the risk of dysbiosis. If this route is experimentally necessary, careful monitoring is essential.
-
Preparation: Prepare a solution or suspension of this compound.
-
Restraint: Restrain the rabbit, ideally in a commercial restrainer or wrapped in a towel ("bunny burrito").[10]
-
Gavage Tube Selection and Measurement: Select a 6-8 French feeding tube.[10] Measure the tube from the tip of the rabbit's nose to the last rib and mark the tube to ensure it does not pass beyond this point.[10]
-
Tube Insertion: Lubricate the tip of the gavage tube with a sterile lubricant. Gently insert the tube into the oral cavity, passing it over the tongue into the esophagus.[10]
-
Placement Confirmation: Confirm correct placement by placing the outer end of the tube in water and checking for the absence of air bubbles, which would indicate tracheal placement.[10]
-
Administration: Slowly administer the this compound formulation.
-
Post-administration Care: Remove the tube in a steady motion. Monitor the rabbit for any signs of respiratory distress.[10]
Blood Sample Collection
-
Methodology: Serial blood samples are collected to characterize the plasma concentration-time profile of this compound.
-
Collection Sites: The marginal ear vein is the most common and least invasive site for serial blood sampling in conscious rabbits.[6][11] The central ear artery can be used for larger volumes.[12] The jugular or saphenous veins are also alternatives.[13][14]
-
Procedure (Marginal Ear Vein):
-
Restrain the rabbit and prepare the ear as for IV injection.[6]
-
Occlude the vein at the base of the ear.[6]
-
Using a 22-30 gauge needle attached to a syringe, puncture the vein.[5]
-
Slowly withdraw the desired volume of blood (e.g., 0.4 ml).[2]
-
Withdraw the needle and apply firm pressure to the site.[6]
-
-
Sample Processing:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the samples (e.g., at 3000 rpm for 15 minutes) to separate the plasma.[15]
-
Transfer the plasma to clean tubes and store frozen (e.g., at -20°C) until analysis.
-
This compound Plasma Concentration Analysis
3.4.1. Microbiological Assay
This method is based on the inhibition of microbial growth by the antibiotic.
-
Test Organism: Kocuria rhizophila (formerly Micrococcus luteus) ATCC 9341 is a suitable test microorganism.[2]
-
Standard Curve Preparation: Prepare a standard curve of known this compound concentrations in drug-free rabbit plasma.
-
Assay Procedure:
-
An agar (B569324) medium is seeded with the test organism.
-
Wells are made in the agar, and the plasma samples (standards and unknowns) are added to the wells.
-
The plates are incubated (e.g., at 32-37°C for 16-20 hours).[16]
-
The diameter of the zone of inhibition around each well is measured.
-
-
Quantification: The concentration of this compound in the unknown samples is determined by comparing the size of their inhibition zones to the standard curve.
3.4.2. High-Performance Liquid Chromatography (HPLC)
HPLC offers a more specific and sensitive method for this compound quantification.
-
Sample Preparation:
-
Protein precipitation is a common method for sample clean-up. This can be achieved by adding a precipitating agent like perchloric acid, methanol, or acetonitrile (B52724) to the plasma sample.[17][18]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Chromatographic Conditions (Example):
-
Quantification: A standard curve is generated by running known concentrations of this compound. The peak area of this compound in the samples is compared to the standard curve to determine the concentration.
Visualizations
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study of this compound in rabbits.
Caption: Experimental workflow for a rabbit pharmacokinetic study.
References
- 1. Pharmacokinetics of this compound after Intravenous and Single and Multiple Intramuscular Administration to Rabbit [ibimapublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. vetlexicon.com [vetlexicon.com]
- 4. research.vt.edu [research.vt.edu]
- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 6. research.vt.edu [research.vt.edu]
- 7. staff.flinders.edu.au [staff.flinders.edu.au]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. supremepetfoods.com [supremepetfoods.com]
- 10. research.uga.edu [research.uga.edu]
- 11. Blood sampling: Rabbit | NC3Rs [nc3rs.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. A jugular bleeding technique in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. supremepetfoods.com [supremepetfoods.com]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Cephalexin HPLC Analysis
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the HPLC analysis of cephalexin (B21000), with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
A1: Peak tailing is a distortion in the shape of a chromatographic peak where the latter half of the peak is broader than the front half, resulting in a gradual return to the baseline.[1] This asymmetry can compromise the accuracy and reliability of your analytical results in several ways:[1]
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately quantify individual components in a mixture.
-
Inaccurate Integration: The sloped tail of the peak can be challenging for chromatography data systems to integrate consistently, leading to imprecise peak area measurements.
-
Lower Sensitivity: Peak broadening from tailing reduces the peak height, which can negatively impact the limit of detection and quantification.
Q2: What are the primary causes of peak tailing when analyzing this compound?
A2: Peak tailing in HPLC often arises from more than one retention mechanism occurring during the separation process.[1] For a basic compound like this compound, the most common causes include:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups (-Si-OH) on the surface of silica-based HPLC columns can become negatively charged (-Si-O⁻), especially at mid-range pH values. The positively charged amine groups in the this compound molecule can then interact with these ionized silanols, causing peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If the pH is close to the pKa values of this compound (approximately 5.2 and 7.3), both ionized and non-ionized forms of the molecule can coexist, leading to peak broadening and tailing.[1][4][5]
-
Insufficient Buffer Concentration: A low buffer concentration may not be able to maintain a consistent pH on the column surface, leading to variable ionization of both this compound and the silanol groups, resulting in peak tailing.[1]
-
Column Overload: Injecting too much of the sample can saturate the stationary phase, leading to peak distortion.[2]
-
Column Degradation: An old or poorly maintained column can have a damaged stationary phase or a blocked inlet frit, both of which can cause peak tailing.[6]
Q3: How do the pKa values of this compound affect its peak shape in HPLC?
A3: this compound is a zwitterionic compound, meaning it has both acidic and basic functional groups and its overall charge is pH-dependent.[7][8] Its pKa values are approximately 5.2 and 7.3.[1][4][5] When the mobile phase pH is close to one of these pKa values, a mixture of ionized and non-ionized forms of this compound will exist. These different forms will interact differently with the stationary phase, leading to multiple retention mechanisms and resulting in a broadened, tailing peak. To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[2]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
If you are observing peak tailing in your this compound HPLC analysis, follow these steps to diagnose and resolve the issue.
Step 1: Evaluate and Optimize Mobile Phase pH
An incorrect mobile phase pH is a frequent cause of peak tailing for ionizable compounds like this compound.
Experimental Protocol:
-
Check Current pH: Compare your current mobile phase pH with the pKa values of this compound (pKa1 ≈ 5.2, pKa2 ≈ 7.3).[1][4][5]
-
Adjust pH: If your current pH is close to either pKa value, adjust it to be at least 1.5-2 pH units away. For reversed-phase HPLC, a lower pH (e.g., pH 2.5-3.5) is often effective. At this low pH, the residual silanol groups on the silica (B1680970) column are protonated and less likely to interact with the positively charged this compound molecules.[3][9]
-
Prepare a Fresh Mobile Phase: Prepare a fresh batch of the mobile phase with the adjusted pH and re-run your analysis.
Step 2: Assess and Adjust Buffer Concentration
If adjusting the pH does not fully resolve the peak tailing, your buffer concentration might be too low to maintain a stable pH environment within the column.
Experimental Protocol:
-
Verify Buffer Concentration: Ensure your buffer concentration is within the typical range of 10-50 mM.[1]
-
Increase Buffer Strength: If your concentration is on the lower end, try increasing it (e.g., from 10 mM to 25 mM). A higher buffer concentration can help to mask the effects of residual silanol groups.[1]
-
Prepare and Test: Prepare a new mobile phase with the increased buffer concentration and analyze your sample.
Step 3: Consider Column Health and Alternatives
If mobile phase adjustments are not sufficient, the issue may lie with the HPLC column itself.
Experimental Protocol:
-
Column Flushing: Flush the column with a strong solvent to remove any potential contaminants.
-
Replace the Column: If the column is old or has been used extensively, replace it with a new one of the same type.
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block many of the residual silanol groups, reducing their potential for secondary interactions.[10] If you are not already using one, consider switching to a base-deactivated or end-capped column.
-
Consider a Different Stationary Phase: If peak tailing persists, a different stationary phase chemistry, such as a C8 or a mixed-mode column, might provide better peak shape.[2]
Data Presentation
The following table summarizes the expected qualitative impact of mobile phase modifications on the peak shape of this compound.
| Mobile Phase Condition | Expected Asymmetry Factor (As) | Rationale |
| pH 7.0 (Phosphate Buffer) | > 1.5 (Significant Tailing) | At this pH, many silanol groups are ionized, and this compound's amino group is partially protonated, leading to strong secondary interactions.[1] |
| pH 3.0 (Phosphate Buffer) | 1.1 - 1.4 (Reduced Tailing) | The low pH protonates the silanol groups, minimizing their interaction with the positively charged this compound molecule.[1] |
| Low Buffer Conc. (<10 mM) | > 1.5 (Potential Tailing) | Insufficient buffering capacity can lead to localized pH shifts on the column, causing inconsistent ionization and peak tailing.[1] |
| High Buffer Conc. (25-50 mM) | 1.0 - 1.3 (Improved Symmetry) | Adequate buffering maintains a stable pH and can help mask residual silanol activity.[1] |
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical interactions leading to peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. This compound | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. LC Technical Tip [discover.phenomenex.com]
Technical Support Center: Optimizing Cephalexin Separation by Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of cephalexin (B21000) by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound, a basic compound, is a common issue in RP-HPLC and can compromise the accuracy of your results.[1] The primary causes often involve secondary interactions with the stationary phase or issues with the mobile phase pH.[1]
-
Silanol (B1196071) Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based columns can interact with the positively charged amine groups of this compound, leading to peak tailing.[1]
-
Solution 1: Use a Base-Deactivated Column: Modern, end-capped columns have fewer accessible silanol groups.[2]
-
Solution 2: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into your mobile phase (e.g., 0.1% v/v).[2][3] TEA will preferentially interact with the silanol groups, masking them from this compound.
-
-
Inappropriate Mobile Phase pH: this compound has pKa values of approximately 5.2 and 7.3.[1] If the mobile phase pH is too close to these values, both ionized and non-ionized forms of the molecule can exist, causing peak broadening and tailing.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion.[2]
-
Solution: Reduce the sample concentration or the injection volume.[2]
-
-
Insufficient Buffer Capacity: If the buffer concentration is too low, it may not effectively control the pH at the column surface.
-
Solution: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.[1]
-
Problem: Poor Resolution
Q2: I am not getting adequate separation between this compound and its impurities or other components in my sample.
A2: Poor resolution can be addressed by systematically optimizing the mobile phase composition and other chromatographic parameters.
-
Optimize Mobile Phase pH: The ionization state of this compound and its impurities is pH-dependent. Adjusting the pH can alter their retention times and improve separation.[2] A pH range of 4.0 to 6.0 has been shown to yield good resolution.[2][4]
-
Adjust Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and can improve the resolution of early-eluting peaks.[2]
-
Change the Organic Modifier: If adjusting the concentration of your current organic modifier is not effective, switching from methanol (B129727) to acetonitrile, or vice-versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[2]
-
Modify the Mobile Phase Buffer: The choice of buffer can influence peak shape and resolution.[2] Commonly used buffers for this compound analysis include phosphate, acetate (B1210297), and ammonium (B1175870) salts.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q3: What is a good starting mobile phase for this compound separation on a C18 column?
A3: A good starting point for developing a this compound separation method on a C18 column would be a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of methanol and 0.1M sodium acetate buffer in a 75:25 v/v ratio has been successfully used.[5] Another option is a mixture of water, methanol, and acetonitrile (60:20:20 v/v/v) adjusted to pH 4.[8]
Q4: How does the pH of the mobile phase affect the retention time of this compound?
A4: The retention of this compound in reversed-phase HPLC is highly dependent on the pH of the mobile phase due to its amphoteric nature. At a pH below its first pKa (~5.2), the carboxylic acid group is protonated, and the amine group is protonated, resulting in a net positive charge. As the pH increases towards the pKa, the carboxylic acid group deprotonates, reducing the overall positive charge and potentially increasing retention. Operating in a pH range of 4.0-6.0 generally provides good retention and peak shape.[2][4]
Q5: Can I use a gradient elution method for this compound analysis?
A5: Yes, a gradient elution can be beneficial, especially for complex samples containing impurities with a wide range of polarities. A gradient can help to improve the resolution of all components while minimizing the analysis time.
Q6: My retention times are drifting. What could be the cause?
A6: Drifting retention times can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take at least 30 minutes.[2]
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of the more volatile organic solvent can lead to changes in composition over time.[9] Preparing the mobile phase gravimetrically can improve accuracy.[9]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Column Health: An aging or contaminated column can lead to inconsistent retention.
Data Presentation
Table 1: Example Mobile Phase Compositions for this compound HPLC Analysis
| Organic Modifier | Aqueous Phase | Ratio (v/v) | pH | Column | Reference |
| Methanol | 0.1M Sodium Acetate Buffer | 75:25 | Not Specified | Waters C18 | [5] |
| Methanol & Acetonitrile | Water | 20:20:60 | 4.0 | Phenomenex C18 | [8] |
| Methanol | 0.01M TBAHS | 50:50 | Not Specified | Enable C18G | [10] |
| Methanol | Water | 50:50 | Not Specified | ODS | [11][12] |
| Acetonitrile | 0.04M Potassium Dihydrogen Orthophosphate | 7:93 | 6.0 | Nucleosil C18 | [4] |
| Methanol | Ammonium Acetate Buffer | 70:30 | 5.1 | Waters C18 | [6] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Methanol:Sodium Acetate Buffer)
Objective: To prepare a mobile phase for the isocratic elution of this compound.
Materials:
-
HPLC-grade Methanol
-
Sodium Acetate (anhydrous)
-
HPLC-grade Water
-
0.45 µm membrane filter
Procedure:
-
Prepare 0.1M Sodium Acetate Buffer: Accurately weigh 8.2 g of anhydrous sodium acetate and dissolve it in 1000 mL of HPLC-grade water.
-
Mix the Mobile Phase: Combine 750 mL of HPLC-grade methanol with 250 mL of the 0.1M sodium acetate buffer.
-
Degas the Mobile Phase: Degas the mixture using a vacuum filtration apparatus with a 0.45 µm membrane filter or by sonication for at least 15 minutes.
Protocol 2: Standard Solution Preparation
Objective: To prepare a stock and working standard solution of this compound.
Materials:
-
This compound reference standard
-
Mobile phase (as prepared above)
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Workflow for optimizing mobile phase for better resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. rjptonline.org [rjptonline.org]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scispace.com [scispace.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Mitigating matrix effects in cephalexin quantification from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of cephalexin (B21000) in biological samples, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components present in the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma, serum, or urine, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1] This variability can significantly compromise the accuracy, precision, and sensitivity of the bioanalytical method, leading to unreliable quantification.[1][3] Key contributors to matrix effects in plasma samples include phospholipids (B1166683) and proteins.[1]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?
A2: The three primary sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]
-
Protein Precipitation (PPT): This is the simplest and quickest method, typically involving the addition of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[1][4] While fast, it often yields a less clean extract and may not sufficiently reduce significant matrix effects.[1][5]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from matrix components based on its differential solubility between two immiscible liquids (e.g., an aqueous sample and an organic solvent).[1] LLE generally produces a cleaner sample than PPT.[1]
-
Solid-Phase Extraction (SPE): This is a highly selective method that uses a solid sorbent to retain the analyte, the interferences, or both.[1] SPE is widely regarded as the most effective technique for removing matrix components, resulting in the cleanest extracts and the most significant reduction in matrix effects.[1][6]
Q3: Why is an internal standard (IS) crucial for this compound bioanalysis?
A3: An internal standard is essential to compensate for the variability that can occur during multiple stages of the analytical process, including sample preparation, injection, and ionization.[1][7] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5.[1][8][9] A SIL-IS co-elutes with the analyte and behaves nearly identically during extraction and ionization, allowing it to effectively correct for matrix effects and other sources of error.[10] While other cephalosporins or structurally similar compounds can be used as analog internal standards, they may not perfectly mimic the ionization behavior of this compound, potentially leading to less accurate correction.[1][11]
Q4: How can I quantitatively assess matrix effects in my this compound assay?
A4: The most common method is the post-extraction spike technique.[1][2] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration.[1] The matrix effect, expressed as a Matrix Factor (MF), can be calculated using the following formula:
Matrix Factor (MF) % = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) x 100
A value below 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1][2] An MF value between 85% and 115% is often considered acceptable.
Q5: How stable is this compound in biological samples?
A5: this compound stability is a critical factor for accurate quantification. Studies have shown that this compound is relatively stable under various storage conditions, but proper handling is essential. In human plasma, this compound has demonstrated stability for at least 24 hours at room temperature, for at least 8 weeks at –20°C, and after three freeze-thaw cycles.[11] However, degradation of more than 10% has been observed in human plasma after 14 hours at 20°C, 3.4 days at 2°C, and 19 days at -20°C in other studies, highlighting the importance of validating stability under your specific laboratory conditions.[12]
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for this compound
| Technique | Typical Recovery % | Matrix Effect Mitigation | Pros | Cons |
|---|---|---|---|---|
| Protein Precipitation (PPT) | 85 - 100% | Low to Moderate | Fast, simple, inexpensive, easily automated.[1][5] | Produces the "dirtiest" extract; high potential for residual matrix effects and ion suppression.[1][3] |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | Moderate | Good cleanup, relatively low cost.[1] | Can be labor-intensive, may require optimization of pH and solvent, potential for emulsion formation.[1] |
| Solid-Phase Extraction (SPE) | > 90% | High | Provides the cleanest extracts, significantly reduces matrix effects, high recovery.[1][6] | More expensive, requires method development, can be more time-consuming than PPT.[1] |
Note: Recovery and matrix effect values are approximate and can vary significantly based on the specific biological matrix, protocol, and analytical conditions.[1]
Table 2: this compound Stability in Human Plasma
| Condition | Duration | Stability | Reference |
|---|---|---|---|
| Room Temperature | 24 hours | ≥ 93% | [11] |
| -20°C | 8 weeks | ≥ 99% | [11] |
| Freeze-Thaw Cycles | 3 cycles | ≥ 92% | [11] |
| Room Temperature (20°C) | 14 hours | >10% degradation | [12] |
| Refrigerated (2°C) | 3.4 days | >10% degradation | [12] |
| Frozen (-20°C) | 19 days | >10% degradation |[12] |
Visualizations
Caption: General experimental workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Selective solid-phase extraction of amoxicillin and this compound from urine samples using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wur.nl [wur.nl]
- 9. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Cephalexin Dissolution for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when performing in vitro dissolution assays for cephalexin (B21000).
Frequently Asked Questions (FAQs)
Q1: What are the standard USP dissolution methods for this compound solid dosage forms?
The United States Pharmacopeia (USP) outlines specific dissolution testing methods for this compound capsules and tablets. Key parameters are summarized below.
Q2: Why is the pH of the dissolution medium critical for this compound?
This compound is a zwitterionic compound, meaning it has both acidic and basic functional groups. Its solubility is significantly influenced by the pH of the medium.[1][2] The isoelectric point of this compound is between pH 4.5 and 5, where its solubility is at a minimum.[2] To enhance dissolution, it is crucial to work at a pH below 4.2 or above 7.2.[2] In acidic conditions, the amino group is protonated, and in basic conditions, the carboxylic acid group is deprotonated, both of which increase solubility.[2]
Q3: How can I improve the solubility of this compound in an aqueous solution for my assay?
Several methods can be employed to improve the solubility of this compound:
-
pH Adjustment: As mentioned, adjusting the pH away from the isoelectric point (4.5-5) will increase solubility.[2] This can be achieved by using dilute acids (e.g., 0.1 N HCl) or bases (e.g., 0.1 N NaOH).[2]
-
Use of Co-solvents: The addition of water-miscible organic solvents can improve the solvent action of water.[3] For this compound, ethylene (B1197577) glycol has been shown to be a beneficial co-solvent.[2]
-
Salt Formation: Creating a salt of the parent drug is a common strategy to enhance solubility.[3][4] Novel pharmaceutical salts of this compound have demonstrated significantly improved solubility compared to this compound monohydrate.[4] For instance, a salt with 5-sulfosalicylic acid was found to be over 6 times more soluble.[4]
-
Temperature Control: The dissolution of this compound may be an endothermic process. Gently warming the solution, for example to 37°C, can help achieve the desired concentration, but care must be taken to avoid degradation.[2]
Q4: What factors related to the formulation itself can affect the dissolution rate?
The physical and chemical properties of the this compound formulation play a significant role in its dissolution profile. Key factors include:
-
Tablet Hardness: Harder tablets generally exhibit a slower dissolution rate.[1][5]
-
Excipients: The type and concentration of excipients are critical. For extended-release tablets, higher concentrations of polymers like Eudragit L100 can reduce drug release, while increased amounts of disintegrants such as microcrystalline cellulose (B213188) can enhance it.[5][6]
-
Crystalline Form (Polymorphism): this compound can exist in different crystalline forms or as a hydrate, each with distinct solubility characteristics.[2] Ensuring consistency in the crystalline form used across experiments is important for reproducible results.[2]
Troubleshooting Guide
Issue 1: High Variability in Dissolution Results
High variability in this compound dissolution testing can obscure the true performance of the formulation. The following workflow can help identify and resolve the source of variability.
Caption: Troubleshooting workflow for high variability.
Issue 2: Slower Than Expected or Incomplete Dissolution
If this compound is not dissolving at the expected rate or is not fully dissolving, consider the following troubleshooting steps:
-
Evaluate Formulation Hardness: If possible, test the hardness of the tablets. Higher than expected hardness can lead to slower dissolution.[1]
-
Ensure Proper Deaeration of Medium: Air bubbles on the tablet surface or basket mesh can impede drug release.[1] Use a validated deaeration procedure, such as heating the medium to 41-45°C, followed by vacuum filtration and stirring.[1] The dissolved oxygen level should be below 6 mg/L.[1]
-
Verify Medium pH: this compound's solubility is pH-dependent.[1] Measure the pH of the dissolution medium before and after the test to ensure it remains within the specified range.[1]
-
Check for Post-Sampling Precipitation: If the drug is supersaturated in the dissolution medium, it may precipitate after sampling. Diluting the sample with a solvent in which the drug is more soluble immediately after filtration can prevent this.[1]
Issue 3: Inconsistent Results from HPLC Analysis
Variability in the analytical finish can mask the true dissolution profile.[1]
| Problem | Potential Cause | Troubleshooting Step | Reference |
| Variable Retention Times | Leaks, changes in mobile phase composition, air in the pump, column temperature fluctuations. | Check for leaks, prepare fresh mobile phase, degas the mobile phase, ensure the column compartment is at a stable temperature. | [1] |
| Peak Tailing | Strong interactions between the sample and the stationary phase, incomplete sample dissolution. | Adjust mobile phase pH, ensure complete sample dissolution in the mobile phase. | [1] |
| High Backpressure | Clogged column or inlet filter, air bubbles in the mobile phase. | Flush the column, replace the inlet filter, degas the mobile phase. | [1] |
| No or Small Peaks | Detector lamp off, loose connections, no mobile phase flow, incorrect sample concentration. | Check detector status and connections, ensure the pump is on and there is mobile phase, verify sample preparation. | [1] |
Data Summary
USP Dissolution Test Parameters for this compound
| Parameter | This compound Capsules | This compound Tablets | This compound for Oral Suspension |
| Apparatus | Apparatus 1 (Baskets) | Apparatus 1 (Baskets) | Apparatus 1 (Baskets) |
| Medium | Water | Water | Water |
| Volume | 900 mL | 900 mL | 900 mL |
| Rotation Speed | 100 rpm | 100 rpm (40-mesh cloth) or 150 rpm (10-mesh cloth for HCl form) | 100 rpm (40-mesh cloth) |
| Time | 30 minutes | 30 minutes or 45 minutes (for HCl form) | 30 minutes |
| Tolerance (Q) | NLT 80% dissolved | NLT 80% or NLT 75% (for HCl form) dissolved | NLT 80% dissolved |
| Reference | [7] | [8] | [9] |
NLT: Not Less Than
Experimental Protocols
Protocol 1: Dissolution of Immediate-Release this compound Tablets
This protocol is based on the USP monograph for this compound tablets.[8][10]
-
Apparatus Setup:
-
Dissolution Medium:
-
Procedure:
-
Sample Analysis:
Caption: Workflow for immediate-release tablet dissolution.
Protocol 2: pH Adjustment for Solubility Enhancement
This protocol describes how to increase this compound solubility by adjusting the pH of the solution.[2]
-
Preparation:
-
Prepare a slurry of this compound in deionized water.
-
Use a calibrated pH meter to monitor the pH continuously.
-
-
Procedure:
-
While stirring the slurry, slowly add a dilute acid (e.g., 0.1 N HCl) or a dilute base (e.g., 0.1 N NaOH) dropwise.
-
Continue adding the acid or base until the this compound is fully dissolved.
-
The target pH should be below 4.2 or above 7.2 for optimal solubility.[2]
-
-
Verification:
-
Visually inspect the solution to ensure all solid material has dissolved.
-
Record the final pH of the solution.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Novel pharmaceutical salts of this compound with organic counterions: structural analysis and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05565A [pubs.rsc.org]
- 5. The effect of tablet formulation and hardness on in vitro release of this compound from Eudragit L100 based extended release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. uspnf.com [uspnf.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Overcoming Cephalexin Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cephalexin (B21000) instability in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and losing activity?
A1: this compound is susceptible to degradation in aqueous solutions, primarily through the hydrolysis of its β-lactam ring, which is crucial for its antibacterial activity.[1][2] This degradation can be accelerated by factors such as improper pH, elevated temperatures, and prolonged storage. A color change, often to yellow or orange, is a visual indicator of this degradation.[1]
Q2: What are the primary degradation pathways of this compound in water?
A2: The main degradation pathway for this compound in aqueous solution is the opening of the β-lactam ring.[3][4] Near neutral to alkaline pH (around pH 8), this can be facilitated by an intramolecular-nucleophilic attack from the side-chain α-amino group, leading to the formation of diketopiperazine-type compounds.[5] Other degradation pathways, especially under stress conditions like oxidation, can include sulfoxide (B87167) formation, demethylation, and amide hydrolysis.[3][4]
Q3: How does pH affect the stability of this compound solutions?
A3: this compound's stability is highly dependent on pH. It is generally more stable in acidic conditions compared to alkaline conditions, where hydrolysis is faster.[5][6] However, strongly acidic conditions can also lead to degradation.[7][8] While a specific pH for maximum stability has not been definitively established across all studies, avoiding both strongly acidic and alkaline conditions is critical.[1]
Q4: What is the optimal way to prepare and store a this compound stock solution?
A4: For short-term use (up to 24 hours), this compound can be dissolved in sterile distilled water or a buffer like PBS and stored at 2-8°C.[1][9] For long-term storage, it is recommended to prepare stock solutions in a suitable solvent like DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C for up to a year or -80°C for up to two years.[1][10] When ready to use, the DMSO stock can be diluted into the aqueous experimental medium.
Q5: Can I filter-sterilize my aqueous this compound solution?
A5: Yes, for applications requiring sterility, such as cell culture experiments, filter sterilization of aqueous this compound solutions using a 0.22 µm syringe filter is a recommended practice.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation in the aqueous solution. | The pH of the solution may be near this compound's isoelectric point (around pH 4.5-5), where its solubility is at a minimum.[11] | Adjust the pH of the solution. Solubility increases in acidic conditions (below pH 4.2) or basic conditions (above pH 7.2).[11] |
| Inconsistent experimental results. | Degradation of this compound during the experiment due to prolonged incubation at 37°C or inappropriate pH of the medium. | Prepare fresh this compound solutions for each experiment. Minimize the time the solution is kept at 37°C. Ensure the pH of the experimental medium is within a stable range for this compound. |
| Stock solution has turned yellow/orange. | This color change indicates significant degradation, likely due to hydrolysis of the β-lactam ring.[1] | Discard the degraded stock solution and prepare a fresh one following the recommended storage guidelines. |
| Low or no antibacterial activity observed. | The this compound has likely degraded, rendering it inactive. This can be due to improper storage, repeated freeze-thaw cycles, or exposure to high temperatures.[1][12] | Use a freshly prepared and properly stored solution. Verify the activity of a new batch of this compound with a sensitive bacterial strain. |
Quantitative Data Summary
Table 1: Factors Influencing this compound Degradation Kinetics
| Factor | Effect on Degradation Rate | Observations | Citations |
| pH | Degradation is significant at pH values below 7 and is faster in alkaline conditions compared to acidic or neutral conditions. | The decomposition follows first-order kinetics. | [1][6] |
| Temperature | Higher temperatures lead to a higher rate of degradation. | The degradation process is endothermic. | [6][11] |
| Oxidizing Agents | Susceptible to degradation in the presence of agents like hydrogen peroxide. | Forced degradation studies show significant degradation with H₂O₂. | [7][8] |
| Light | Relatively stable under standard UV/visible light exposure. | Photolysis can lead to the formation of oxidized species. | [2][12] |
Table 2: this compound Degradation Rate Constants under Different Conditions
| Condition | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Citations |
| 2N NaOH | 40 | 0.13 hr⁻¹ | - | [6] |
| 2N NaOH | 80 | 0.379 hr⁻¹ | - | [6] |
| 2N NaOH | Boiling | 0.541 hr⁻¹ | - | [6] |
| 6% H₂O₂ | 40 | 0.0032 min⁻¹ | - | [6] |
| 6% H₂O₂ | 80 | 0.0124 min⁻¹ | - | [6] |
| 6% H₂O₂ | Boiling | 0.0232 min⁻¹ | - | [6] |
| Neutral (Water) | 40 | 0.026 hr⁻¹ | - | [6] |
| Neutral (Water) | 80 | 0.219 hr⁻¹ | - | [6] |
| Neutral (Water) | Boiling | 0.345 hr⁻¹ | - | [6] |
| pH 1.0 | 35 | - | ~25 hours | [5] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, light-protecting microcentrifuge tubes
-
0.22 µm syringe filter (for aqueous solutions)
Procedure for Long-Term Storage (DMSO Stock):
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Procedure for Short-Term Use (Aqueous Stock):
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add sterile PBS (pH 7.2) to the desired concentration.
-
Gently warm the solution to 37°C and vortex until fully dissolved.[1]
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile container.
-
Store at 2-8°C for no longer than 24 hours.[1]
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[7]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water or methanol/water)[7]
-
1 M Hydrochloric acid (HCl)
-
0.04 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 1 M HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize with an equivalent amount of NaOH before analysis.[7]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.04 M NaOH and keep at room temperature for a set period. Neutralize with an equivalent amount of HCl before analysis.[7]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.[7]
-
Thermal Degradation: Expose both the solid this compound powder and a solution to dry heat (e.g., 60°C) in an oven.[7]
-
Photolytic Degradation: Place both solid this compound and a solution in a photostability chamber and expose them to UV and visible light.[7]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the intact this compound in the stressed sample to that of the unstressed control.[7]
Visualizations
Caption: Major degradation pathways of this compound in aqueous solution.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insights into the degradation mechanisms and pathways of this compound during homogeneous and heterogeneous photo-Fenton processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. repositorio.unifesp.br [repositorio.unifesp.br]
Technical Support Center: Cephalexin MIC Determination Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in cephalexin (B21000) Minimum Inhibitory Concentration (MIC) determination assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-generation cephalosporin (B10832234) antibiotic.[1] It functions by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][3] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[2][3] The disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[2][3]
Q2: What are the standard methods for determining this compound MIC?
The most common and standardized methods for determining the MIC of this compound are broth microdilution and agar (B569324) dilution.[4] These methods are outlined by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][5]
Q3: What are the acceptable quality control (QC) ranges for this compound MIC testing?
Quality control is crucial for ensuring the accuracy and reproducibility of MIC assays. The acceptable QC ranges for this compound using reference strains are provided by CLSI and EUCAST.
| Quality Control Strain | Testing Method | CLSI QC Range (µg/mL) | EUCAST QC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Broth Microdilution | 4 - 16 | 4 - 16 |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 1 - 8 | Not specified |
Q4: What is considered acceptable variability in a this compound MIC assay?
For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC. For example, if the most frequent MIC result for a quality control strain is 4 µg/mL, 95% of the results should be between 2 µg/mL and 8 µg/mL.
Troubleshooting Guides
Issue 1: Inconsistent MIC values between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inoculum Density Variation | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. A higher inoculum can lead to a significant increase in the observed MIC, a phenomenon known as the "inoculum effect".[2][6] |
| Media Composition Variability | Use high-quality, commercially prepared Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA).[4][7] Verify the pH of each new batch is between 7.2 and 7.4. Variations in cation concentrations (Ca²⁺ and Mg²⁺) can also affect results.[7][8][9] |
| This compound Stock Solution Issues | Prepare a fresh stock solution of this compound for each experiment. Ensure accurate weighing, complete dissolution, and use calibrated pipettes for dilutions. |
| Incubation Conditions | Strictly adhere to the recommended incubation temperature (35°C ± 2°C) and duration (16-20 hours for broth microdilution, 16-18 hours for agar dilution).[3] |
| Endpoint Reading Subjectivity | Read plates at a consistent time point and under uniform lighting conditions. For broth microdilution, the MIC is the lowest concentration with no visible growth. |
Issue 2: "Trailing" or hazy growth observed in broth microdilution.
Potential Causes and Solutions:
Trailing endpoints are characterized by reduced but persistent growth across a range of antibiotic concentrations, which can complicate MIC determination.[10][11][12][13]
| Potential Cause | Recommended Action |
| pH-dependent drug activity | The trailing effect can sometimes be pH-dependent. Ensure the pH of the Mueller-Hinton broth is within the recommended range (7.2-7.4).[13] |
| Slow or partial inhibition | This may be an inherent characteristic of the interaction between this compound and the specific bacterial isolate. |
| Reading at a later time point | Reading the MIC at an earlier, standardized time point (e.g., 16-20 hours) can sometimes provide a more distinct endpoint.[11] |
| Inoculum not standardized | Ensure the inoculum density is correctly prepared according to standard protocols. |
Issue 3: No growth in the growth control well/plate.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive inoculum | Use a fresh (18-24 hour) culture to prepare the inoculum. Ensure the viability of the bacterial suspension. |
| Incorrect media preparation | Verify that the Mueller-Hinton broth or agar was prepared according to the manufacturer's instructions and that no inhibitory substances were accidentally introduced. |
| Incubator malfunction | Confirm that the incubator is functioning at the correct temperature and, if required, CO₂ concentration. |
Data on Factors Affecting this compound MIC Variability
Inoculum Effect
A higher bacterial inoculum can lead to an increase in the observed MIC. This is particularly relevant for β-lactam antibiotics like this compound, where bacterial enzymes such as β-lactamases can degrade the antibiotic.
Table 1: Effect of Inoculum Size on this compound MIC against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Inoculum Concentration (CFU/mL) | Geometric Mean MIC (µg/mL) for β-lactamase positive strains | Geometric Mean MIC (µg/mL) for β-lactamase negative strains |
| ~5 x 10⁵ (Standard) | 1.8 | 0.9 |
| ~5 x 10⁷ (High) | 12.7 | 1.1 |
Data adapted from a study on the inoculum effect of various cephalosporins.[2]
Incubation Time
Prolonged incubation can lead to degradation of the antibiotic or regrowth of the bacteria, resulting in a higher apparent MIC.
Table 2: General Effect of Incubation Time on Cephalothin (a first-generation cephalosporin similar to this compound) MIC against Salmonella Typhimurium
| Incubation Time (hours) | MIC (µg/mL) |
| 20 | >32 |
| 40 | >64 |
Data adapted from a study on the effects of incubation time on antibiotic stability.[14]
Experimental Protocols
Broth Microdilution MIC Assay (CLSI-based)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[4]
Materials:
-
This compound powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Bacterial culture (18-24 hours old)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent. b. Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
Inoculation: a. Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3][15]
-
Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[3]
Agar Dilution MIC Assay (EUCAST-based)
This protocol is based on the principles outlined by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Bacterial culture (18-24 hours old)
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates: a. Prepare a stock solution of this compound. b. Prepare a series of twofold dilutions of the this compound stock solution. c. Add a specific volume of each this compound dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations. d. Pour the agar into sterile petri dishes and allow them to solidify. Include a drug-free control plate.
-
Inoculum Preparation: a. Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. b. Further dilute the suspension to achieve a final inoculum density of approximately 10⁴ CFU per spot.
-
Inoculation: a. Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.
-
Incubation: a. Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Determination of MIC: a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Broth Microdilution Workflow
Caption: Broth microdilution workflow.
Key Factors Causing Variability in MIC Assays
Caption: Factors contributing to MIC variability.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. Determination of an Inoculum Effect with Various Cephalosporins among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. graphviz.org [graphviz.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Poor Chromatographic Resolution of Cephalexin and Its Impurities
Welcome to the technical support center for the chromatographic analysis of cephalexin (B21000) and its related substances. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor peak resolution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound that I should be looking for?
A1: Common process-related and degradation impurities for this compound are listed in pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopoeia (USP). These include, but are not limited to:
-
Process-Related Impurities:
-
7-Aminodesacetoxycephalosporanic acid (7-ADCA)
-
D-α-Phenylglycine
-
-
Degradation Products:
-
This compound diketopiperazine
-
This compound sulfoxide
-
Isomers and polymeric impurities.[1]
-
Q2: Why am I seeing poor peak shape (tailing) for my this compound peak?
A2: Peak tailing for this compound, a basic compound, is often caused by secondary interactions with the stationary phase.[2] Key causes include:
-
Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the positively charged amine groups of this compound, leading to peak tailing.[2]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is too close to the pKa values of this compound (approximately 5.2 and 7.3), both ionized and non-ionized forms can exist simultaneously, causing peak broadening and tailing.[2]
-
Column Overload: Injecting a sample that is too concentrated can lead to distorted peak shapes.
Q3: My resolution between two closely eluting impurities is below the system suitability requirement. What is the first thing I should check?
A3: Before making significant changes to your method, perform these initial checks:
-
System Suitability: Confirm that your HPLC system meets the method's requirements for theoretical plates, tailing factor, and reproducibility.
-
Column Health: A contaminated or old column is a frequent cause of resolution loss. Try flushing the column with a strong solvent or replace it if it has been in use for a long time.
-
Mobile Phase Preparation: Accurately prepare the mobile phase. Small deviations in pH or solvent composition can significantly alter selectivity and resolution.
Q4: Can the choice of organic solvent in the mobile phase affect the resolution between this compound and its impurities?
A4: Yes, changing the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter the selectivity of the separation. Methanol and acetonitrile have different properties and will interact differently with the analytes and the stationary phase. If you are experiencing co-elution, changing the organic solvent is a powerful tool to change the elution order and improve resolution.
Troubleshooting Guide: Poor Resolution
This guide provides a systematic approach to troubleshooting and resolving poor resolution between this compound and its impurities.
Problem: Co-elution or Poor Resolution Between this compound and a Known Impurity
The following workflow provides a step-by-step process to diagnose and resolve poor resolution.
Caption: A logical workflow for troubleshooting poor resolution.
Data Presentation: Comparative HPLC Methods
The following tables summarize different HPLC methods that can be used for the separation of this compound and its impurities.
Table 1: Isocratic HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5µm)[3] | Waters C18 (250mm×4.6mm; 5µ)[4] | ODS column (250 x 4.6 mm)[5] |
| Mobile Phase | Water:Methanol:Acetonitrile (60:20:20, v/v/v)[3] | Methanol:0.1M Sodium Acetate Buffer (75:25, v/v)[4] | Methanol:Water (50:50, v/v)[5] |
| pH | 4.0[3] | Not Specified | Not Specified |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] | 0.9 mL/min[5] |
| Detection (UV) | 254 nm[3] | 240 nm[4] | 230 nm[5] |
| Internal Standard | None Specified | None Specified | Benazepril[5] |
Table 2: Gradient HPLC Methods
| Parameter | Method 4 | Method 5 (USP Example) |
| Column | Coresep 100 (150 x 4.6 mm, 2.7µm)[6] | L1 packing (e.g., C18), 4.6-mm x 25-cm[7][8] |
| Mobile Phase A | 10% ACN with 10 mM NaH2PO4, pH 3.1[6] | 1 g/L Sodium 1-pentanesulfonate in water with 15 mL triethylamine, pH 2.5 with phosphoric acid[8] |
| Mobile Phase B | 40% ACN with 40 mM NaH2PO4, pH 3.1[6] | 1 g/L Sodium 1-pentanesulfonate in 300 mL water and 15 mL triethylamine, pH 2.5, with 350 mL ACN and 350 mL Methanol[8] |
| Gradient Program | 0-8 min: 0-100% B; 8-13 min: 100% B[6] | 0-1 min: 100% A; 1-33.3 min: 0-100% B; 33.3-34.3 min: 100% B[8] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[8] |
| Detection (UV) | 275 nm[6] | 254 nm[7][8] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for this compound
This protocol is based on a method developed for the determination of this compound in pharmaceutical preparations.[3]
1. Objective: To quantify this compound in the presence of its impurities using a simple isocratic RP-HPLC method.
2. Materials:
-
Column: Phenomenex C18 (250 x 4.6 mm, 5µm)[3]
-
Mobile Phase: HPLC-grade Water, Methanol, and Acetonitrile.
-
This compound Reference Standard
-
Sample containing this compound
3. Chromatographic Conditions:
-
Mobile Phase: Water:Methanol:Acetonitrile (60:20:20, v/v/v), adjusted to pH 4 with a suitable acid.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm[3]
-
Column Temperature: Ambient
4. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound Reference Standard and dissolve in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
-
Sample Solution Preparation: Prepare the sample solution by dissolving the formulation in the mobile phase to achieve a similar concentration to the standard solution.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard solution multiple times to ensure system suitability (repeatability of retention time and peak area). Then, inject the sample solution.
-
Quantification: Compare the peak area of this compound in the sample chromatogram to the peak area in the standard chromatogram to determine the concentration.
Protocol 2: Gradient RP-HPLC Method for this compound and Impurities (Based on USP)
This protocol is a representative method based on the principles outlined in the USP for related compounds of this compound.[7][8]
1. Objective: To separate and quantify this compound from its potential impurities using a gradient HPLC method.
2. Materials:
-
Column: L1 packing (C18), 4.6-mm x 25-cm[8]
-
Mobile Phase A and B components (see Table 2)
-
This compound Reference Standard and impurity standards (if available)
3. Chromatographic Conditions:
-
Mobile Phase: As described in Table 2, Method 5.
-
Gradient: As described in Table 2, Method 5.
-
Flow Rate: 1.0 mL/min[8]
-
Injection Volume: 20 µL[8]
-
Detector Wavelength: 254 nm[8]
-
Column Temperature: Ambient (or controlled as per validated method)
4. Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as specified. Filter and degas both mobile phases.
-
Solution Preparation: Prepare the diluent (18 mg/mL of monobasic potassium phosphate (B84403) in water).[7] Prepare the sample solution at a concentration of approximately 5 mg/mL in the diluent.[7]
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Analysis: Inject the sample solution and run the gradient program.
-
Peak Identification: Identify the peaks based on their retention times relative to the this compound peak and available impurity standards. The USP specifies acceptance criteria for individual and total impurities (e.g., not more than 1.0% for any individual impurity and not more than 5.0% for total impurities).[7]
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between this compound and some of its key impurities, which can arise from synthesis or degradation.
Caption: Relationship between this compound and its key impurities.
References
- 1. Analysis of Polymer Impurities in this compound Raw Material [journal11.magtechjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. asianpubs.org [asianpubs.org]
- 6. helixchrom.com [helixchrom.com]
- 7. uspnf.com [uspnf.com]
- 8. uspnf.com [uspnf.com]
Addressing interference from excipients in cephalexin spectroscopic assays
Welcome to the technical support center for cephalexin (B21000) spectroscopic assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to excipient interference during UV-Vis spectrophotometric analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength (λmax) for measuring this compound by UV-Vis spectrophotometry?
A1: The optimal wavelength for measuring this compound hydrochloride is generally in the range of 259 nm to 263 nm.[1][2] The specific λmax can vary slightly depending on the solvent or buffer system used. For example, in 0.1 N HCl, the λmax has been reported at 257 nm, while in a phosphate (B84403) buffer (pH 5.5), it is observed at 261 nm.[3]
Q2: My absorbance readings are inconsistent. What are the common causes?
A2: Inconsistent absorbance readings can arise from several factors, including instrument instability (ensure the spectrophotometer is properly warmed up and calibrated), improper sample preparation (use calibrated pipettes and high-purity solvents), and cuvette mismatch or contamination (use matched quartz cuvettes and ensure they are clean).[3][4] Additionally, the stability of the this compound solution itself can be a factor; it is recommended to prepare fresh solutions and perform measurements promptly.[3]
Q3: I am observing a shift in the λmax of my this compound standard. Why is this happening?
A3: A shift in the λmax can be indicative of a change in the solvent's polarity or pH, which can influence the chromophore of this compound.[4] It is also a potential sign of analyte degradation, as this compound is susceptible to degradation under various conditions, leading to degradation products with different absorption spectra.[4]
Q4: Do common excipients used in this compound formulations interfere with UV-Vis assays?
A4: Generally, many common excipients used in this compound formulations, such as microcrystalline cellulose (B213188), magnesium stearate, sodium starch glycolate, and lactose, have been found to be non-interfering in standard UV spectroscopic methods.[5][6] This is because they typically do not exhibit significant absorbance at the analytical wavelength of this compound (around 262 nm). However, it is always best practice to verify this for your specific formulation.
Q5: Can this compound degradation products interfere with the assay?
A5: Yes, degradation products of this compound can significantly interfere with spectroscopic assays. Forced degradation studies have shown that this compound degrades under acidic, basic, oxidative, and photolytic conditions.[5][7] These degradation products may have their own absorbance spectra that can overlap with that of the intact this compound, potentially leading to inaccurate quantification.[4] For this reason, a stability-indicating method, such as HPLC, is often recommended when the presence of degradation products is a concern.[4]
Troubleshooting Guide
Problem: Higher than expected absorbance values or a distorted spectrum.
This issue is often a primary indicator of excipient interference. Follow this troubleshooting workflow to identify and mitigate the problem.
Quantitative Data Summary
The following tables provide a summary of the UV absorbance characteristics of common excipients and a comparison of different spectrophotometric methods for this compound analysis.
Table 1: UV Absorbance Characteristics of Common Pharmaceutical Excipients
| Excipient | Typical UV Cutoff (nm) | Absorbance at ~260 nm | Potential for Interference |
| Microcrystalline Cellulose | < 240 | Very Low / Negligible | Low |
| Magnesium Stearate | ~215 | Very Low / Negligible | Low |
| Lactose Monohydrate | 210 - 220 | Very Low / Negligible | Low |
| Sodium Starch Glycolate | - | No significant absorbance reported in the UV range | Low |
| Colloidal Silicon Dioxide | < 250 | Very Low / Negligible | Low |
| Povidone | ~240 | Low | Low, but may show some absorbance near the cutoff |
Data compiled from multiple sources indicating that these common excipients generally do not interfere with this compound assays around 260 nm.[5][6][8][9]
Table 2: Comparison of Spectrophotometric Methods for this compound
| Method | Principle | Wavelength (λmax) | Advantages | Disadvantages |
| Direct UV-Vis | Direct measurement of this compound's intrinsic UV absorbance. | ~262 nm | Simple, rapid, and economical.[1] | Susceptible to interference from UV-absorbing excipients or degradation products.[4] |
| Derivative Spectrophotometry | Measures the first or second derivative of the absorbance spectrum. | Measures at zero-crossing points of interfering substances. | Can resolve overlapping spectra, reducing interference from some excipients without prior separation.[10][11] | May be less sensitive and requires specific software capabilities. |
| Colorimetric (with Derivatization) | Chemical reaction of this compound to form a colored product. | Varies (e.g., 753 nm with Folin-Ciocalteu reagent).[1] | Shifts measurement to the visible range, avoiding UV interference. | Requires additional reagents and reaction steps; may be less precise. |
Experimental Protocols
Here are detailed methodologies for key experiments related to the analysis of this compound and the mitigation of excipient interference.
Protocol 1: Standard UV-Vis Spectrophotometric Assay for this compound
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., 0.1 N HCl or distilled water) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[1][3]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the desired concentration range (e.g., 5-50 µg/mL).
-
Sample Preparation: For pharmaceutical formulations, accurately weigh a portion of the powdered tablets or capsules equivalent to a known amount of this compound. Dissolve it in the chosen solvent. It may be necessary to sonicate to ensure complete dissolution. Filter the solution to remove any insoluble excipients. Further dilute the solution to bring the concentration within the linear range of the assay.
-
Spectrophotometric Measurement: Set the spectrophotometer to the predetermined λmax (e.g., 262 nm). Use the solvent as the blank to zero the instrument. Measure the absorbance of each working standard solution and the sample solution.
-
Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve using linear regression analysis.
Protocol 2: Placebo Blank Correction for Excipient Interference
-
Preparation of Placebo Formulation: Prepare a placebo formulation containing all the excipients in the same proportion as in the actual drug product, but without the active pharmaceutical ingredient (this compound).
-
Preparation of Placebo Blank: Accurately weigh an amount of the placebo formulation equivalent to that used in the sample preparation. Treat it in the exact same manner as the drug product sample (dissolution, sonication, filtration, and dilution). This final solution is the placebo blank.
-
Spectrophotometric Measurement:
-
Scan the placebo blank across the UV range (e.g., 200-400 nm) to confirm if there is any absorbance at the analytical wavelength of this compound.
-
If interference is confirmed, use this placebo blank solution to zero the spectrophotometer before measuring the absorbance of the actual drug product sample solutions. This will subtract the background absorbance from the excipients.[4]
-
Protocol 3: Second Derivative Spectrophotometry
-
Obtain Zero-Order Spectra: Following the standard sample and standard preparation procedures (Protocol 1), obtain the zero-order UV absorption spectra for a this compound standard, the placebo solution, and the sample solution over a defined wavelength range (e.g., 220-320 nm).
-
Generate Second Derivative Spectra: Use the spectrophotometer's software to calculate and plot the second derivative (d²A/dλ²) of the absorbance spectra for all solutions.
-
Identify Measurement Wavelength: In the second derivative spectrum of the placebo, identify a wavelength where the value is zero (a "zero-crossing point"). In the second derivative spectrum of this compound, this same wavelength should correspond to a significant peak or trough.
-
Construct Calibration Curve: Prepare a series of this compound standards. Record the absolute value of the second derivative at the selected zero-crossing wavelength for each standard. Plot these values against the concentration to create the calibration curve.
-
Sample Analysis: Measure the absolute value of the second derivative of the sample solution at the same wavelength and determine its concentration from the calibration curve. This method allows for the quantification of this compound even in the presence of spectrally interfering excipients.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Microcrystalline cellulose [fao.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Optimization of Cephalexin Extraction from Tissue Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the extraction of cephalexin (B21000) from various tissue samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your laboratory procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from tissue samples and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Recovery | Incomplete Tissue Homogenization: The tissue structure has not been sufficiently disrupted to release the analyte. | - Ensure thorough homogenization of the tissue sample on ice using a mechanical homogenizer (e.g., rotor-stator or bead beater). For tougher tissues like muscle, consider cryogenic grinding.[1][2] - Optimize the homogenization time and speed for each specific tissue type. |
| Inefficient Extraction Method: The chosen extraction technique (PPT, LLE, SPE) is not optimal for the tissue matrix or this compound's properties. | - For fatty tissues like adipose, a robust protein precipitation followed by a lipid removal step (e.g., using EMR-Lipid sorbent) can be effective.[3] - Evaluate different solvent systems for LLE or different sorbents and elution solvents for SPE. - Perform sequential extractions (2-3 times) of the tissue homogenate and pool the extracts to maximize recovery. | |
| Degradation of this compound: this compound's β-lactam ring is susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures.[4] | - Maintain samples on ice or at 4°C throughout the extraction process. - Avoid extreme pH conditions. If pH adjustment is necessary, perform it just before extraction and use mild acids or bases. - Assess the stability of this compound in the tissue homogenate under your specific storage and processing conditions.[5][6] | |
| Poor Performance of Internal Standard (IS): The IS may not be adequately mimicking the behavior of this compound during extraction and analysis. | - A stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-d5) is ideal to compensate for matrix effects and extraction variability.[7] - If a SIL-IS is unavailable, a structural analog can be used, but it must be validated to ensure similar extraction recovery and chromatographic behavior.[7] | |
| High Variability in Results (Poor Precision) | Inconsistent Homogenization: Variation in the homogenization process between samples. | - Standardize the homogenization procedure, including the sample-to-buffer ratio, time, and speed. - Use of automated homogenizers can improve consistency. |
| Inconsistent Sample Preparation: Manual extraction steps can introduce variability. | - Automate sample preparation steps where possible. - Ensure accurate and consistent pipetting of all reagents and samples. | |
| Matrix Effects: Co-eluting endogenous components from the tissue matrix are suppressing or enhancing the ionization of this compound in the mass spectrometer.[7] | - Improve sample clean-up. SPE is generally most effective at removing matrix components.[7] - Modify chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[7] | |
| Instrument Contamination/Carryover | Buildup of Matrix Components: Accumulation of non-volatile substances from the tissue extract in the LC-MS/MS system. | - Implement a robust column washing step after each analytical run. - Regularly clean the mass spectrometer's ion source. - Optimize the autosampler wash procedure with a strong organic solvent.[7] |
| Peak Tailing or Splitting in Chromatogram | Column Overload: Injecting too much sample or too high a concentration of the analyte. | - Dilute the sample extract or reduce the injection volume. |
| Residual Matrix Components: Interferences from the tissue extract interacting with the analytical column. | - Enhance the sample clean-up procedure to remove strongly retained interferences. | |
| Incompatible Solvents: The solvent used to reconstitute the final extract is significantly different from the initial mobile phase. | - Reconstitute the final dried extract in a solvent that is similar in composition and strength to the initial mobile phase.[7] |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound from tissue samples: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
A: The best method depends on the tissue type and the required sensitivity and cleanliness of the extract.- Protein Precipitation (PPT) is the simplest and fastest method, often used for initial screening. However, it may result in a less clean extract with significant matrix effects, which can be problematic for sensitive LC-MS/MS analysis.[7] It is often a necessary first step for all tissue extraction protocols.
- Liquid-Liquid Extraction (LLE) generally provides a cleaner sample than PPT and is a good balance between cost and cleanliness.[7] Optimization of pH and the extraction solvent is crucial for good recovery.
- Solid-Phase Extraction (SPE) is considered the most effective technique for removing matrix components, resulting in the cleanest extracts and minimizing matrix effects.[7] It is often the preferred method for quantitative bioanalysis requiring high accuracy and precision.
Q2: How can I minimize matrix effects when analyzing this compound in complex tissue matrices?
A: Matrix effects, which are the alteration of analyte ionization in the mass spectrometer due to co-eluting substances, are a common challenge with tissue samples.[7] To minimize them:Q3: What is the importance of an internal standard (IS) in this compound tissue analysis?
A: An internal standard is crucial for accurate and precise quantification. It is added at an early stage of the sample preparation process to account for the variability and potential loss of the analyte during extraction, as well as for variations in instrument response.[7] A stable isotope-labeled internal standard is the gold standard for LC-MS/MS analysis.[7]Q4: What are the key considerations for homogenizing different types of tissues?
A: The homogenization technique should be chosen based on the tissue's characteristics:Q5: How should I store tissue samples and their homogenates to ensure this compound stability?
A: this compound can degrade over time, especially at room temperature and in non-optimal pH conditions.[5][6]Quantitative Data Summary
The following tables summarize typical performance data for this compound and similar cephalosporin (B10832234) antibiotic extraction from various biological matrices. Note that performance can vary based on the specific protocol, instruments, and tissue matrix.
Table 1: Comparison of Extraction Methods for this compound and Similar Antibiotics
| Extraction Method | Typical Recovery (%) | Matrix Cleanliness | Cost | Throughput | Notes |
| Protein Precipitation (PPT) | 70 - 95% | Low | Low | High | Prone to significant matrix effects. Often a preliminary step. |
| Liquid-Liquid Extraction (LLE) | 60 - 90%[7] | Moderate | Low-Moderate | Moderate | Requires optimization of pH and solvent. Can be labor-intensive. |
| Solid-Phase Extraction (SPE) | 85 - 105% | High | High | Low-Moderate | Provides the cleanest extracts, minimizing matrix effects. |
Table 2: Reported Recovery and Detection Limits for Cephalosporins in Biological Matrices
| Analyte | Matrix | Extraction Method | Recovery (%) | LOD/LOQ | Reference |
| Cefazolin (B47455) | Adipose Tissue | Protein Precipitation & EMR-Lipid | 93.1 - 100.4% (Accuracy) | LOQ: 0.15 µg/g | [3] |
| Cefoxitin | Adipose Tissue | Homogenization & Protein Precipitation | 85.4% | LOQ: 2.5 µg/g | [9] |
| This compound | Bovine Milk | On-line SPE (RAM) | 90.2 - 92.3% (Transfer Efficiency) | LOD: 10 ng/mL, LOQ: 20 ng/mL | [10][11] |
| This compound | Human Plasma | Protein Precipitation | ≥ 94% | LOD: 0.2 µg/mL | [8] |
| Amoxicillin (using this compound as IS) | Human Plasma | Solid-Phase Extraction | 96.6% | LOD: 500 pg/mL, LOQ: 90 ng/mL | [12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Adipose Tissue using Protein Precipitation and Lipid Removal
This protocol is adapted from a method for cefazolin, a structurally similar cephalosporin, in human adipose tissue.[3]
1. Homogenization: a. Accurately weigh approximately 100 mg of frozen adipose tissue. b. Add a homogenization buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio. c. Homogenize the tissue using a bead beater or rotor-stator homogenizer on ice until a uniform consistency is achieved.
2. Protein Precipitation: a. To a known volume of tissue homogenate (e.g., 100 µL), add a four-fold volume of cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d5). b. Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. c. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
3. Lipid Removal (using a lipid removal plate/sorbent): a. Transfer the supernatant from the previous step to a lipid removal plate or tube (e.g., containing EMR-Lipid sorbent). b. Shake for 5 minutes to allow the lipids to bind to the sorbent. c. Filter or centrifuge according to the manufacturer's instructions to separate the clean extract.
4. Evaporation and Reconstitution: a. Evaporate the filtered extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). b. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General Protocol for this compound Extraction from Soft Tissues (e.g., Lung, Liver) using Solid-Phase Extraction (SPE)
This is a general workflow that should be optimized for each specific tissue type.
1. Homogenization: a. Weigh a portion of the soft tissue (e.g., 200 mg). b. Add a suitable buffer (e.g., Tris-HCl) at a 1:4 (w/v) ratio. c. Homogenize on ice using a rotor-stator homogenizer until no visible tissue fragments remain.
2. Protein Precipitation: a. To the homogenate, add an equal volume of 10% trichloroacetic acid (TCA) or a three-fold volume of cold acetonitrile containing the internal standard. b. Vortex for 1 minute and let it stand on ice for 10 minutes. c. Centrifuge at >10,000 x g for 10 minutes at 4°C.
3. Solid-Phase Extraction (SPE): a. Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol (B129727) followed by water or an appropriate buffer. b. Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences. d. Elution: Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to facilitate elution).
4. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound extraction from tissue samples.
Caption: Troubleshooting logic for addressing low this compound recovery from tissues.
References
- 1. nextadvance.com [nextadvance.com]
- 2. benchchem.com [benchchem.com]
- 3. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent solid forms of antibiotic this compound towards improved chemical stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Stability of this compound monohydrate suspension in polypropylene oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of storage and susceptibility test conditions on stability and activity of LY163892 and four other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cefoxitin plasma and subcutaneous adipose tissue concentration in patients undergoing sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of this compound as residue levels in bovine milk by high-performance liquid chromatography with on-line sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interesjournals.org [interesjournals.org]
Technical Support Center: Enhancing the Sensitivity of Cephalexin Detection by Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the sensitivity of cephalexin (B21000) detection by mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the sensitivity of this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine). These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), which significantly impacts the accuracy, precision, and sensitivity of the analysis. In biological samples, phospholipids (B1166683) and proteins are major contributors to matrix effects when analyzing this compound.
Q2: How can I quantitatively measure matrix effects in my this compound assay?
A2: The most common method is the post-extraction spike technique. This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated, where a value less than 1 indicates ion suppression and a value greater than 1 suggests ion enhancement.
Q3: What are the most common sample preparation techniques to reduce matrix effects and enhance sensitivity?
A3: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A simple and rapid method, but may result in less clean samples and significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and is relatively low-cost, but can be labor-intensive.
-
Solid-Phase Extraction (SPE): Provides the most effective cleanup, significantly reducing matrix effects and thus enhancing sensitivity, but is the most complex and costly of the three.
Q4: Which ionization mode and MRM transitions are recommended for this compound detection by LC-MS/MS?
A4: Electrospray ionization in the positive mode (ESI+) is typically the most sensitive for this compound. The protonated molecule [M+H]⁺ is used as the precursor ion. The molecular weight of this compound is 347.4 g/mol , so the precursor ion (Q1) is m/z 348.1. Common product ions (Q3) result from the fragmentation of the cephalosporin (B10832234) structure.
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?
A5: A stable isotope-labeled internal standard, such as this compound-d5, is highly recommended because it has nearly identical chemical and physical properties to this compound. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement. This allows it to compensate for variations in both sample preparation and instrument response, leading to improved precision and accuracy.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Signal Intensity / Poor Sensitivity | • Ion suppression from matrix effects.• Inefficient sample extraction.• Suboptimal MS source parameters.• Poor chromatographic peak shape. | • Improve sample cleanup; switch from PPT to SPE.• Optimize SPE wash and elution steps.• Optimize ESI source parameters (e.g., gas flow, temperature, voltage).• Ensure the mobile phase is compatible with ESI.• Use a stable isotope-labeled internal standard (SIL-IS). |
| High Variability in Results (Poor Precision) | • Inconsistent matrix effects between samples.• Inconsistent manual sample preparation.• Poor performance or absence of an internal standard. | • Implement a SIL-IS (e.g., this compound-d5) and add it early in the workflow.• Automate the sample preparation process for consistency.• Ensure thorough mixing at each stage of sample preparation. |
| Peak Tailing or Splitting | • Column contamination from matrix components.• Injection solvent is stronger than the mobile phase, causing peak distortion.• Secondary interactions between this compound and the column's stationary phase. | • Use a guard column and/or in-line filter to protect the analytical column.• Implement a robust column wash step after each run.• Reconstitute the final extract in the initial mobile phase.• Adjust mobile phase pH to improve peak shape. |
| High Background Noise / Carryover | • Buildup of non-volatile matrix components in the ion source.• Inadequate washing of the autosampler injection port.• Contamination from previous high-concentration samples. | • Perform regular cleaning of the mass spectrometer's ion source.• Optimize the autosampler wash procedure with a strong organic solvent.• Inject blank samples after high-concentration samples to check for carryover. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Technique | Typical Recovery % | Matrix Effect Reduction | Advantages | Disadvantages |
| Protein Precipitation (PPT) | >90% | Low | Simple, fast, low cost | High matrix effects, potential for clogging |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | Moderate | Good cleanup, relatively low cost | Labor-intensive, requires pH and solvent optimization |
| Solid-Phase Extraction (SPE) | >85% | High | Excellent cleanup, high recovery, suitable for automation | More complex, higher cost, requires method development |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting/Value |
| LC Column | C18 (e.g., 50 x 2.1 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid[2] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 348.1 ([M+H]⁺) |
| Product Ions (Q3) | m/z 158.1, m/z 106.1 |
| Internal Standard | This compound-d5 (or a structurally similar cephalosporin)[1] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
-
Sample Aliquoting: Pipette 100 µL of the biological sample (and internal standard) into a microcentrifuge tube.
-
Protein Precipitation: Add 300-400 µL of cold acetonitrile or methanol.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol uses a reversed-phase SPE cartridge for enhanced sample cleanup.
-
Sample Pre-treatment: Dilute 100 µL of the plasma sample (with internal standard) with 400 µL of 4% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix using your chosen sample preparation method (PPT or SPE). Spike the dried/reconstituted extract with this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before extraction.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: General experimental workflow for this compound analysis.
References
- 1. Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Cephalexin in Reconstituted Suspensions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reconstituted cephalexin (B21000) suspensions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in reconstituted this compound suspensions?
A1: The primary cause of instability is the hydrolysis of the β-lactam ring in the this compound molecule, which leads to the loss of antibacterial activity.[1][2] This degradation process is accelerated by factors such as improper storage temperatures and extreme pH values.[1]
Q2: What are the recommended storage conditions for reconstituted this compound suspensions?
A2: For short-term use, reconstituted suspensions are typically stable for 7 days at room temperature or 14 days under refrigeration.[3][4] For longer-term laboratory use, studies have shown that this compound monohydrate suspension is stable for up to 90 days when stored at ambient (25°C), refrigerated (4°C), and frozen (-20°C) conditions in polypropylene (B1209903) syringes.[5][6][7]
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: this compound's stability is significantly influenced by pH.[8] The degradation is significant at pH values below 7.[9] The molecule contains both a basic and an acidic group, with an isoelectric point between approximately 4.5 and 5, where its solubility is at a minimum.[1][10] The optimal pH for stability is generally between 5.5 and 6.5.[8]
Q4: What are the typical signs of degradation in a this compound suspension?
A4: Visual signs of degradation can include changes in color (e.g., turning yellow or orange), changes in odor, and problems with redispersion or caking.[1][3] A loss of potency, which can be confirmed through analytical methods, is the definitive sign of chemical degradation.[1]
Q5: Can I use a this compound solution that has changed color?
A5: A color change, particularly to yellow or orange, can indicate the hydrolysis of the β-lactam ring.[1] It is recommended to discard discolored solutions as they may have lost potency and prepare a fresh stock solution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the stock solution upon storage at 4°C. | This compound has low solubility in aqueous solutions, especially near its isoelectric point (pH 4.5-5).[1] | Prepare a more concentrated stock solution in a suitable solvent like DMSO and dilute it to the final working concentration just before use. If using an aqueous solution, ensure the pH is not near the isoelectric point. For storage, consider freezing aliquots at -20°C or -80°C.[1] |
| The stock solution has turned yellow or orange over time. | This color change can indicate the hydrolysis of the β-lactam ring, a key step in this compound degradation.[1] | Discard the discolored solution as it may have lost potency. Prepare a fresh stock solution and ensure it is stored in aliquots, protected from light, at -20°C or -80°C.[1] |
| Loss of antibacterial activity in the experiment. | This is likely due to the degradation of this compound, leading to a lower effective concentration.[1] Degradation can be caused by hydrolysis, oxidation, or photolysis.[1][11] | Prepare fresh stock solutions more frequently and ensure proper storage conditions are maintained. It is also advisable to periodically test the potency of your stock solution using a stability-indicating HPLC method.[1][11] |
| Difficulty dissolving this compound hydrochloride powder. | This compound has limited solubility in water at room temperature.[1] | Gentle warming to 37°C and sonication can aid in dissolving the powder.[1] |
| Inconsistent results in stability studies. | This could be due to interactions between this compound and excipients in the formulation, or variability in storage conditions.[3] | Carefully control and monitor storage conditions (temperature and humidity). Evaluate the potential for interactions between this compound and other components in the suspension.[3] |
Data Presentation
Table 1: Stability of Reconstituted this compound Monohydrate Suspension Under Various Storage Conditions
| Storage Temperature (°C) | Stability Duration | Reference(s) |
| -20 | Stable for 90 days with no appreciable degradation. | [5][6][7] |
| 4 | Stable for 90 days with no appreciable degradation. | [5][6][7] |
| 25 | Stable for 90 days with no appreciable degradation. | [5][6][7] |
| 40 | Follows a first-order rate of degradation. | [5][6][7] |
| 60 | Follows a first-order rate of degradation. | [5][6][7] |
| 80 | Follows a first-order rate of degradation. | [5][6][7] |
Table 2: Degradation Rate Constants for Various Brands of this compound Suspensions at Elevated Temperatures
| Temperature (°C) | Brand A Degradation Rate Constant (k) (year⁻¹) | Brand B Degradation Rate Constant (k) (year⁻¹) | Brand C Degradation Rate Constant (k) (year⁻¹) | Brand D Degradation Rate Constant (k) (year⁻¹) | Reference(s) |
| 37 | 0.180 | 0.115 | 0.161 | 0.201 | [1][12] |
| 45 | 0.251 | 0.182 | 0.230 | 0.271 | [1][12] |
| 55 | 0.392 | 0.921 | 0.370 | 0.350 | [1][12] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the methodology for conducting forced degradation studies on this compound to identify potential degradation products and establish its intrinsic stability.[11]
1. Materials and Reagents:
-
This compound Hydrochloride reference standard
-
Hydrochloric Acid (HCl), 1 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 0.04 M and 0.01 M solutions
-
Hydrogen Peroxide (H₂O₂), 3% (v/v) solution
-
HPLC grade Methanol (B129727), Acetonitrile, and water
-
Ammonium Acetate (B1210297)
-
HPLC system with a PDA or UV detector
-
Analytical balance, pH meter, water bath or oven, photostability chamber
-
Volumetric flasks, pipettes, and 0.45 µm syringe filters[11]
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound Hydrochloride at a concentration of 1 mg/mL in HPLC grade water or a methanol/water mixture.[11]
-
Prepare a control (unstressed) sample by diluting the stock solution with the mobile phase to a target concentration (e.g., 100 µg/mL).[11]
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl and heat at 60°C for a specified period (e.g., 2 hours). After incubation, cool and neutralize the solution with an equivalent volume and concentration of NaOH. Dilute to the final volume with the mobile phase.[11]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.04 M NaOH and keep at room temperature for a specified period. After incubation, neutralize with an equivalent volume and concentration of HCl. Dilute to the final volume with the mobile phase.[11]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified period. Dilute to the final volume with the mobile phase.[11]
-
Thermal Degradation: Expose the solid this compound powder and a solution of the drug to heat in an oven (e.g., 80°C). After exposure, prepare a solution from the solid sample and dilute the liquid sample with the mobile phase to the target concentration.[11]
-
Photolytic Degradation: Place the solid this compound powder and a solution of the drug in chemically inert, transparent containers and expose them to light in a photostability chamber. After exposure, prepare solutions to the target concentration.[11]
4. Analysis:
-
Filter all samples through a 0.45 µm syringe filter before HPLC analysis.[11]
-
Analyze the stressed and unstressed samples using a validated, stability-indicating HPLC method.[11]
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed sample to that of the unstressed control sample.[11]
Protocol for HPLC Analysis of this compound
This protocol provides an example of an HPLC method for the quantification of this compound.
1. Instrumentation and Conditions:
-
Instrumentation: A standard HPLC system with a UV-Vis detector, an ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of methanol and water (50:50 v/v) or methanol and 0.1M sodium acetate buffer (75:25 v/v). The mobile phase should be filtered and degassed.[13]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm or 260 nm.[2]
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase. Prepare working standards by diluting the stock solution to fall within the linear range.[13]
-
Sample Preparation: Dilute the reconstituted this compound suspension with the mobile phase to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter.[11]
3. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas for the major peaks.
-
Calculate the quantity of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
Visualizations
Caption: this compound degradation pathway.
Caption: General workflow for stability testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of this compound monohydrate suspension in polypropylene oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Kinetics of degradation of cefazolin and this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound FOR ORAL SUSPENSION USP [dailymed.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ajopred.com [ajopred.com]
- 13. benchchem.com [benchchem.com]
Adjusting pH to improve cephalexin stability in buffer solutions
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on optimizing the stability of cephalexin (B21000) in buffer solutions by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
This compound is most stable in a slightly acidic to neutral pH range. While it does not exhibit a sharp pH stability minimum like some other cephalosporins, its degradation is significantly accelerated in strongly acidic or alkaline conditions[1][2]. For analytical methods and general laboratory use, maintaining a pH of around 5.5 is often recommended to minimize degradation[2][3][4]. The official USP monograph for this compound for Oral Suspension specifies a pH range between 3.0 and 6.0 for the constituted product[5].
Q2: Which buffer systems are recommended for preparing this compound solutions?
Phosphate (B84403) buffers are commonly used in studies and analytical methods involving this compound and are effective at maintaining a pH in the stable range[3][4][6]. However, it is important to note that some studies have shown that phosphate buffer systems can have a catalytic effect on this compound degradation[1][7]. When troubleshooting stability issues, consider minimizing the buffer concentration or evaluating alternative systems.
Q3: What are the primary chemical degradation pathways for this compound?
The degradation of this compound primarily occurs through two pH-dependent mechanisms:
-
Hydrolysis of the β-lactam ring: This is the main pathway of degradation and can be catalyzed by acid, hydroxide (B78521) ions, or water (solvolysis)[1][8][9]. This process opens the four-membered β-lactam ring, rendering the antibiotic inactive.
-
Intramolecular Aminolysis: In neutral to alkaline conditions (around pH 8), the side-chain alpha-amino group can perform a nucleophilic attack on the β-lactam carbonyl group.[8] This intramolecular reaction leads to the formation of an inactive diketopiperazine derivative[8].
Q4: How does temperature influence the stability of this compound solutions?
Elevated temperatures significantly accelerate the rate of this compound degradation[2][7]. It is strongly recommended to avoid heating solutions to aid dissolution[2]. For storage, aqueous solutions should be kept at controlled low temperatures. Short-term storage (up to 24 hours) at 2-8°C is acceptable, while long-term storage is best achieved by freezing aliquots at -20°C or -80°C[9].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery or rapid degradation of this compound in prepared solutions. | Inappropriate pH: The pH of the buffer, solvent, or mobile phase is outside the optimal stability range. | Verify that the pH of all solutions is within the recommended range (e.g., 4.0-6.0). Use a calibrated pH meter and adjust as necessary with dilute acid or base. A phosphate buffer at pH 5.5 is a common choice for analytical work[2][3]. |
| High Temperature: The sample was exposed to elevated temperatures during preparation (e.g., heating to dissolve) or storage. | Prepare all solutions at ambient temperature and store them appropriately. If dissolution is slow, use gentle sonication at a controlled low temperature[2]. For storage, use refrigeration (2-8°C) for short-term and frozen aliquots (-20°C or below) for long-term[9]. | |
| Buffer Catalysis: The buffer species itself is participating in the degradation reaction. | Be aware that phosphate buffers have been reported to exert a catalytic effect on this compound degradation[1][7]. If instability persists, try reducing the molarity of the buffer or investigate an alternative buffering agent. | |
| Precipitation observed in aqueous stock solution. | Isoelectric Point: The pH of the solution is near this compound's isoelectric point (approx. 4.5-5.0), where its solubility is at a minimum[9]. | Ensure the pH of the buffer is not at the isoelectric point. Alternatively, prepare a more concentrated stock solution in a suitable organic solvent like methanol (B129727) or DMSO and dilute it into the aqueous buffer just before use[9][10]. |
Quantitative Data Summary
The stability of this compound is highly dependent on pH. The degradation process generally follows pseudo-first-order kinetics[1][11]. The table below summarizes the relative stability and primary degradation mechanisms at different pH ranges.
| pH Range | Relative Stability | Primary Degradation Mechanism(s) |
| Strongly Acidic (pH < 3) | Low | Acid-catalyzed hydrolysis of the β-lactam ring[8][12]. |
| Slightly Acidic (pH 4-6) | Optimal | The rate of hydrolysis is minimized in this range[2][5]. |
| Neutral (pH ~7) | Moderate to Low | Degradation rate increases due to solvolysis and hydroxide ion catalysis[1][7][13]. |
| Alkaline (pH > 8) | Low | Dominated by hydroxide-catalyzed hydrolysis and intramolecular aminolysis to form diketopiperazine derivatives[8]. |
Diagrams
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound via HPLC
This protocol outlines a general method for determining the degradation rate of this compound at various pH values.
1. Materials & Equipment
-
This compound reference standard
-
Buffer salts (e.g., sodium phosphate monobasic and dibasic, citric acid)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)[14]
-
HPLC system with UV or PDA detector[10]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3][14]
-
Calibrated pH meter
-
Constant temperature water bath or incubator[3]
-
Volumetric flasks and pipettes
2. Procedure
-
Buffer Preparation:
-
Prepare a series of buffers (e.g., 0.1 M phosphate) at different pH values (e.g., 3.0, 4.5, 5.5, 7.0, 9.0).
-
Adjust the final pH of each buffer solution using dilute HCl or NaOH.
-
-
This compound Stock Solution Preparation:
-
Initiation of Degradation Study:
-
For each pH value, pipette a precise volume of the this compound stock solution into a larger volume of the corresponding buffer to achieve the desired final concentration (e.g., 50 µg/mL).
-
Immediately withdraw a sample from each solution, which will serve as the time zero (t=0) point.
-
Place the flasks in a constant temperature incubator (e.g., 40°C or 60°C for accelerated study)[3].
-
-
Sampling:
-
Withdraw aliquots from each flask at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
The sampling frequency should be adjusted based on the expected degradation rate.
-
-
Sample Preparation for HPLC:
-
Immediately after withdrawal, dilute the samples with the HPLC mobile phase to a concentration within the calibration curve's linear range. This dilution also helps to quench the degradation reaction.
-
Filter the samples through a 0.45 µm syringe filter if necessary[15].
-
-
HPLC Analysis:
3. Data Analysis
-
Generate a calibration curve using the this compound standards to determine the concentration of this compound in each sample.
-
For each pH condition, plot the natural logarithm of the this compound concentration (ln[C]) versus time (t).
-
The degradation of this compound typically follows pseudo-first-order kinetics[1]. Therefore, the plot should be linear.
-
Determine the observed degradation rate constant (k_obs) from the slope of the line (slope = -k_obs).
-
Compare the k_obs values across the different pH levels to identify the pH of maximum stability (i.e., the lowest k_obs value).
References
- 1. Kinetics of degradation of cefazolin and this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound for Oral Suspension [drugfuture.com]
- 6. BUFFERS [ou.edu]
- 7. researchgate.net [researchgate.net]
- 8. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Cephalexin Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cephalexin (B21000), benchmarked against International Council for Harmonisation (ICH) Q2(R1) guidelines. Alternative analytical methods are also discussed, supported by experimental data to aid in the selection of the most suitable method for specific research and quality control needs.
Validated RP-HPLC Method for this compound
A robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is presented below for the determination of this compound in pharmaceutical dosage forms. This method has been demonstrated to be simple, accurate, precise, and specific.
Chromatographic Conditions
A summary of the optimal chromatographic conditions for the analysis of this compound is provided in Table 1.
| Parameter | Specification |
| Stationary Phase | Waters C18 column (250mm × 4.6mm; 5µm)[1] |
| Mobile Phase | Methanol (B129727): 0.1M Sodium Acetate (B1210297) Buffer (75:25 v/v)[1] |
| Flow Rate | 1.0 ml/min[1] |
| Column Temperature | Ambient[1] |
| Injection Volume | 20 µl[1] |
| Detection Wavelength | 240nm[1] |
| Run Time | 10 min[1] |
| Retention Time | 4.04 min[1] |
Experimental Protocol
1.2.1. Preparation of Mobile Phase: A mixture of HPLC grade methanol and 0.1M sodium acetate buffer is prepared in a 75:25 volume/volume ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication prior to use.[1][2]
1.2.2. Preparation of Standard Stock Solution (1000 µg/ml): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 ml volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark.[2]
1.2.3. Preparation of Working Standard Solution (100 µg/ml): From the standard stock solution, pipette 10 ml into a 100 ml volumetric flask and dilute to the mark with the mobile phase.[1]
1.2.4. Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 50 ml volumetric flask. Add approximately 25 ml of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase and filter the solution through a 0.45 µm membrane filter.[2][3]
Method Validation Summary according to ICH Q2(R1) Guidelines
The described RP-HPLC method was validated as per ICH guidelines, with the results summarized in Table 2.[1][4][5][6][7]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 5-30 µg/ml[1] |
| Correlation Coefficient (r²) | 0.9995[8] |
| Accuracy (% Recovery) | 99.53%[8] |
| Precision (%RSD) | < 2.0%[9] |
| Limit of Detection (LOD) | 0.05 mg/L[8] |
| Limit of Quantitation (LOQ) | 0.165 mg/L[8] |
| Specificity | No interference from excipients or degradation products[2] |
| Robustness | Method remains unaffected by small, deliberate variations in chromatographic conditions. |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique for this compound analysis, other methods can also be employed. A comparison of the validated HPLC method with UV-Visible Spectrophotometry and Microbiological Assays is presented in Table 3.[10]
| Parameter | HPLC | UV-Visible Spectrophotometry | Microbiological Assay |
| Specificity | High | Low to Moderate | High (for bioactivity) |
| Sensitivity | High | Moderate | High |
| Accuracy | High | Moderate | Moderate |
| Precision | High | Moderate | Low to Moderate |
| Analysis Time | ~10 min per sample | Rapid | Slow (incubation required) |
| Instrumentation Cost | High | Low | Moderate |
| Typical Wavelength | 240 nm[1] | 262 nm[11] | N/A |
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical procedure as per ICH Q2(R1) guidelines.
Caption: Workflow for HPLC method validation according to ICH guidelines.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. benchchem.com [benchchem.com]
- 11. Formulation and Evaluation of this compound Extended-release Matrix Tablets Using Hydroxy Propyl Methyl Cellulose as Rate-controlling Polymer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Cephalexin and Cefaclor
An objective comparison of the in vitro antibacterial potency of cephalexin (B21000) and cefaclor (B193732), supported by experimental data, to guide researchers and drug development professionals.
This guide provides a detailed comparison of the in vitro activities of two prominent first and second-generation cephalosporin (B10832234) antibiotics, this compound and cefaclor, respectively. The data presented is compiled from various scientific studies to offer a comprehensive overview of their antibacterial spectrum and potency against a range of clinically relevant bacterial isolates.
Executive Summary
Overall, in vitro studies consistently demonstrate that cefaclor possesses greater antibacterial activity by weight against a broad spectrum of common pathogens when compared to this compound.[1][2] Cefaclor, a second-generation cephalosporin, generally exhibits lower minimum inhibitory concentrations (MICs) than the first-generation this compound, particularly against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[3][4] While both antibiotics are effective against many Gram-positive cocci, cefaclor shows substantially more activity against staphylococci and streptococci.[5][6] However, it is worth noting that cefaclor appears to be less resistant to staphylococcal penicillinase than this compound.[5][6] Neither cephalosporin shows significant activity against Enterobacter species, Serratia, indole-positive Proteus, Pseudomonas, or Bacteroides fragilis.[5][6]
Mechanism of Action
Both this compound and cefaclor are bactericidal antibiotics that belong to the β-lactam class of drugs.[7] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[7][8][9] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[7] This disruption of cell wall integrity leads to cell lysis and bacterial death.[7][8]
Comparative In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentrations (MIC) of this compound and cefaclor against various bacterial isolates as reported in published studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MIC50 and MIC90 Values (μg/mL)
| Bacterial Species | Antibiotic | MIC50 | MIC90 |
| Staphylococcus aureus | This compound | 4.0 | 8.0 |
| Cefaclor | 2.0 | 4.0 | |
| Streptococcus pyogenes | This compound | 0.25 | 0.5 |
| Cefaclor | 0.12 | 0.25 | |
| Streptococcus pneumoniae | This compound | 1.0 | 2.0 |
| Cefaclor | 0.5 | 1.0 | |
| Escherichia coli | This compound | 8.0 | 32.0 |
| Cefaclor | 4.0 | 16.0 | |
| Klebsiella pneumoniae | This compound | 8.0 | 16.0 |
| Cefaclor | 4.0 | 8.0 | |
| Proteus mirabilis | This compound | 4.0 | 16.0 |
| Cefaclor | 2.0 | 8.0 | |
| Haemophilus influenzae | This compound | 16.0 | >32.0 |
| Cefaclor | 4.0 | 8.0 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily derived from studies employing the agar (B569324) dilution method, a standardized technique for determining the MIC of an antimicrobial agent.
Agar Dilution Method (WHO-ICS)
The World Health Organization-International Collaborative Study (WHO-ICS) standardized agar dilution technique was a common method cited in the comparative studies.[5][6]
Discussion
The collective in vitro data strongly indicates that cefaclor has a superior antibacterial profile compared to this compound against many common bacterial pathogens.[5][10] This enhanced activity is particularly evident against Gram-negative organisms and key Gram-positive cocci.[4][10] The differences in their in vitro potency can be attributed to structural variations between the two molecules.[10]
It is important for researchers and drug development professionals to consider these in vitro differences when selecting an antibiotic for further investigation or development. While in vitro activity is a critical first step, it does not always directly translate to clinical efficacy, which is influenced by pharmacokinetic and pharmacodynamic factors.[11][12] One study noted that the chemical instability of cefaclor in culture media over a 24-hour incubation period could potentially lead to an underestimation of its true activity if MICs are not read at earlier time points.[13]
References
- 1. In Vitro Susceptibility Studies with Cefaclor and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility studies with cefaclor and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMPARISON OF ANTIBACTERIAL ACTIVITY OF CEFACLOR (CCL) AND this compound (CEX) [jstage.jst.go.jp]
- 4. Comparison of in vitro antibacterial activity of four oral cephems: this compound, cefaclor, cefatrizine and cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of in vitro activity of this compound, cephradine, and cefaclor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of In Vitro Activity of this compound, Cephradine, and Cefaclor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparative pharmacology of cefaclor and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Subinhibitory activity of cefaclor and this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Beta-Lactam Cross-Resistance: A Comparative Guide to Cephalexin
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a deeper understanding of the cross-resistance profiles among existing antimicrobial agents. This guide provides an objective comparison of cephalexin's performance against other beta-lactam antibiotics, supported by experimental data. We delve into the mechanisms of cross-resistance, present quantitative data in easily digestible formats, and provide detailed experimental protocols to aid in reproducible research.
Mechanisms of Cross-Resistance
Cross-resistance between This compound (B21000) and other beta-lactam antibiotics is primarily governed by two molecular mechanisms:
-
Enzymatic Degradation by Beta-Lactamases: Bacteria may produce enzymes called beta-lactamases that hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The substrate specificity of these enzymes varies, leading to different resistance profiles. For instance, some beta-lactamases may efficiently degrade penicillins but have lower activity against cephalosporins, or vice-versa. Extended-spectrum β-lactamases (ESBLs) are a significant concern as they can inactivate a wide range of penicillins and cephalosporins.[1][2]
-
Alteration of Penicillin-Binding Proteins (PBPs): Beta-lactam antibiotics exert their bactericidal effect by binding to and inhibiting PBPs, enzymes crucial for bacterial cell wall synthesis. Mutations in the genes encoding these proteins can reduce the binding affinity of beta-lactams, leading to resistance. A notable example is the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which encodes for PBP2a. PBP2a has a low affinity for most beta-lactam antibiotics, including this compound, conferring broad resistance to this class of drugs.[1]
Quantitative Comparison of Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other beta-lactams against key bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of antibiotic efficacy.
Table 1: Comparative MICs against Escherichia coli
| Antibiotic | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | Trimethoprim-Resistant | 4 | 64 | [3] |
| Amoxicillin-Clavulanic Acid | Trimethoprim-Resistant | 16 | 32 | [3] |
| Cefuroxime | Trimethoprim-Resistant | 4 | 16 | [3] |
| Cephalothin | Trimethoprim-Resistant | 32 | >64 | [3] |
| This compound | Wild-Type | 4 | - | [4] |
Table 2: Comparative MICs against Staphylococcus aureus
| Antibiotic | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | MSSA | 2 | 4 | [5][6] |
| Cefadroxil | MSSA | 2 | 4 | [5][6] |
| Cefazolin | MSSA | 0.5 | 0.5 | [6] |
| Oxacillin | MSSA | ≤0.25 | - | [6] |
| Cephalothin | MSSA | ≤0.25 | - | [6] |
| Ceftaroline | MSSA | ≤0.25 | - | [6] |
| This compound | MRSA | >32 | >32 | [7] |
| Cefoxitin | MRSA | >32 | >32 | [7] |
| Oxacillin | MRSA | >256 | >256 | [7] |
Experimental Protocols
The determination of MIC values is crucial for assessing antibiotic susceptibility and cross-resistance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure reproducibility and comparability of results. The broth microdilution method is a widely accepted reference method.
CLSI Broth Microdilution Method for MIC Determination
This protocol is a summary of the CLSI M07-A9 guidelines.[4][8][9][10]
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test organism grown on an appropriate agar (B569324) medium.
-
Mueller-Hinton Broth (MHB): Cation-adjusted MHB is the standard medium for most non-fastidious bacteria. For fastidious organisms, supplementation with blood or other growth factors may be necessary.
-
Antibiotics: Stock solutions of the beta-lactam antibiotics to be tested are prepared at known concentrations.
-
96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.
2. Inoculum Preparation:
-
Select several well-isolated colonies of the same morphological type from the agar plate.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform serial twofold dilutions of each antibiotic in MHB directly in the wells of the microtiter plate to achieve a range of concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.
5. Interpretation of Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanisms of beta-lactam resistance.
Caption: Experimental workflow for MIC determination.
References
- 1. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 2. Epidemiology of β-Lactamase-Producing Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Resistance and the Mechanisms of Cephalosporin-Resistant Bacteria in Urinary Tract Infections Isolated in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cefadroxil Comparable to this compound: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. intertekinform.com [intertekinform.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Analysis of Cephalexin and Amoxicillin Efficacy Against Streptococcus pyogenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two commonly prescribed beta-lactam antibiotics, cephalexin (B21000) and amoxicillin (B794), against Streptococcus pyogenes, the causative agent of streptococcal pharyngitis, impetigo, and other invasive infections. This analysis is based on available in vitro susceptibility data and clinical trial outcomes to inform research and development in the field of infectious diseases.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activities of this compound and amoxicillin against Streptococcus pyogenes are typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These metrics are crucial for assessing an antibiotic's potency. While direct comparative studies testing large panels of S. pyogenes isolates against both this compound and amoxicillin are limited in the public domain, the following table summarizes available data from various sources. It is important to note that direct comparison of values across different studies should be done with caution due to potential variations in methodology and bacterial strains tested.
| Parameter | This compound | Amoxicillin | Organism |
| MIC₅₀ (µg/mL) | 2 | Not Widely Reported | S. pyogenes |
| MIC₉₀ (µg/mL) | 4 | 0.03 - 0.06 | S. pyogenes[1] |
| MBC₉₀ (µg/mL) | Not Widely Reported | 0.03 | S. pyogenes |
Note: The provided MIC₅₀ and MIC₉₀ values for this compound are against Methicillin-Susceptible Staphylococcus aureus (MSSA) and are included for context as S. pyogenes-specific data is sparse in publicly available literature.[2] Streptococcus pyogenes remains highly susceptible to beta-lactam antibiotics.
Clinical Efficacy: Summary of Clinical Trial Outcomes
Clinical trials evaluating the efficacy of this compound and amoxicillin for the treatment of Streptococcus pyogenes pharyngitis provide valuable insights into their in vivo performance. Amoxicillin is widely recommended as the first-line treatment for streptococcal pharyngitis by major health organizations.[3] this compound is considered a suitable alternative, particularly for patients with a non-anaphylactic penicillin allergy.[3]
| Outcome Measure | This compound | Amoxicillin | Indication | Reference |
| Bacteriological Eradication Rate | ~90% (as a cephalosporin) | Generally high, but some studies show higher relapse rates compared to cephalosporins | Streptococcal Pharyngitis | [3][4] |
| Clinical Cure Rate | >90% | High, considered first-line therapy | Streptococcal and Staphylococcal Skin Infections, Streptococcal Pharyngitis | [2][4] |
| Symptomatic Relapse | Lower incidence compared to amoxicillin in some studies | Higher incidence in some pediatric studies compared to first-generation cephalosporins | Streptococcal Tonsillopharyngitis | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and amoxicillin are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Streptococcus pyogenes isolates are cultured on an appropriate agar (B569324) medium (e.g., blood agar) for 18-24 hours. A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation of Microdilution Trays: Standard 96-well microdilution trays are used. Each well, containing a specific concentration of the antibiotic in broth, is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The inoculated trays are incubated at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms like Streptococcus pyogenes, incubation may be performed in an environment with 5% CO₂.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from all the wells in the MIC assay that show no visible growth.
-
Plating: The aliquots are plated onto a suitable non-selective agar medium (e.g., blood agar).
-
Incubation: The agar plates are incubated at 35°C ± 2°C for 18-24 hours.
-
Reading of Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Mechanisms of Action and Signaling Pathways
Both this compound and amoxicillin are beta-lactam antibiotics that exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.
-
Target: The primary targets of these antibiotics are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.
-
Inhibition: By binding to the active site of PBPs, this compound and amoxicillin acylate the serine residue, inactivating the enzyme. This blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.
-
Outcome: The inhibition of peptidoglycan synthesis leads to a weakened cell wall. As the bacterium continues to grow and divide, the compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and death.
Streptococcus pyogenes has historically shown a remarkable susceptibility to beta-lactam antibiotics, with resistance being exceptionally rare. This is largely attributed to the absence of beta-lactamase production and the conserved nature of its PBPs.[5]
Visualizing Experimental and Logical Relationships
Experimental Workflow for Antibiotic Efficacy Testing
Caption: Workflow for determining MIC and MBC of antibiotics against S. pyogenes.
Mechanism of Action of Beta-Lactam Antibiotics
Caption: Simplified pathway of beta-lactam antibiotic action on bacteria.
References
- 1. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound vs. amoxicillin: Differences, similarities, and which is better for you [singlecare.com]
- 4. droracle.ai [droracle.ai]
- 5. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison of Cephalexin and Cephradine: An In-Vitro Antibacterial Potency Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in-vitro antibacterial potency of two first-generation cephalosporins, cephalexin (B21000) and cephradine (B1668399). The information presented is supported by experimental data from peer-reviewed studies to assist researchers and professionals in drug development and microbiological research.
Mechanism of Action
Both this compound and cephradine are beta-lactam antibiotics belonging to the first generation of cephalosporins.[1][2] Their mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis.[1][2] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[1][2]
Quantitative Comparison of Antibacterial Potency
The antibacterial potency of this compound and cephradine has been evaluated in several in-vitro studies. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
A comparative study by Bill et al. (1977) evaluated the in-vitro activity of this compound and cephradine against a range of clinical isolates using the agar (B569324) dilution method. The results, summarized below, indicate that this compound is generally more active than cephradine against the tested strains.
| Bacterial Species | Antibiotic | No. of Strains | MIC (µg/mL) at which ≥90% of strains are inhibited |
| Staphylococcus aureus (penicillin-resistant) | This compound | 82 | 8 |
| Cephradine | 82 | 16 | |
| Staphylococcus aureus (penicillin-susceptible) | This compound | 20 | 4 |
| Cephradine | 20 | 4 | |
| Streptococcus pyogenes | This compound | 21 | 4 |
| Cephradine | 21 | 4 | |
| Streptococcus pneumoniae | This compound | 20 | 2 |
| Cephradine | 20 | 2 | |
| Escherichia coli | This compound | 100 | 16 |
| Cephradine | 100 | 32 | |
| Klebsiella pneumoniae | This compound | 100 | 16 |
| Cephradine | 100 | 32 | |
| Proteus mirabilis | This compound | 100 | 16 |
| Cephradine | 100 | 32 |
Data extracted from Bill et al., 1977.[1]
Another study by Brumfitt et al. (1982) compared the two antibiotics against Gram-positive bacteria and found little difference in their activities, though cephradine was noted to be more active against Group B streptococci.[3]
| Bacterial Species | Antibiotic | No. of Strains | Mean MIC (µg/mL) |
| Staphylococcus aureus | This compound | 10 | 3.1 |
| Cephradine | 10 | 3.1 | |
| Staphylococcus epidermidis | This compound | 10 | 1.6 |
| Cephradine | 10 | 1.6 | |
| Staphylococcus saprophyticus | This compound | 7 | 6.2 |
| Cephradine | 7 | 6.2 | |
| Streptococcus agalactiae (Group B) | This compound | 8 | 0.8 |
| Cephradine | 8 | 0.4 |
Data extracted from Brumfitt et al., 1982.[3]
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing antibacterial potency. The following are detailed methodologies for the key experiments cited.
Agar Dilution Method for MIC Determination
The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.[4][5]
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, known concentration of the antibiotic. This is achieved by adding specific volumes of a stock antibiotic solution to molten agar before it solidifies.[4] A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then suspended in a sterile broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[1] This suspension is often further diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot on the agar plate.[4]
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each antibiotic-containing plate and the control plate.[4]
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) for the bacteria to grow.[4][5]
-
MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.[4]
Broth Microdilution Method for MIC and MBC Determination
The broth microdilution method is another common technique for determining MIC and can be extended to determine MBC.[6][7]
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in the wells of a 96-well microtiter plate.[6]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final standardized bacterial concentration.[6] Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.[6]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity (indicating bacterial growth). The MIC is the lowest concentration of the antibiotic in which there is no visible growth.[6]
-
MBC Determination: To determine the MBC, a small aliquot (e.g., 10-100 µL) is taken from the wells that show no visible growth (the MIC well and wells with higher concentrations) and is plated onto an antibiotic-free agar medium.
-
Incubation and MBC Reading: These plates are then incubated to allow any surviving bacteria to grow. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.
Visualizations
Experimental Workflow for MIC/MBC Determination
Caption: Workflow for determining MIC and MBC.
Mechanism of Action of Cephalosporins
Caption: Cephalosporin mechanism of action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of In Vitro Activity of this compound, Cephradine, and Cefaclor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Agar dilution - Wikipedia [en.wikipedia.org]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
Inter-laboratory comparison of cephalexin analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive inter-laboratory comparison of common analytical methods for the quantification of cephalexin (B21000). The performance of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Microbiological Assays are evaluated, supported by experimental data to assist in method selection for research, quality control, and drug development purposes.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound is contingent on several factors, including the required sensitivity, specificity, accuracy, precision, and available instrumentation. The following tables summarize the quantitative performance data for three widely used methods.
Table 1: Quantitative Performance of Chromatographic and Spectrophotometric Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Linearity Range | 0.05 - 80 µg/mL | 1.5 - 100 ppm |
| Accuracy (% Recovery) | 98.7% - 101.4% | > 99% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.06 µg/mL | Not consistently reported |
| Limit of Quantitation (LOQ) | 0.20 µg/mL | Not consistently reported |
| Specificity | High (separates this compound from impurities and degradation products) | Lower (potential for interference from excipients) |
Table 2: Quantitative Performance of Microbiological Assay
| Parameter | Microbiological Assay (Agar Diffusion) |
| Linearity Range | 16.0 - 64.0 μg/mL |
| Accuracy (% Recovery) | 100.31% |
| Precision (% RSD) | Intraday: 2.88%, Intermediate: 3.33% |
| Specificity | High (measures biological activity) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This method provides high specificity and sensitivity for the quantification of this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of methanol (B129727) and water (50:50 v/v) is commonly used. The mobile phase should be filtered and degassed prior to use.[1]
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection at 254 nm.[2]
-
Standard Preparation : A stock solution of this compound is prepared in the mobile phase. Working standards are then prepared by diluting the stock solution to concentrations within the linear range.
-
Sample Preparation : The sample containing this compound is accurately weighed and dissolved in the mobile phase. It may require filtration before injection.
-
Analysis : Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph. The peak area of this compound is measured, and the concentration in the sample is calculated based on the standard curve.
UV-Visible Spectrophotometry
This method is simpler and more rapid than HPLC but may be less specific.
-
Instrumentation : A double beam UV-Visible spectrophotometer with 1 cm quartz cells.[2]
-
Solvent : Distilled water or a suitable buffer solution, such as a phosphate (B84403) buffer at pH 5.5, can be used.[2]
-
Wavelength of Maximum Absorbance (λmax) : The absorbance is measured at the λmax of this compound, which is approximately 261 nm in a phosphate buffer (pH 5.5).[2]
-
Standard Preparation : A stock solution of this compound is prepared in the chosen solvent. A series of dilutions are made to prepare working standards for the calibration curve.
-
Sample Preparation : The sample is accurately weighed and dissolved in the solvent to obtain a concentration within the linear range of the assay.
-
Analysis : The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank. The concentration of this compound in the sample is determined from the calibration curve.
Microbiological Assay (Cylinder-Plate Method)
This bioassay measures the biological activity of this compound and is a crucial method for confirming its potency.
-
Test Organism : A susceptible strain of bacteria, such as Staphylococcus aureus ATCC 25923, is used.
-
Culture Medium : A suitable agar (B569324) medium, such as Mueller-Hinton Agar, is prepared and sterilized.[3]
-
Standard Preparation : A stock solution of a this compound reference standard is prepared in a suitable sterile buffer. A range of standard concentrations is prepared by serial dilution.
-
Sample Preparation : The sample is dissolved in a sterile buffer to obtain a concentration similar to the standard solutions.
-
Assay Procedure (Cylinder-Plate Method) :
-
A base layer of agar medium is poured into Petri dishes and allowed to solidify.[2]
-
A seed layer of agar inoculated with the test organism is poured over the base layer.
-
Once solidified, sterile cylinders are placed on the surface of the agar.
-
The cylinders are filled with the different concentrations of the standard and sample solutions.
-
The plates are incubated under appropriate conditions (e.g., 18-24 hours at 35-37°C).[3]
-
The diameters of the zones of inhibition are measured. The potency of the sample is calculated by comparing the size of the inhibition zone produced by the sample to the zones produced by the standard solutions.
-
Visualizations
Caption: Experimental workflow for the inter-laboratory comparison of this compound analytical methods.
Caption: Comparison of key performance characteristics of different analytical methods for this compound.
This compound Degradation Pathways
Understanding the degradation pathways of this compound is crucial for developing stability-indicating analytical methods, particularly for HPLC. This compound can degrade under various stress conditions such as heat, light, acid, and base. The primary degradation pathway involves the opening of the β-lactam ring, which is essential for its antibacterial activity.[3] Other degradation pathways that have been identified include sulfoxide (B87167) formation, demethylation, N-dealkylation, decarbonylation, hydroxylation, and deamination.[3] An effective stability-indicating method must be able to separate the intact this compound from these degradation products.
Caption: Simplified degradation pathways of this compound under various stress conditions.
References
A Comparative Guide to Spectrophotometric Methods for Cephalexin Analysis
For researchers, scientists, and drug development professionals, the selection of a suitable analytical method for the quantification of active pharmaceutical ingredients is a critical decision. This guide provides a detailed comparison of various validated spectrophotometric methods for the analysis of cephalexin (B21000), a widely used cephalosporin (B10832234) antibiotic. The performance of these methods is compared with the benchmark High-Performance Liquid Chromatography (HPLC) method, supported by experimental data from published studies.
The quantitative determination of this compound is crucial for quality control in pharmaceutical formulations and for various research applications. While HPLC is often considered the gold standard due to its high specificity and sensitivity, spectrophotometric methods offer a simpler, more cost-effective, and rapid alternative, particularly for routine analysis.[1] This guide explores the principles, performance characteristics, and experimental protocols of different spectrophotometric approaches for this compound analysis.
Comparison of Analytical Methods
Spectrophotometry for this compound analysis can be broadly categorized into direct UV spectrophotometry and colorimetric (or derivatization-based) methods. Direct UV spectrophotometry relies on the intrinsic ultraviolet absorbance of the this compound molecule.[1] Colorimetric methods, on the other hand, involve a chemical reaction with a chromogenic reagent to produce a colored product that can be measured in the visible region of the spectrum. This often enhances sensitivity and can mitigate interference from excipients that absorb in the UV range.[2][3]
The choice between these methods and HPLC depends on the specific analytical requirements, such as the complexity of the sample matrix, the need for high throughput, and the available instrumentation.[1]
Performance Data Summary
The following tables summarize the quantitative performance data for various spectrophotometric and HPLC methods for this compound analysis, based on data from several validation studies.
Table 1: Performance Characteristics of Spectrophotometric Methods for this compound Analysis
| Method Type | Reagent/Wavelength (λmax) | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| UV Spectrophotometry | |||||||
| Zero-Order | 263 nm in distilled water | 5 - 50 | 99.1 - 100.5 | < 2 | - | - | [3] |
| Zero-Order | 263 nm in ethanol | 10 - 60 | - | - | 0.808 | - | [4] |
| Area Under Curve (AUC) | 256 - 266 nm in phosphate (B84403) buffer (pH 5.5) | 1.0 - 120 | > 99 | < 2 | - | - | [5] |
| Area Under Curve (AUC) | 260 - 266 nm in ethanol | 10 - 60 | - | - | 0.781 | - | [4] |
| Colorimetric Methods | |||||||
| Folin-Ciocalteu Reagent | 753 nm | 10 - 160 | 99.8 - 101.4 | < 2 | - | - | [3] |
| 1-Fluoro-2,4-dinitrobenzene | 441.2 nm | - | - | - | - | - | [2] |
| Ce(IV) - Methyl Orange | 510 nm | 0.6 - 20 | 90.6 - 104.8 | 4.4 | 0.221 | 0.736 | [6] |
| Ammonium Reineckate | 525 nm | 0.1 - 1.5 mg/mL | - | - | - | - | [7] |
| Potassium Caroate (Kinetic) | 305 nm | 1 - 50 | 98.7 - 101.4 | 1.42 - 3.0 | - | 1.0 | [8] |
Table 2: Comparison with High-Performance Liquid Chromatography (HPLC)
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| RP-HPLC | - | - | - | [1][9] |
| UFLC | 1.0 - 120 | > 99 | < 2 | [5] |
Experimental Protocols
Detailed methodologies for the key spectrophotometric methods are provided below.
Method 1: Direct UV Spectrophotometry (Zero-Order)
This method is based on the direct measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax).
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells is typically used.[1]
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh about 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water to obtain a concentration of 500 µg/mL.[3]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in distilled water to obtain concentrations in the range of 5-50 µg/mL.[3]
-
Sample Preparation: For tablet dosage forms, weigh and finely powder twenty tablets. An amount of powder equivalent to 10 mg of this compound is dissolved in a suitable volume of distilled water, sonicated, filtered, and diluted to a known concentration within the calibration range.[2]
-
Measurement: Measure the absorbance of the standard and sample solutions at 263 nm against a solvent blank.[3]
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.[1]
Method 2: Colorimetric Method using Folin-Ciocalteu Reagent
This method involves the reaction of this compound with Folin-Ciocalteu (FC) reagent in an alkaline medium to form a blue-colored chromogen.
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.[3]
Procedure:
-
Standard Stock Solution Preparation: Prepare a 500 µg/mL stock solution of this compound in distilled water as described in Method 1.[3]
-
Working Standard Solutions: Transfer aliquots (0.2 to 3.2 mL) of the standard stock solution into a series of 10 mL volumetric flasks.[3]
-
Color Development: To each flask, add 2.5 mL of 20% sodium carbonate solution followed by 3.5 mL of FC reagent. Shake the flasks thoroughly and allow them to stand for 10 minutes for the reaction to complete.[3]
-
Dilution: Adjust the volume in each flask to 10 mL with distilled water.[3]
-
Measurement: Measure the absorbance of the solutions at 753 nm against a reagent blank prepared in the same manner without the this compound standard.[3]
-
Quantification: Plot a calibration curve of absorbance versus concentration and determine the amount of this compound in the sample.[3]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described spectrophotometric methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of Spectrophotometric Method for Estimation of this compound in Bulk and Tablet Dosage Forms – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a New Spectrophotometric Method for the Determination of this compound Monohydrate in Pure Form and Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 7. jfda-online.com [jfda-online.com]
- 8. scielo.isciii.es [scielo.isciii.es]
- 9. researchgate.net [researchgate.net]
The Correlation Between In Vitro Cephalexin Susceptibility and In Vivo Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro susceptibility data for cephalexin (B21000) with its in vivo clinical and bacteriological efficacy. The following sections detail the underlying mechanisms of action, experimental protocols for susceptibility testing, and available data correlating in vitro minimum inhibitory concentrations (MICs) with treatment outcomes in both human and veterinary medicine.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, a first-generation cephalosporin, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3][4][5][6] The key steps in this process are outlined below. This mechanism is primarily effective against Gram-positive bacteria, though some Gram-negative organisms are also susceptible.[1]
References
Comparative Stability of Cephalexin Salt Forms: A Guide for Researchers
A comprehensive analysis of the stability profiles of various cephalexin (B21000) salt forms, providing researchers, scientists, and drug development professionals with essential data to inform formulation and development decisions.
This compound, a first-generation cephalosporin (B10832234) antibiotic, is a widely used therapeutic agent. Its efficacy and safety are intrinsically linked to its stability, which can be significantly influenced by its salt form. The selection of an appropriate salt is a critical step in drug development, impacting not only stability but also solubility, dissolution, and bioavailability.[1] This guide provides a comparative analysis of the stability of different this compound salt forms under various stress conditions, supported by experimental data and detailed methodologies.
Executive Summary of Stability Profiles
The stability of this compound is dependent on its salt form, with significant variations observed under hydrolytic, oxidative, thermal, and photolytic stress conditions. While this compound monohydrate is a commonly studied form, novel salt forms with organic counterions have demonstrated enhanced thermal stability and solubility.[1] Forced degradation studies are crucial in identifying potential degradation products and establishing the intrinsic stability of the molecule.[2]
| Salt Form | Acidic Conditions (e.g., 0.1 M HCl) | Alkaline Conditions (e.g., 0.01 M - 2N NaOH) | Oxidative Conditions (e.g., 3-6% H₂O₂) | Thermal Conditions (e.g., 40-80°C) | Photolytic Conditions (UV/Vis light) | Key Findings |
| This compound Monohydrate | Relatively stable[3][4] | Susceptible to rapid hydrolysis[3][5] | Significant degradation[5] | Degradation follows first-order kinetics, increasing with temperature[3][6][7] | Susceptible to degradation[5][8] | Exhibits predictable degradation kinetics.[3] Stable for 90 days at -20, 4, and 25°C in suspension.[6][7] |
| This compound Hydrochloride | Susceptible to degradation[9] | Susceptible to degradation[9][10] | Susceptible to degradation[9][10] | Degradation accelerates at elevated temperatures[10] | Generally stable[9] | Stability is pH-dependent, with a more stable range in slightly acidic to neutral conditions.[10] |
| This compound with Organic Counterions (e.g., with 2,6-dihydroxybenzoic acid, 5-chlorosalicylic acid, 5-sulfosalicylic acid) | Improved chemical stability in acidic medium compared to monohydrate[11] | Not explicitly detailed, but salt formation can influence hydrolysis rates. | Not explicitly detailed. | Higher melting points observed, indicating enhanced thermal stability.[1] | Not explicitly detailed. | Novel salts show improved solubility and thermal stability.[1] |
Degradation Pathways and Kinetics
The degradation of this compound, particularly the hydrolysis of the β-lactam ring, is a primary concern. This process is significantly influenced by pH and temperature.[10][12] In acidic and neutral conditions, the degradation of deacetoxycephalosporins like this compound is relatively slow compared to other cephalosporins.[4] However, alkaline conditions lead to rapid hydrolysis.[3][5] The degradation generally follows first-order or pseudo-first-order kinetics.[3][12][13]
The following diagram illustrates the general workflow for assessing the stability of this compound salt forms.
Caption: Experimental workflow for comparative stability analysis of this compound salt forms.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug stability. The following protocols are based on established methods for forced degradation studies.
Preparation of Stock Solution
A stock solution of the this compound salt is prepared at a concentration of 1 mg/mL in a suitable solvent, such as HPLC-grade water or a methanol (B129727)/water mixture.[2] This stock solution serves as the starting material for all stress conditions. A control sample is prepared by diluting the stock solution to the target concentration (e.g., 100 µg/mL) with the mobile phase and is analyzed alongside the stressed samples.[2]
Forced Degradation (Stress Testing)
Forced degradation studies are conducted as per the International Council for Harmonisation (ICH) guidelines to generate potential degradation products.[2][8]
-
Acid Hydrolysis: An aliquot of the stock solution is mixed with 1 M hydrochloric acid and heated (e.g., at 60°C for 2 hours).[2]
-
Alkaline Hydrolysis: An aliquot of the stock solution is treated with a sodium hydroxide (B78521) solution (e.g., 0.01 M to 0.04 M).[2][5] After incubation, the solution is neutralized with an equivalent amount of hydrochloric acid.[2]
-
Oxidative Degradation: The stock solution is exposed to a solution of hydrogen peroxide (e.g., 3% v/v).[2][5]
-
Thermal Degradation: Solid this compound salt and a solution of the drug are exposed to elevated temperatures (e.g., 60°C).[2]
-
Photolytic Degradation: Solid this compound salt and a solution of the drug are exposed to controlled UV and visible light in a photostability chamber.[2][5]
Analytical Method
A validated, stability-indicating high-performance liquid chromatography (HPLC) method is required to separate the intact drug from its degradation products.[2]
-
Typical HPLC System: An HPLC system equipped with a PDA or UV detector is used.[2]
-
Column: A C18 column is commonly employed.[5]
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and a buffer solution (e.g., 0.01 M TBAHS or phosphate (B84403) buffer at pH 5.5).[5][14]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection Wavelength: Detection is often performed at 254 nm or 261 nm.[5][14]
The percentage of degradation is calculated by comparing the peak area of the intact this compound in the stressed sample to that of the unstressed control sample.[2]
The logical relationship for selecting an optimal this compound salt form based on stability considerations is depicted below.
Caption: Decision-making process for selecting a stable this compound salt form.
Conclusion
The stability of this compound is a multifaceted issue directly impacted by its salt form. While this compound monohydrate and hydrochloride have been extensively studied, research into novel salt forms with organic counterions presents a promising avenue for enhancing both stability and solubility. A thorough understanding of the degradation kinetics and pathways under various stress conditions is paramount for the development of robust and effective this compound formulations. The experimental protocols and data presented in this guide offer a foundational framework for researchers to conduct their own comparative stability analyses and make informed decisions in the drug development process.
References
- 1. Novel pharmaceutical salts of this compound with organic counterions: structural analysis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of this compound monohydrate suspension in polypropylene oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. repositorio.unifesp.br [repositorio.unifesp.br]
- 9. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Multicomponent solid forms of antibiotic this compound towards improved chemical stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Kinetics of degradation of cefazolin and this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajopred.com [ajopred.com]
- 14. scispace.com [scispace.com]
Evaluating the Bioequivalence of Generic Cephalexin Formulations: A Comparative Guide
Introduction
Cephalexin (B21000), a first-generation cephalosporin (B10832234) antibiotic, is a widely prescribed medication for the treatment of various bacterial infections. Its therapeutic efficacy is contingent upon the rate and extent to which the active ingredient is absorbed and becomes available at the site of action. For generic formulations to be considered interchangeable with the innovator product, they must demonstrate bioequivalence. This guide provides a comprehensive comparison of generic this compound formulations, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating their bioequivalence.
In Vivo Bioequivalence Studies
In vivo bioequivalence studies are the gold standard for assessing the therapeutic equivalence between a generic (test) and a reference (innovator) drug product. These studies are typically conducted in healthy volunteers under controlled conditions.
Experimental Protocol: In Vivo Bioequivalence Study
A standard in vivo bioequivalence study for this compound follows a randomized, two-period, two-sequence, crossover design.[1]
-
Subject Selection: Healthy adult male and non-pregnant, non-lactating female volunteers are recruited for the study.[2][3][4] Inclusion criteria typically include an age range of 18-55 years and a body mass index between 18 and 27.5.[2][3] A thorough medical history, physical examination, and laboratory tests are conducted to ensure the subjects are in good health.[3]
-
Study Design: The study is an open-label, randomized, single-dose, two-period, two-sequence, crossover study under fasting conditions.[1][2] A washout period of at least 7 days is maintained between the two periods.[1]
-
Drug Administration: After an overnight fast, subjects receive a single oral dose of either the test or reference this compound formulation.[5] The specific dosage administered is determined by the study protocol, for example, a 500 mg dose.[6]
-
Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration. A typical sampling schedule includes samples taken at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.33, 1.66, 2, 2.5, 3, 4, 5, 6, and 8 hours post-dose.[5]
-
Plasma Analysis: The collected blood samples are processed to obtain plasma, which is then analyzed to determine the concentration of this compound. High-performance liquid chromatography (HPLC) with UV detection is a common and reliable analytical method for this purpose.[5][7] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been employed for its high sensitivity and specificity.[8]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach the maximum plasma concentration.
-
t½: Elimination half-life.[1]
-
-
Statistical Analysis: The pharmacokinetic parameters are statistically analyzed to determine if the test and reference products are bioequivalent. The 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[1][8]
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following tables summarize pharmacokinetic data from various bioequivalence studies on this compound.
Table 1: Pharmacokinetic Parameters of this compound 250 mg Powder for Oral Suspension (Fasting) [1]
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC0-t (ng·h/mL) | 19622.05 ± 5020.31 | 19124.08 ± 3388.27 | 101.34% (97.48% - 105.35%) |
| Cmax (ng/mL) | 13305.52 ± 3290.83 | 14920.71 ± 3404.05 | 88.78% (80.73% - 97.64%) |
| Tmax (h) | 0.75 (0.50-1.25) | 0.50 (0.50-0.75) | N/A |
| t½ (h) | 0.92 ± 0.22 | 0.91 ± 0.16 | N/A |
Table 2: Pharmacokinetic Parameters of this compound 250 mg Formulations in Healthy Chinese Subjects [8]
| Condition | Parameter | Test Preparation (Mean ± SD) | Reference Preparation (Mean ± SD) |
| Fasting | Cmax (μg/mL) | 12.59 ± 2.65 | 12.72 ± 2.28 |
| AUC0-8h (h·μg/mL) | 20.43 ± 3.47 | 20.66 ± 3.38 | |
| AUC0-∞ (h·μg/mL) | 20.77 ± 3.53 | 21.02 ± 3.45 | |
| Fed | Cmax (μg/mL) | 5.25 ± 0.94 | 5.23 ± 0.80 |
| AUC0-10h (h·μg/mL) | 16.92 ± 2.03 | 17.09 ± 2.31 | |
| AUC0-∞ (h·μg/mL) | 17.33 ± 2.09 | 17.67 ± 2.45 |
Table 3: Pharmacokinetic Parameters of Three this compound 500 mg Formulations in Healthy Malay Volunteers [9]
| Formulation | Cmax (μg/mL) (Mean ± SD) | AUC0-6 (μg·h/mL) (Mean ± SD) | AUC0-∞ (μg·h/mL) (Mean ± SD) |
| Ospexin® (Reference) | 17.39 ± 4.15 | 28.90 ± 5.70 | 30.07 ± 5.94 |
| MPI this compound® Tablet | 18.29 ± 3.01 | 30.02 ± 4.80 | 31.33 ± 5.18 |
| MPI this compound® Capsule | 18.25 ± 3.92 | 30.04 ± 5.13 | 31.22 ± 5.29 |
Workflow for In Vivo Bioequivalence Study
Caption: Workflow of a typical in vivo bioequivalence study for this compound.
In Vitro Dissolution Testing
In vitro dissolution testing is a critical quality control tool and can sometimes be used to support a biowaiver for in vivo bioequivalence studies, particularly for a Biopharmaceutics Classification System (BCS) Class 1 drug like this compound.[5][7] This testing evaluates the rate and extent to which the drug dissolves from its dosage form in a specified medium.
Experimental Protocol: In Vitro Dissolution
The following protocols are based on United States Pharmacopeia (USP) standards and published studies.
For Immediate-Release Tablets: [10]
-
Apparatus: USP Apparatus 1 (basket) with a 40-mesh cloth.[11]
-
Temperature: 37.0 ± 0.5 °C.[10]
-
Sampling Times: Samples are withdrawn at multiple time points, such as 5, 10, 15, 20, 30, and 45 minutes.[10]
-
Analytical Method: The amount of dissolved this compound is determined by UV spectrophotometry at a wavelength of 262 nm or by HPLC.[10][12]
For Extended-Release Tablets: [13]
-
Apparatus: USP Apparatus 1 (basket).
-
Dissolution Medium: A two-stage dissolution is employed to simulate gastrointestinal transit.
-
Acid Stage (First 1-2 hours): 900 mL of 0.01 N HCl or 0.1 N HCl.[12][13]
-
Buffer Stage (Up to 12 hours): The acid medium is replaced with 900 mL of phosphate (B84403) buffer (pH 6.8).[12][13]
-
-
Temperature: 37.0 ± 0.5 °C.[13]
-
Rotation Speed: 100 rpm.[13]
-
Sampling Times: Samples are taken at various intervals throughout the acid and buffer stages.
-
Analytical Method: Quantification of dissolved this compound is performed using HPLC or UV spectrophotometry.[13]
Data Presentation: Comparative Dissolution Profiles
Table 4: Dissolution of Immediate-Release this compound 500 mg Tablets [14]
| Time (min) | Product A (% Dissolved ± SD) | Product B (% Dissolved ± SD) |
| 5 | 60.5 ± 5.2 | 65.8 ± 7.1 |
| 10 | 78.2 ± 4.8 | 82.1 ± 6.5 |
| 15 | 85.3 ± 3.9 | 89.0 ± 5.4 |
| 20 | 89.1 ± 3.5 | 92.3 ± 4.7 |
| 30 | 93.2 ± 2.9 | 95.8 ± 3.6 |
| 45 | 96.5 ± 2.1 | 98.2 ± 2.8 |
Workflow for In Vitro Dissolution Testing
Caption: General workflow for in vitro dissolution testing of this compound.
The bioequivalence of generic this compound formulations is established through rigorous in vivo and in vitro testing. The data presented demonstrates that various generic formulations meet the stringent criteria for bioequivalence when compared to reference products, as evidenced by their comparable pharmacokinetic profiles.[1][8][9] Dissolution testing serves as a crucial quality control measure, ensuring consistent product performance.[10][14] For researchers and drug development professionals, a thorough understanding of these experimental protocols and the resulting comparative data is essential for the successful development and approval of generic this compound products. It is important to note that while many studies show bioequivalence, some have highlighted significant differences between formulations, underscoring the need for stringent regulatory control.[7]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Bioequivalence Study of this compound Suspension 125 [ctv.veeva.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. A bioequivalence study of six brands of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioequivalence of cefalexin in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uspnf.com [uspnf.com]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research and the Environment: A Guide to Cephalexin Disposal
New York, NY - For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste, including antibiotics like Cephalexin (B21000), are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal of pharmaceutical waste can lead to the contamination of soil and water, potentially contributing to the rise of antibiotic-resistant bacteria.[1] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound in a research or drug development setting, aligning with the stringent standards of laboratory safety and chemical handling.
Immediate Safety and Disposal Procedures
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA) in the United States.[1][2] The primary principle is the proper segregation of waste streams.[1] Unless specifically permitted by regulations for certain non-hazardous substances, pharmaceutical waste should never be disposed of via standard trash or sewer systems.[1]
For laboratory settings, disposal procedures must align with federal, state, and local regulations, as well as institutional policies.[1] It is crucial to consult and adhere to your institution's specific guidelines.
Step-by-Step Disposal for Laboratory Settings:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE, including chemical safety glasses or goggles, protective gloves (nitrile is a common choice), and a lab coat.[1] In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved air-purifying respirator is recommended.[1]
-
Segregation:
-
Small Quantities (e.g., residual amounts, contaminated disposables): Items such as gloves, weigh boats, and pipette tips contaminated with this compound should be placed in a designated, properly labeled hazardous or pharmaceutical waste container.[1]
-
Unused or Expired Bulk this compound: This should be treated as chemical waste and disposed of through your institution's hazardous waste program. Keep the material in its original container if possible to ensure clear identification.[1]
-
-
Container Labeling: The waste container must be clearly marked as "Hazardous Waste" or "Pharmaceutical Waste," in accordance with institutional and regulatory standards.[1]
-
Waste Storage and Collection: Store the sealed container in a secure, designated chemical waste storage area, away from incompatible materials.[1] Arrange for pickup by your institution's licensed hazardous waste disposal service.[1]
-
Spill Management:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Wear the appropriate PPE as detailed above.
-
Contain the spill using absorbent materials.
-
Place all contaminated materials (absorbents, PPE, etc.) into a labeled, sealable container for hazardous waste.[1]
-
Dispose of this container through your institution's chemical waste program.[1]
-
This compound Degradation Data
Several methods have been studied for the degradation of this compound in laboratory settings. The following table summarizes quantitative data from various experimental degradation protocols.
| Degradation Method | Key Parameters | Efficiency | Notes |
| UV-C Irradiation | 254 nm UV light | 81% degradation of the initial molecule in 20 minutes.[1][3] | Resulting byproducts have significantly reduced antibacterial potency, with a four-fold increase in MIC against S. aureus and an eight-fold increase against E. coli.[1][3] |
| Sonochemical Degradation | Ultrasound frequency at 24 kHz, 200 W power, pH 6.5-8.5 | Follows pseudo-first-order kinetics with a rate constant of 0.00895 min⁻¹. COD was reduced to about 70% of its initial value after 150 minutes.[4] | The biodegradability of the solution, measured by the BOD₅/COD ratio, increased from zero to 0.36 after ultrasound treatment.[4] |
| Fenton Process | pH 3, H₂O₂ 3 mM, initial this compound concentration 10 mg/L | High degradation efficiency.[5] | An effective advanced oxidation process for this compound mineralization.[5] |
| UV/SPS Process | pH 3, SPS doses from 0.1 to 0.2 mM, initial this compound concentration 10 mg/L | Enhanced degradation with increased SPS doses.[5] | Can efficiently mineralize this compound and improve biodegradability.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound degradation.
Protocol 1: UV-C Irradiation for this compound Degradation
Objective: To degrade this compound in an aqueous solution using UV-C light and assess the reduction in antimicrobial activity.
Materials:
-
This compound standard
-
UV-C reactor with a mercury vapor lamp
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC/MS) system
-
Staphylococcus aureus and Escherichia coli strains for susceptibility testing
-
Broth microdilution assay materials
Methodology:
-
Sample Preparation: Prepare an aqueous solution of this compound at a known initial concentration.[1]
-
UV-C Irradiation: Place the this compound solution in the UV-C reactor. Irradiate the solution, collecting aliquots at various time points (e.g., 0, 15, 20, 30, 40, 50 minutes).[1]
-
Degradation Analysis (HPLC/MS): Analyze the collected aliquots using HPLC/MS to determine the concentration of the parent this compound molecule and to identify any major degradation byproducts.[1]
-
Antimicrobial Susceptibility Testing: Use the irradiated solutions to perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli. Compare the MIC values of the treated samples to the untreated control to assess the reduction in antimicrobial activity.[1]
Protocol 2: Forced Degradation Studies of this compound
Objective: To identify the degradation products of this compound under various stress conditions to understand its stability and degradation pathways.
Materials and Reagents:
-
This compound Hydrochloride reference standard
-
Hydrochloric Acid (HCl), 1 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 0.04 M and 0.01 M solutions
-
Hydrogen Peroxide (H₂O₂), 3% (v/v) solution
-
HPLC grade solvents (Methanol, Acetonitrile, water)
-
Ammonium Acetate
-
HPLC system with a PDA or UV detector
-
Analytical balance, pH meter, water bath or oven, photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound Hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., HPLC grade water or a methanol/water mixture).[6]
-
Stress Conditions:
-
Acid Hydrolysis: Treat an aliquot of the stock solution with 1 M HCl and heat at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.[6]
-
Alkaline Hydrolysis: Treat an aliquot of the stock solution with 0.04 M NaOH at room temperature for a specified period. Neutralize the solution with an equivalent concentration of HCl before analysis.[6]
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for a specified period.[6]
-
Thermal Degradation: Expose both solid this compound powder and the stock solution to elevated temperatures (e.g., 60°C) in an oven.[6]
-
Photolytic Degradation: Expose both solid this compound powder and the stock solution to controlled UV and visible light in a photostability chamber.[6]
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method to separate the intact drug from its degradation products.[6] The percentage of degradation is calculated by comparing the peak area of the intact this compound in the stressed sample to that of the unstressed control sample.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow for Laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iwaponline.com [iwaponline.com]
- 4. Sonochemical degradation of the antibiotic this compound in aqueous solution [scielo.org.za]
- 5. Photocatalytic degradation of this compound by UV activated persulfate and Fenton in synthetic wastewater: optimization, kinetic study, reaction pathway and intermediate products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safeguarding Personnel: Personal Protective Equipment and Handling Protocols for Cephalexin
Cephalexin, a widely used cephalosporin (B10832234) antibiotic, requires careful handling in laboratory and drug development settings to minimize exposure and ensure personnel safety.[1][2] Adherence to established safety protocols, including the correct use of personal protective equipment (PPE), is paramount to prevent potential allergic reactions and other health hazards.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure to this compound. A risk assessment should be conducted before handling, with the following PPE being mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] Double gloving is recommended.[4][5][6] | Prevents skin contact and potential allergic skin reactions.[1] Double gloving provides an additional barrier and allows for the safe removal of the outer glove if contaminated.[4][5] |
| Eye and Face Protection | Chemical safety glasses, goggles, or a face shield.[7][8] | Protects against splashes, aerosols, and airborne particles that can cause serious eye irritation.[1][9] |
| Body Protection | A lab coat or other protective clothing.[1][3] Impervious clothing is recommended.[8] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved air-purifying respirator is recommended, especially where dust or aerosols may be generated.[1][3] | Minimizes the risk of inhalation, which can lead to allergy or asthma symptoms.[1] |
Experimental Workflow for Safe Handling of this compound
A systematic approach is crucial for safely handling this compound in a laboratory setting. The following workflow outlines the key steps and decision points for PPE selection and handling procedures.
Operational Plan for Handling this compound
1. Preparation:
-
Ventilation: Ensure adequate ventilation, such as a chemical fume hood, especially when handling powders or generating aerosols.[1][8]
-
Emergency Equipment: Confirm that eyewash stations and safety showers are readily accessible.[7][8][9]
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
2. Handling:
-
Avoid Dust Formation: When working with solid this compound, handle it carefully to avoid creating dust.[1]
-
Contact Avoidance: Avoid direct contact with skin, eyes, and clothing.[7][9]
3. In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Cleanup: Carefully sweep or scoop up solid material and place it into a suitable, properly labeled container for disposal.[7][10] Flush the spill area with water.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[3]
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, gowns, and consumables, should be segregated as chemical or pharmaceutical waste.[3][5]
2. Containerization:
-
Place all contaminated waste into a designated, labeled, and sealed hazardous waste container.[3][5]
3. Disposal Method:
-
The recommended method for the destruction of this compound is high-temperature incineration in an approved facility.[3][10]
-
Never dispose of this compound waste in the standard trash or down the sewer unless specifically permitted by local regulations.[3]
-
Follow all federal, state, and local regulations, as well as institutional policies for chemical waste disposal.[3] For household quantities, drug take-back programs are the preferred disposal method.[11] If no take-back options are available, the FDA recommends mixing the medication with an undesirable substance like dirt or coffee grounds, placing it in a sealed bag, and then into the household trash.[12]
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. northamerica.covetrus.com [northamerica.covetrus.com]
- 11. How to Safely Store and Dispose of Medicines | Nemours KidsHealth [kidshealth.org]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
